(2S)-7,4'-dihydroxy-3'-prenylflavan
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H22O3 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(2S)-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3/t19-/m0/s1 |
Clé InChI |
HORNIGLAKNPZGF-IBGZPJMESA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CCC3=C(O2)C=C(C=C3)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Isolation of (2S)-7,4'-dihydroxy-3'-prenylflavan from Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the natural product (2S)-7,4'-dihydroxy-3'-prenylflavan from plant sources. The document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow and a relevant biological signaling pathway.
Introduction
This compound is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Prenylated flavonoids are of significant interest to the scientific community due to their diverse and potent biological activities. This particular flavan has been isolated from plants such as Broussonetia papyrifera and has demonstrated noteworthy anti-inflammatory and anti-oral microbial properties.[1] Structurally similar compounds have also been shown to influence important cellular signaling pathways, such as the p38 MAPK pathway, which is involved in adipogenesis and glucose uptake. The presence of the prenyl group often enhances the biological activity of flavonoids. This guide serves as a technical resource for the efficient isolation and characterization of this promising natural compound.
Plant Sources and Extraction
The primary documented plant source for the isolation of this compound is Broussonetia papyrifera, a deciduous tree in the family Moraceae.[1] The aerial parts of the plant are typically used for the extraction process.
Experimental Protocol: Extraction
A detailed protocol for the initial extraction of flavonoids from Broussonetia papyrifera is as follows:
-
Plant Material Preparation: The air-dried aerial parts of Broussonetia papyrifera are powdered to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered plant material (e.g., 5 kg) is extracted with 90% ethanol at room temperature.[1] This process is typically repeated twice to ensure maximum extraction of the target compounds.
-
Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity: petroleum ether, ethyl acetate (EtOAc), and n-butanol.[1]
-
Active Fraction Identification: Bioassays are often employed at this stage to identify the fraction with the highest concentration of the desired bioactive compounds. For the isolation of this compound and other anti-oral microbial flavanes, the ethyl acetate fraction has been shown to exhibit the highest activity and is therefore selected for further purification.[1]
Purification of this compound
The purification of the target compound from the enriched ethyl acetate fraction requires a multi-step chromatographic approach to separate the complex mixture of flavonoids and other phytochemicals.
Experimental Protocol: Chromatographic Purification
The following is a comprehensive, multi-step chromatographic protocol for the isolation of this compound:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
The active ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution is performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 9:1 and gradually increasing the polarity to 5:5.[1]
-
This initial separation yields several fractions (e.g., Frs. A-F).[1]
-
-
Medium Pressure Liquid Chromatography (MPLC) (Secondary Fractionation):
-
The fraction containing the target compound (e.g., Fr. D) is further fractionated using MPLC on an MCI gel CHP20P column.
-
A gradient of methanol-water (MeOH-H₂O) is used as the mobile phase, with stepwise increases in methanol concentration (e.g., 5:95, 10:90, 30:70, 50:50, and 0:100).[1]
-
This step results in further sub-fractions (e.g., Frs. D-1 to D-5).[1]
-
-
Silica Gel and Sephadex LH-20 Column Chromatography (Fine Purification):
-
The sub-fraction containing this compound (e.g., Fr. D-3) is subjected to repeated silica gel column chromatography.
-
A solvent system of chloroform-methanol-water (CHCl₃-MeOH-H₂O) (e.g., 9:1:0.1) is used for elution.[1]
-
Further purification is achieved using a Sephadex LH-20 column to remove remaining impurities.
-
-
High-Performance Liquid Chromatography (HPLC) (Final Polishing):
-
The final purification of this compound is typically achieved by preparative or semi-preparative HPLC to yield the pure compound.
-
Quantitative Data
While a precise yield for this compound from a specific starting amount of plant material is not explicitly detailed in the reviewed literature, the isolation of several flavanes from 5 kg of Broussonetia papyrifera yielded amounts in the range of 3 mg to 18 mg for individual compounds.[1] Purity of the final product should be assessed by analytical HPLC and spectroscopic methods (NMR, MS).
| Parameter | Value/Method | Source |
| Plant Source | Broussonetia papyrifera (aerial parts) | [1] |
| Extraction Solvent | 90% Ethanol | [1] |
| Active Fraction | Ethyl Acetate | [1] |
| Purification Yield | Estimated in the range of <0.001% from dried plant material | [1] |
| Purity Assessment | Analytical HPLC, NMR, Mass Spectrometry | Standard Practice |
Structural Elucidation and Characterization
The definitive identification of the isolated compound as this compound requires a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the characterization of this compound.
| Technique | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including signals for the aromatic protons on the A and B rings, and the protons of the heterocyclic C ring. The prenyl group will exhibit distinct signals for its vinyl proton, methylene protons, and two methyl groups. |
| ¹³C NMR | The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the carbons of the flavan core, and the five carbons of the prenyl substituent. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₂₀H₂₂O₃, MW: 310.39). Fragmentation patterns can provide further structural information. |
Biological Activity and Signaling Pathways
This compound has been reported to possess anti-inflammatory and anti-oral microbial activities.[1] While the precise anti-inflammatory signaling pathway for this specific compound is not fully elucidated, flavonoids are known to modulate key inflammatory pathways. A structurally related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and differentiation. The activation of this pathway by certain prenylated flavans suggests a potential mechanism for their observed biological effects.
Caption: Potential activation of the p38 MAPK pathway by this compound.
Experimental Workflow Visualization
The overall process for the isolation of this compound from Broussonetia papyrifera can be visualized as a multi-stage workflow.
Caption: Workflow for the isolation of this compound.
Conclusion
This technical guide provides a detailed framework for the successful isolation of this compound from Broussonetia papyrifera. The described protocols for extraction and multi-step chromatographic purification, along with the summarized data and workflow visualizations, offer a valuable resource for researchers in natural product chemistry and drug discovery. The potent biological activities of this and related prenylated flavonoids underscore the importance of robust and efficient isolation methods to facilitate further investigation into their therapeutic potential. Future research should focus on optimizing the yield of the isolation process and further elucidating the specific molecular mechanisms underlying the biological activities of this promising natural compound.
References
Biosynthesis of 7,4'-Dihydroxy-3'-prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthesis of 7,4'-dihydroxy-3'-prenylflavan is not well-documented in existing scientific literature. Therefore, this guide presents a putative biosynthetic pathway based on established principles of flavonoid biochemistry. The enzymes and protocols described are representative of those known to catalyze analogous reactions.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, making them attractive candidates for drug development. Prenylation, the attachment of a lipophilic prenyl group, can significantly enhance the therapeutic potential of flavonoids by improving their bioavailability and target interaction.[1] 7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid with a flavan backbone, hydroxyl groups at positions 7 and 4', and a prenyl group at the 3' position. While its natural occurrence is not definitively established, understanding its potential biosynthesis is crucial for synthetic biology approaches to produce this and other novel prenylated flavonoids.
This technical guide outlines a putative biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan, provides quantitative data for key enzymatic steps, details relevant experimental protocols, and includes visualizations to illustrate the proposed metabolic route and experimental workflows.
Putative Biosynthetic Pathway
The proposed biosynthesis of 7,4'-dihydroxy-3'-prenylflavan begins with the central flavonoid precursor, (2S)-naringenin, which is derived from the general phenylpropanoid pathway. The pathway is hypothesized to proceed through the following key steps:
-
Prenylation: A flavonoid prenyltransferase (PT) catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the 3' position of the B-ring of (2S)-naringenin.
-
Reduction: A series of enzymatic reductions convert the resulting 3'-prenylnaringenin into the final flavan product. This likely involves the reduction of the C4-carbonyl group by a flavanone 4-reductase (FNR) to yield a flavan-4-ol, followed by dehydration and further reduction of the C2-C3 double bond. Alternatively, a flavone reductase-like enzyme might be involved.[2]
Quantitative Data for Key Enzymes
The following table summarizes kinetic parameters for representative enzymes that could catalyze the key steps in the putative biosynthetic pathway.
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Flavonoid 3'-hydroxylase | F3'H | Eleusine coracana | Naringenin | 1.08 (mmol/L) | - | - | [3] |
| Flavonoid Prenyltransferase | LaPT1 (Isoflavonoid specific) | Lupinus albus | Genistein | 11.7 ± 1.1 | 0.051 ± 0.001 | 4360 | [4] |
| Flavone Synthase I | DcFNS I | Daucus carota | Naringenin | 76 | 0.0121 | 159 | [1] |
| Flavanone 4-reductase | - | Sinningia cardinalis | Naringenin | - | - | - | [5] |
Experimental Protocols
Heterologous Expression and Purification of a Flavonoid Prenyltransferase
This protocol is adapted for the expression of a his-tagged prenyltransferase in E. coli.[6][7]
1. Gene Synthesis and Cloning:
-
Codon-optimize the prenyltransferase gene for E. coli expression.
-
Synthesize the gene and clone it into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
2. Transformation and Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (12,000 x g, 30 min, 4°C).
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
In Vitro Enzyme Assay for Flavonoid Prenyltransferase
This assay measures the conversion of a flavonoid substrate to its prenylated product.[4]
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
100 µM Flavonoid substrate (e.g., Naringenin)
-
100 µM Dimethylallyl pyrophosphate (DMAPP)
-
5-10 µg of purified prenyltransferase enzyme
Procedure:
-
Combine all components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 100 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
Purification of a Membrane-Bound Flavonoid 3'-Hydroxylase
This protocol is a general guideline for the purification of a microsomal P450 enzyme.[3][8]
1. Microsome Preparation:
-
Homogenize plant tissue or yeast cells expressing the hydroxylase in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 14 mM 2-mercaptoethanol).
-
Filter the homogenate and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a minimal volume of storage buffer.
2. Solubilization and Chromatography:
-
Solubilize the microsomal proteins using a mild non-ionic detergent (e.g., Triton X-100 or CHAPS).
-
Clarify the solubilized fraction by ultracentrifugation.
-
Apply the supernatant to an ion-exchange chromatography column (e.g., DEAE-cellulose) equilibrated with buffer containing a low concentration of the detergent.
-
Wash the column and elute the protein with a salt gradient (e.g., 0-500 mM KCl).
-
Further purify the active fractions using gel filtration chromatography (e.g., Sephadex G-100).
-
Monitor enzyme activity and protein concentration throughout the purification process.
HPLC Analysis of Prenylated Flavonoids
This method is suitable for the separation and quantification of prenylated flavonoids.[9][10][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% A; 5-35 min, 10-90% A; 35-40 min, 90% A; 40-45 min, 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm for flavanones, 340 nm for flavones).
-
Quantification: Use external standards of the target compounds to generate a calibration curve.
Conclusion
While the direct biosynthetic pathway for 7,4'-dihydroxy-3'-prenylflavan remains to be elucidated, this guide provides a robust framework for its potential synthesis based on known enzymatic reactions in flavonoid metabolism. The presented putative pathway, along with the detailed experimental protocols and quantitative data for analogous enzymes, offers a valuable resource for researchers in synthetic biology and drug discovery. Further investigation into novel flavonoid-modifying enzymes, particularly prenyltransferases with specificity for the flavan skeleton, will be crucial for the efficient production of this and other promising bioactive compounds.
References
- 1. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel flavone reductase and dissection of its physiological function in gut clostridia----SIPPE|Institute of Plant Physiology and Ecology, SIBS, CAS [english.cemps.cas.cn]
- 3. Isolation, Purification and Characterization of Flavonoid 3’-hydroxylase in Fresh-cut Chinese Water-chestnut [spkx.net.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. Flavanone 4-reductase - Wikipedia [en.wikipedia.org]
- 6. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous protein expression in E. coli [protocols.io]
- 8. Purification of Membrane Proteins [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2S)-7,4'-dihydroxy-3'-prenylflavan: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring flavan, a subclass of flavonoids, characterized by a dihydroxylated flavan backbone with a prenyl group substitution. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated anti-inflammatory and anti-oral microbial properties. This guide synthesizes available data on its isolation, potential mechanisms of action, and includes relevant experimental protocols to facilitate further research and development.
Chemical Structure and Properties
This compound possesses the characteristic flavan core structure, consisting of two benzene rings (A and B) and a dihydropyran heterocycle (C ring). The "(2S)" designation indicates the stereochemistry at the C2 position of the C ring. The hydroxyl groups are located at positions 7 and 4', and a prenyl (3-methyl-2-buten-1-yl) group is attached to the 3' position of the B ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-7-ol | N/A |
| Chemical Formula | C20H22O3 | [1] |
| Molecular Weight | 310.39 g/mol | [1] |
| CAS Number | 376361-96-5 | [1] |
| SMILES | C/C(C)=C/CC1=C(O)C=CC(=C1)[C@H]2CCC3=C(O2)C=C(O)C=C3 | [1] |
| Solubility | Soluble in DMSO | N/A |
| Appearance | Not explicitly reported, likely a solid | N/A |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the flavan skeleton, including aromatic protons on the A and B rings, and aliphatic protons on the C ring. The prenyl group will exhibit distinct signals for its vinyl and methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display resonances for all 20 carbon atoms, with chemical shifts indicative of aromatic, aliphatic, and oxygenated carbons.
2.2. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavages of the prenyl group and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.
Biological Activity and Signaling Pathways
This compound has been shown to possess noteworthy biological activities.
3.1. Anti-inflammatory Activity
This flavan has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells, with a reported IC50 value of 28.4 μM.[2] The overproduction of NO is a hallmark of inflammation, and its inhibition suggests a potential therapeutic role for this compound in inflammatory conditions.
While the precise signaling pathway modulated by this compound has not been definitively elucidated, other prenylated flavonoids are known to exert their anti-inflammatory effects through several key pathways:
-
NF-κB Signaling Pathway: Many flavonoids inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4][5] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are also critical in mediating inflammatory responses.[6][7][8] Prenylated flavonoids have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases.[6][7][8]
Diagram 1: Potential Anti-inflammatory Signaling Pathways
Caption: Potential mechanisms of anti-inflammatory action.
3.2. Anti-oral Microbial Activity
This compound has been identified as having activity against oral microbes. This suggests its potential for application in oral hygiene products or as a therapeutic agent for oral infections.
3.3. Other Activities
Interestingly, this compound was found to be inactive as an aromatase inhibitor.[2] Aromatase is an enzyme involved in estrogen biosynthesis and is a target for some cancer therapies.
Isolation and Synthesis
4.1. Isolation from Natural Sources
This compound has been isolated from the plant Broussonetia papyrifera, also known as paper mulberry. A general procedure for its extraction and isolation involves:
-
Extraction: The air-dried plant material is powdered and extracted with a solvent such as ethanol.
-
Partitioning: The crude extract is then partitioned with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is often enriched with flavonoids.
-
Chromatography: The bioactive fraction is subjected to column chromatography (e.g., silica gel) with a gradient elution system (e.g., chloroform-methanol) to separate the different components.
-
Purification: Further purification of the fractions containing the target compound can be achieved using techniques like preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).
Diagram 2: General Isolation Workflow
Caption: General workflow for isolation from natural sources.
4.2. Chemical Synthesis
A common strategy for the synthesis of prenylated flavanones, which can be precursors to flavans, involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde, followed by cyclization. For this compound, a potential synthetic route would involve:
-
Preparation of Prenylated Benzaldehyde: Synthesis of 4-hydroxy-3-prenylbenzaldehyde.
-
Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a suitably protected 2,4-dihydroxyacetophenone to form a chalcone.
-
Cyclization: Intramolecular cyclization of the chalcone to form the flavanone ring system.
-
Reduction and Deprotection: Reduction of the flavanone to the corresponding flavan and removal of any protecting groups.
Experimental Protocols
The following are generalized protocols for assessing the biological activities of flavonoids like this compound.
5.1. Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Diagram 3: NO Production Assay Workflow
Caption: Workflow for the nitric oxide production assay.
5.2. Western Blot for NF-κB and MAPK Signaling
This protocol is used to determine the effect of the compound on key proteins in inflammatory signaling pathways.
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, total p65, total p38, β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory and anti-oral microbial activities. Its chemical structure and properties make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, particularly its impact on key inflammatory signaling pathways. The development of efficient synthetic routes and comprehensive toxicological studies will also be crucial for its potential therapeutic applications. This technical guide provides a foundational resource for researchers to advance the understanding and utilization of this bioactive flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A prenylated flavonoid, 10-oxomornigrol F, exhibits anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway in macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Methodological Profile of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of this compound. Due to the limited availability of publicly accessible, consolidated spectroscopic data, this document serves as a foundational template. It presents the expected data formats and detailed experimental protocols based on established methods for the analysis of similar flavonoid structures. The information herein is intended to guide researchers in their analytical workflows and data interpretation for this compound and related compounds.
Chemical Structure
-
Compound Name: this compound
-
Molecular Formula: C₂₀H₂₂O₃
-
Molecular Weight: 310.39 g/mol
-
CAS Number: 376361-96-5
Spectroscopic Data (Template)
The following tables represent a template for the spectroscopic data of this compound. Actual experimental values should be populated based on empirical measurements.
Table 1: ¹H NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| [Value] | [e.g., d] | [Value] | [e.g., 1H] | [Proton] |
| [Value] | [e.g., dd] | [Value, Value] | [e.g., 1H] | [Proton] |
| [Value] | [e.g., t] | [Value] | [e.g., 1H] | [Proton] |
| [Value] | [e.g., m] | [e.g., 2H] | [Proton] | |
| [Value] | [e.g., s] | [e.g., 3H] | [Proton] | |
| [Value] | [e.g., s] | [e.g., 3H] | [Proton] | |
| [Value] | [e.g., br s] | [e.g., 1H] | [OH Proton] | |
| [Value] | [e.g., br s] | [e.g., 1H] | [OH Proton] |
Solvent: CDCl₃ or Acetone-d₆, Frequency: 400 or 500 MHz
Table 2: ¹³C NMR Spectroscopic Data (Template)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| [Value] | [e.g., C] | [Carbon] |
| [Value] | [e.g., CH] | [Carbon] |
| [Value] | [e.g., CH₂] | [Carbon] |
| [Value] | [e.g., CH₃] | [Carbon] |
| [Value] | [e.g., C] | [Carbon] |
Solvent: CDCl₃ or Acetone-d₆, Frequency: 100 or 125 MHz
Table 3: Mass Spectrometry Data (Template)
| Ionization Mode | Mass Analyzer | [M+H]⁺ or [M-H]⁻ (m/z) | Key Fragments (m/z) |
| ESI | Q-TOF | [Value] | [Value], [Value] |
Table 4: UV-Visible Spectroscopic Data (Template)
| Solvent | λmax (nm) |
| Methanol | [Value], [Value] |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the characterization of novel flavonoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are to be recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz. Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are to be reported in parts per million (ppm) relative to TMS, and coupling constants (J) in Hertz (Hz).
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) are to be obtained using a Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis can be performed in both positive and negative ion modes. Samples should be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are to be recorded on a spectrophotometer. The sample should be dissolved in a spectroscopic grade solvent, such as methanol or ethanol. The spectrum should be scanned over a wavelength range of 200-600 nm.
Isolation of this compound (General Procedure)
A generalized workflow for the isolation of a prenylated flavonoid from a plant source, such as Cudrania tricuspidata, is as follows:
Potential Signaling Pathway Involvement (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many prenylated flavonoids are known to interact with inflammatory and cell survival pathways. A hypothetical pathway is diagrammed below.
The Biological Activity of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-dihydroxy-3'-prenylflavan, a prenylated flavonoid, has demonstrated notable biological activities, primarily as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its known biological effects, supported by available quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways. While research on this specific flavan is ongoing, this document synthesizes current knowledge to support further investigation and drug development efforts.
Introduction
Flavonoids are a broad class of plant secondary metabolites recognized for their diverse pharmacological properties. The addition of a prenyl group to the flavonoid backbone can significantly enhance their biological activity. This compound is one such compound that has been identified as a modulator of inflammatory responses. This guide will delve into its characterized anti-inflammatory effects and explore its potential in other therapeutic areas based on the activities of structurally related prenylated flavonoids.
Quantitative Biological Activity
The primary characterized biological activity of this compound is its anti-inflammatory effect. Other potential activities, such as antioxidant, antimicrobial, and cytotoxic effects, are inferred from studies on similar prenylated flavonoids and are areas for future research.
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Biological Activity | Assay | Cell Line | Endpoint | Result (IC50) | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production | RAW264.7 | LPS-induced NO reduction | 28.4 μM | [1] |
| Aromatase Inhibition | Aromatase Assay | - | Enzyme Inhibition | Inactive | [1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes the method used to determine the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.
3.1.2. Nitric Oxide Measurement (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Griess Reagent Mix: Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Procedure:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess Reagent Mix to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
3.1.3. Experimental Workflow Diagram
Caption: Workflow for Nitric Oxide Inhibition Assay.
Signaling Pathways
While the precise signaling pathway modulated by this compound has not been definitively elucidated, flavonoids are known to exert their anti-inflammatory effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism by which this compound may inhibit the inflammatory response initiated by LPS. It is hypothesized that the compound interferes with the activation of the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory mediators like nitric oxide synthase (iNOS).
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
Future Directions
The current data establishes this compound as a compound with anti-inflammatory properties. However, to fully understand its therapeutic potential, further research is warranted in the following areas:
-
Antioxidant Activity: Quantitative assessment of its free radical scavenging capabilities using assays such as DPPH and ABTS.
-
Antimicrobial Activity: Determination of its minimum inhibitory concentrations (MICs) against a panel of pathogenic bacteria and fungi.
-
Cytotoxic Activity: Evaluation of its cytotoxic effects on various cancer cell lines to explore its potential as an anticancer agent.
-
Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to confirm the hypothesized mechanisms.
-
In Vivo Studies: Investigation of its efficacy and safety in animal models of inflammatory diseases.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide provides a foundation for researchers and drug development professionals by summarizing the available quantitative data, detailing relevant experimental protocols, and proposing a potential mechanism of action. Further in-depth studies are necessary to fully characterize its biological activity profile and to validate its potential as a therapeutic agent.
References
An In-depth Technical Guide on the Core Mechanism of Action of 7,4'-Dihydroxy-3'-prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,4'-Dihydroxy-3'-prenylflavan is a member of the flavonoid family, a diverse group of polyphenolic compounds found in various plants. Flavonoids, including prenylated derivatives, have garnered significant interest in the scientific community for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The addition of a prenyl group to the flavonoid backbone can enhance its lipophilicity and interaction with cellular membranes, often leading to increased biological activity compared to the non-prenylated parent compound. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of 7,4'-dihydroxy-3'-prenylflavan, with a focus on its effects on key cellular signaling pathways.
Core Mechanisms of Action
The biological activities of 7,4'-dihydroxy-3'-prenylflavan are multifaceted, primarily revolving around its anti-inflammatory and potential antioxidant and antiproliferative properties. While direct studies on this specific molecule are limited, compelling evidence from its stereoisomer, (2S)-7,4'-dihydroxy-3'-prenylflavan, and its non-prenylated parent compound, 7,4'-dihydroxyflavone, provides a strong foundation for understanding its mechanism of action.
Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are well-documented, and this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This suggests a direct modulation of inflammatory pathways.
Furthermore, the parent compound, 7,4'-dihydroxyflavone, has been demonstrated to potently inhibit the expression of MUC5AC, a mucin protein involved in the pathophysiology of obstructive lung diseases. This inhibition is achieved through the suppression of key inflammatory signaling pathways, namely NF-κB and STAT6, and the enhancement of histone deacetylase 2 (HDAC2) expression.[1][2] Given that the core flavonoid structure is responsible for this activity, it is highly probable that 7,4'-dihydroxy-3'-prenylflavan exerts its anti-inflammatory effects through similar mechanisms.
Table 1: Quantitative Data on the Anti-Inflammatory Activity of this compound and 7,4'-Dihydroxyflavone
| Compound | Assay | Cell Line | Stimulant | Endpoint | IC50 | Reference |
| This compound | Nitric Oxide (NO) Production | RAW264.7 | LPS | NO Inhibition | 28.4 μM | [3] |
| 7,4'-Dihydroxyflavone | MUC5AC Expression | NCI-H292 | PMA | MUC5AC Inhibition | 1.4 μM | [2] |
Potential Signaling Pathways
Based on the activities of closely related flavonoids, several signaling pathways are likely modulated by 7,4'-dihydroxy-3'-prenylflavan.
-
NF-κB Signaling Pathway: The inhibition of IκBα phosphorylation and subsequent reduction of NF-κB p65 nuclear translocation by 7,4'-dihydroxyflavone strongly suggests that the prenylated derivative will also target this critical inflammatory pathway.[1]
-
STAT6 Signaling Pathway: The observed reduction in STAT6 phosphorylation by 7,4'-dihydroxyflavone indicates another key anti-inflammatory mechanism that is likely shared by its prenylated counterpart.[1]
-
p38 MAPK Signaling Pathway: While not directly demonstrated for the 3'-prenyl isomer, the 8-prenyl isomer, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway. This suggests that prenylated dihydroxyflavans can modulate this pathway, although the specific effect (activation or inhibition) may depend on the position of the prenyl group and the cellular context.
-
PI3K/Akt Signaling Pathway: Many flavonoids are known to modulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Further investigation is warranted to determine if 7,4'-dihydroxy-3'-prenylflavan interacts with this pathway.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
This protocol is based on the Griess assay, which measures nitrite, a stable product of NO.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of 7,4'-dihydroxy-3'-prenylflavan. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB and STAT6 Phosphorylation
This protocol outlines the general procedure for assessing the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment: NCI-H292 cells are grown to 80-90% confluency and then treated with 7,4'-dihydroxy-3'-prenylflavan at various concentrations for a specified time, followed by stimulation with an appropriate agonist (e.g., PMA for MUC5AC induction).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phosphorylated and total NF-κB p65 and STAT6 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Figure 1: Inferred inhibitory action on NF-κB and STAT6 signaling pathways.
Figure 2: Workflow for the Nitric Oxide (NO) production assay.
Conclusion
7,4'-Dihydroxy-3'-prenylflavan is a promising bioactive molecule with significant anti-inflammatory potential. Based on strong evidence from closely related compounds, its primary mechanism of action likely involves the modulation of key inflammatory signaling pathways, including NF-κB and STAT6. Further research is warranted to fully elucidate the complete mechanistic profile of this compound, including its effects on other signaling cascades such as the p38 MAPK and PI3K/Akt pathways, and to explore its potential as a therapeutic agent for inflammatory diseases. The provided experimental protocols and visualizations serve as a foundation for future investigations into the detailed molecular interactions of 7,4'-dihydroxy-3'-prenylflavan.
References
Unveiling the Pharmacological Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-7,4'-dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known and potential pharmacological effects, drawing from available in vitro data and studies on structurally related compounds. The document details its anti-inflammatory properties, including quantitative data and the likely underlying signaling pathways. Furthermore, it explores potential cytotoxic and antimicrobial activities, supported by evidence from similar prenylated flavonoids. While in vivo data remains limited, this guide consolidates the current understanding of this compound, presenting it as a promising candidate for further investigation in drug discovery and development. Experimental protocols for key assays are provided to facilitate future research in this area.
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. The addition of a prenyl group to the flavonoid skeleton can significantly enhance their lipophilicity and interaction with biological membranes, often leading to increased potency and a wider range of pharmacological effects. This compound belongs to this class of prenylated flavonoids and has demonstrated notable biological activities that warrant further exploration. This guide aims to provide a detailed technical overview of its pharmacological effects to support ongoing and future research endeavors.
Pharmacological Effects
The pharmacological profile of this compound is primarily characterized by its anti-inflammatory properties. Evidence also suggests potential for cytotoxic and antimicrobial activities, largely inferred from studies on analogous compounds.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory effects. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.
Aromatase Inhibitory Activity
Contrary to some other flavonoids, this compound has been reported to be inactive as an aromatase inhibitor[1][2].
Potential Cytotoxic Activity
While direct cytotoxic data for this compound is not extensively available, studies on related prenylated flavonoids, such as Abyssinone I and other prenylated chalcones and flavanones, have demonstrated significant cytotoxic effects against cancer cell lines. Notably, prenylated flavonoids have shown greater inhibitory activity against the MCF-7 breast cancer cell line compared to their non-prenylated counterparts[3]. This suggests that this compound may also possess valuable anti-cancer properties that should be investigated.
Potential Antimicrobial Activity
The class of prenylated flavonoids has been recognized for its antimicrobial potential. Research on similar compounds has shown inhibitory activity against various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can also act synergistically with existing antibiotics, enhancing their efficacy. This indicates that this compound could be a candidate for development as an antimicrobial agent.
Quantitative Data
The following table summarizes the available quantitative data for the pharmacological activity of this compound.
| Pharmacological Effect | Assay | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | LPS-induced Nitric Oxide Production | RAW264.7 | IC50 | 28.4 μM | [1] |
Signaling Pathways
The anti-inflammatory effects of many flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of structurally similar prenylated flavonoids, the anti-inflammatory activity of this compound is likely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound likely inhibits this pathway, leading to a reduction in NO production.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key MAPK families include ERK, JNK, and p38. LPS stimulation can activate these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory mediators. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol describes the measurement of NO production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: After a pre-incubation period of 1-2 hours, add 10 µL of LPS solution (final concentration, e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each concentration of the compound and calculate the IC50 value.
Note: A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed reduction in NO is not due to decreased cell viability.
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells (e.g., MCF-7, RAW264.7)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound has demonstrated clear anti-inflammatory activity in vitro, with a known IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways. While direct evidence for its cytotoxic and antimicrobial effects is pending, the established activities of structurally similar prenylated flavonoids strongly suggest that these are promising areas for future investigation.
To fully elucidate the therapeutic potential of this compound, the following research is recommended:
-
In-depth Mechanistic Studies: Confirmation of the inhibitory effects on the NF-κB and MAPK pathways through western blotting and other molecular biology techniques.
-
Comprehensive In Vitro Profiling: Systematic evaluation of its cytotoxic activity against a panel of cancer cell lines and its antimicrobial spectrum against various pathogens.
-
In Vivo Efficacy and Safety Studies: Investigation of its anti-inflammatory and other potential therapeutic effects in animal models to assess its efficacy, pharmacokinetics, and safety profile.
References
- 1. The nuclear factor kappa B signaling pathway: integrating metabolism with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of 6,8-Diprenyl-7,4'-dihydroxyflavanone from Sophora tonkinensis on Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-7,4'-Dihydroxy-3'-prenylflavan: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
(2S)-7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavan that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature, focusing on its biological activities, putative mechanisms of action, and relevant experimental methodologies.
Biological Activity and Quantitative Data
This compound has demonstrated noteworthy anti-inflammatory effects. In a key study, the compound was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This activity is a hallmark of anti-inflammatory potential. However, the compound was found to be inactive as an aromatase inhibitor.
| Biological Activity | Cell Line | Parameter | Value | Reference |
| Anti-inflammatory | RAW264.7 | IC50 (LPS-induced NO production) | 28.4 μM | [1] |
| Aromatase Inhibition | - | Activity | Inactive | [1] |
Putative Signaling Pathway: p38 MAPK
While the direct signaling pathway for this compound has not been fully elucidated, studies on the closely related isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), provide valuable insights. DHPF has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] This suggests that the 3'-prenyl isomer may exert its biological effects through a similar mechanism. The p38 MAPK pathway is a critical regulator of cellular responses to external stimuli, including inflammation and metabolic processes.
Caption: Putative p38 MAPK signaling pathway for this compound.
Experimental Protocols
Synthesis of Prenylated Flavanones (General Approach)
-
Prenylation of a Benzaldehyde Derivative: Introduction of a prenyl group onto a suitably protected hydroxybenzaldehyde.
-
Claisen-Schmidt Condensation: Reaction of the prenylated benzaldehyde with a protected 2-hydroxyacetophenone to form a chalcone.
-
Cyclization: Intramolecular cyclization of the chalcone to yield the flavanone skeleton.
-
Deprotection: Removal of protecting groups to afford the final dihydroxy-prenylflavanone.
-
Reduction: Subsequent reduction of the flavanone to the corresponding flavan.
Caption: General synthetic workflow for prenylated flavans.
Isolation from Natural Sources
This compound has been identified as a natural product.[1] While the specific plant source and a detailed isolation protocol are not extensively documented in readily available literature, a general procedure for isolating flavonoids from plant material can be followed.[4]
-
Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract is fractionated using column chromatography over silica gel or Sephadex LH-20.
-
Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anti-inflammatory Activity Assay: LPS-Induced NO Production in RAW264.7 Cells
This assay is a standard in vitro method to screen for anti-inflammatory compounds.
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated.
Caption: Workflow for the LPS-induced NO production assay.
Future Directions
The current body of literature provides a promising, albeit incomplete, picture of the therapeutic potential of this compound. Future research should focus on:
-
Elucidation of the specific natural source and development of a standardized isolation protocol.
-
Development of an efficient and stereoselective synthetic route.
-
In-depth investigation of the molecular mechanisms underlying its anti-inflammatory effects, including the validation of the p38 MAPK pathway's involvement.
-
Exploration of its potential effects on adipogenesis and glucose metabolism, drawing parallels from its 8-prenyl isomer.
-
In vivo studies to assess its efficacy, safety, and pharmacokinetic profile.
This comprehensive approach will be crucial in unlocking the full therapeutic potential of this intriguing natural product for the development of novel treatments for inflammatory and metabolic disorders.
References
The Discovery and History of Prenylated Flavans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavans are a significant class of naturally occurring flavonoids characterized by the addition of one or more isoprenoid moieties, most commonly a prenyl or geranyl group, to the flavan backbone. This structural modification dramatically increases the lipophilicity of the flavonoid molecule, enhancing its affinity for biological membranes and often leading to a significant amplification of its biological activities.[1] This technical guide provides an in-depth exploration of the discovery and history of prenylated flavans, detailing key milestones, experimental protocols for their isolation and characterization, and a summary of their diverse biological activities.
A Historical Timeline of Discovery
The journey of discovering and understanding prenylated flavans has been a gradual process, marked by key advancements in analytical and synthetic chemistry. While flavonoids themselves have been known for much longer, the unique properties of their prenylated derivatives have garnered increasing attention over the past few decades.
Early Observations and the First Isolations:
While the exact first observation of a prenylated flavan is difficult to pinpoint, early phytochemical studies of plants from families like Leguminosae and Moraceae laid the groundwork for their discovery.[1] A significant milestone in the field was the report of the first O-prenylated flavonoids, 4',5-dihydroxy-7-isopentenyloxyflavanone and 5-hydroxy-7-isopentenyloxyflavanone, isolated from Helichrysum athrixiifolium by Bohlmann and Gören in 1984 .[2] This discovery opened the door to the systematic investigation of this new subclass of flavonoids.
The first report of a C-prenylated flavanone, (±)-C-3-prenylated flavanone, was a synthetic achievement, highlighting the growing interest in these compounds and the need for methods to access them for biological evaluation.[3]
A Surge in Discoveries:
The last two decades have witnessed an explosion in the discovery of new prenylated flavans, with over 1000 new compounds identified.[4] This surge can be attributed to the development of advanced analytical techniques, particularly hyphenated chromatography-mass spectrometry methods like LC-MS/MS, which have revolutionized natural product discovery.[5][6]
Pioneering Researchers and Key Contributions:
While it is challenging to single out a few individuals in a field with numerous contributors, the work of researchers focusing on the phytochemistry of plant families rich in these compounds, such as the Moraceae and Fabaceae, has been instrumental. Their systematic isolation and structure elucidation efforts have built the foundation of our current knowledge. Furthermore, synthetic chemists have played a crucial role in developing methods to produce these complex molecules, enabling extensive biological testing.[7]
Isolation and Structure Elucidation: Experimental Protocols
The isolation and structural characterization of prenylated flavans from natural sources is a meticulous process that involves a series of chromatographic and spectroscopic techniques.
Extraction of Prenylated Flavans from Plant Material
The initial step involves the extraction of the compounds from the plant matrix. Due to their increased lipophilicity compared to non-prenylated flavonoids, the choice of solvent is critical.
A General Protocol for Solvent Extraction:
-
Sample Preparation: The plant material (e.g., roots, leaves, or bark) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Selection: A common approach is to perform a sequential extraction with solvents of increasing polarity. A typical sequence would be:
-
Hexane or Chloroform: To remove highly nonpolar compounds like fats and waxes.
-
Ethyl Acetate: This solvent is often effective in extracting prenylated flavans due to their intermediate polarity.
-
Methanol or Ethanol: To extract more polar flavonoids and other compounds.
-
-
Extraction Procedure (Maceration):
-
The powdered plant material is soaked in the chosen solvent in a sealed container at room temperature.
-
The mixture is agitated periodically over a period of 24-72 hours.
-
The solvent is then filtered, and the process is repeated 2-3 times with fresh solvent to ensure complete extraction.
-
-
Concentration: The collected filtrates for each solvent are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of compounds, and therefore, requires further separation to isolate the individual prenylated flavans.
Typical Chromatographic Workflow:
-
Column Chromatography (CC): The crude ethyl acetate extract is often first subjected to open column chromatography on silica gel or Sephadex LH-20.
-
A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography that show promising profiles are further purified using preparative HPLC.
-
A reversed-phase C18 column is commonly used.
-
A gradient of water and methanol or acetonitrile is typically employed as the mobile phase.
-
This technique allows for the isolation of pure compounds.
-
Structure Elucidation by Spectroscopic Methods
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which can be indicative of the flavonoid backbone and the nature and position of the prenyl group.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure.
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts of the methylene protons of the prenyl group can help determine its position on the flavonoid skeleton.[9][10]
-
¹³C NMR: Shows the number of carbon atoms in the molecule.
-
2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for determining the attachment point of the prenyl group to the flavonoid core by observing long-range correlations between protons and carbons.[11]
-
Chemical Synthesis of Prenylated Flavans
The low natural abundance of many prenylated flavans has driven the development of synthetic methods to provide sufficient quantities for biological studies.
Key Synthetic Strategies:
-
Regioselective Prenylation: A major challenge in the synthesis of these compounds is controlling the position of the prenyl group attachment. One common method involves the Friedel-Crafts alkylation of a flavonoid precursor with a prenylating agent in the presence of a Lewis acid catalyst.[12]
-
Cyclization of Prenylated Chalcones: Another important strategy involves the synthesis of a prenylated chalcone intermediate, which is then cyclized to form the flavanone ring. This approach allows for the introduction of the prenyl group at an early stage of the synthesis.[13]
A General Synthetic Protocol (Example: Synthesis of a C-prenylated Flavanone):
-
Protection of Hydroxyl Groups: Hydroxyl groups on the flavonoid precursor that are not the target for prenylation are often protected to prevent side reactions.
-
Prenylation: The protected flavonoid is reacted with a prenylating agent (e.g., prenyl bromide) and a Lewis acid (e.g., boron trifluoride etherate) to introduce the prenyl group at the desired position.
-
Deprotection: The protecting groups are removed to yield the final prenylated flavanone.
-
Purification: The synthesized compound is purified using chromatographic techniques such as column chromatography and HPLC.
Biological Activities and Signaling Pathways
The prenyl moiety significantly influences the biological activity of flavans, often leading to enhanced potency and a broader spectrum of action.[14][15]
Quantitative Biological Activity Data
The following tables summarize some of the reported biological activities of selected prenylated flavans.
Table 1: Anticancer Activity of Selected Prenylated Flavans (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Daphnegiravone D | Hep3B (Liver) | Not specified, but showed marked inhibition | [16] |
| Daphnegiravone D | HepG2 (Liver) | Not specified, but showed marked inhibition | [16] |
| Xanthohumol | MV-4-11 (Leukemia) | 8.07 ± 0.52 | |
| Aurone derivative of Xanthohumol | MV-4-11 (Leukemia) | 7.45 ± 0.87 | |
| Xanthohumol | Du145 (Prostate) | <14.71 | |
| Aurone derivative of Xanthohumol | Du145 (Prostate) | 14.71 ± 4.42 |
Table 2: Antimicrobial Activity of Selected Prenylated Flavans (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Gancaonin I | Streptococcus mutans | 6.25 | [12] |
| Isokanzonol V | Streptococcus mutans | 3.13 - 6.25 | [12] |
| 8-Prenylnaringenin | Streptococcus mutans | 25 | [12] |
| Glabrol | Streptococcus mutans | 6.25 - 12.5 | [12] |
| Glabrol | MRSA | 9 | [9] |
| 6,8-diprenylgenistein | MRSA | 9 | [9] |
| 4'-O-methylglabridin | MRSA | 10 | [9] |
| Prenylated Naringenin derivatives | Staphylococcus aureus (sensitive and resistant) | 5 - 50 | [2] |
Modulation of Key Signaling Pathways
Prenylated flavans have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critically involved in inflammation and cancer.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Several prenylated flavans have been shown to inhibit the NF-κB signaling pathway. For example, Kazinol U, a prenylated flavan from Broussonetia kazinoki, prevents cytokine-induced β-cell death by suppressing the nuclear translocation of NF-κB.[7]
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in cell proliferation, differentiation, and apoptosis. Daphnegiravone D, a prenylated flavonoid, induces G0/G1 arrest and apoptosis in human hepatocellular carcinoma cells through the p38/JNK MAPK pathways.[16]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to prenylated flavans.
References
- 1. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Isolation of Prenylated Flavonoids from Paulownia tomentosa Fruit Extracts via AI-Guided Workflow Integrating LC-UV-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review: Biological activity, modification and synthetic methodologies of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studenttheses.uu.nl [studenttheses.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Origin and Evolution of Plant Flavonoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of the Prenyl Group in Flavonoid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Flavonoid Potential Through Prenylation
Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, their therapeutic application is often limited by poor bioavailability and metabolic instability. Prenylation, the enzymatic attachment of a five-carbon isoprene unit (a prenyl group) to the flavonoid scaffold, has emerged as a key natural modification that significantly enhances their biological activities.[2][3] This guide provides an in-depth analysis of the multifaceted role of the prenyl group in augmenting flavonoid bioactivity, offering insights for drug discovery and development.
The Lipophilic Advantage: Enhanced Bioavailability and Membrane Interaction
The addition of a prenyl group fundamentally alters the physicochemical properties of a flavonoid, most notably by increasing its lipophilicity.[4][5] This enhanced affinity for lipids allows prenylated flavonoids to more readily interact with and traverse cellular membranes, leading to improved absorption and accumulation in target tissues.[6][7]
-
Increased Membrane Permeability: The hydrophobic prenyl chain can insert into the lipid bilayer of cell membranes, facilitating passive diffusion into the cell. This is a critical factor for flavonoids to reach their intracellular targets.[8][9]
-
Improved Tissue Accumulation: Studies have shown that prenylated flavonoids, such as 8-prenylnaringenin (8-PN), exhibit higher accumulation in muscle tissue compared to their non-prenylated counterpart, naringenin.[6][7] This increased tissue residence time can lead to a more pronounced and sustained biological effect.
-
Modulation of Efflux Transporters: The prenyl group can also influence the interaction of flavonoids with efflux transporters like P-glycoprotein, which are responsible for pumping xenobiotics out of cells. By potentially inhibiting these transporters, prenylation can further increase intracellular drug concentration.[10]
Sharpening the Focus: Modulation of Target Protein Binding
The prenyl group is not merely a passive anchor; it actively participates in molecular recognition, often leading to enhanced binding affinity and specificity for target proteins.[5][11]
-
Increased Hydrophobic Interactions: The prenyl moiety can establish additional hydrophobic interactions with amino acid residues in the binding pockets of target enzymes and receptors, thereby strengthening the overall binding affinity.[3]
-
Conformational Changes: The presence and position of the prenyl group can induce conformational changes in the flavonoid structure, leading to a more optimal fit within the active site of a protein.[12] For example, the 8-prenyl group on 8-prenylnaringenin is crucial for its high-affinity binding to the estrogen receptor α (ERα).[12]
-
Enzyme Inhibition: Prenylation has been shown to enhance the inhibitory activity of flavonoids against various enzymes. For instance, the addition of a prenyl group to luteolin increases its tyrosinase inhibitory activity.[7][13]
Orchestrating Cellular Responses: Impact on Signaling Pathways
Prenylated flavonoids exert their profound biological effects by modulating key intracellular signaling pathways that regulate inflammation, cell proliferation, and survival.[1]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often constitutively active in various cancers.[14][15] Xanthohumol, a prenylated chalcone from hops, has been extensively studied for its ability to inhibit NF-κB activation.[16][17] By preventing the phosphorylation of IκBα, xanthohumol sequesters NF-κB in the cytoplasm, thereby downregulating the expression of pro-inflammatory and pro-angiogenic genes.[15][18]
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Prenylated flavonoids: pharmacology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. What is the mechanism of Icaritin? [synapse.patsnap.com]
- 15. Xanthohumol, a chalcon derived from hops, inhibits hepatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthohumol inhibits angiogenesis by suppressing nuclear factor-κB activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xanthohumol inhibits angiogenesis by suppressing nuclear factor‐κB activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory activity of xanthohumol: inhibition of T cell proliferation, cell-mediated cytotoxicity and Th1 cytokine production through suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Influence of Stereochemistry on the Biological Activity of Flavans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Flavanoids, a diverse group of polyphenolic compounds of plant origin, have long been a focal point of scientific research due to their wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. Within this broad class, flavans, characterized by a C6-C3-C6 skeleton, represent a significant area of interest for drug discovery and development. A crucial, yet often complex, aspect of their pharmacology is the profound impact of their three-dimensional structure, or stereochemistry, on their biological efficacy. This technical guide delves into the core principles of flavan stereochemistry, presenting quantitative data on the differential activity of stereoisomers, detailing relevant experimental protocols, and visualizing key structural concepts.
The Stereochemical Landscape of Flavans
The biological activity of flavans is intricately linked to their stereochemical configuration. The flavan core structure contains at least one chiral center, giving rise to different stereoisomers. For instance, flavanones possess a chiral carbon at the C2 position, leading to a pair of enantiomers.[1] Flavan-3-ols, such as the well-studied catechins and epicatechins, have two chiral centers at C2 and C3, which can result in four possible stereoisomers.[2][3] These stereoisomers can exhibit significant differences in their pharmacological properties, including absorption, metabolism, and interaction with biological targets.[4][5]
The spatial arrangement of the phenyl group at C2 and the hydroxyl group at C3 determines whether the isomer is a catechin (trans configuration) or an epicatechin (cis configuration). Furthermore, each of these can exist as a pair of enantiomers, (+) and (-). It is this precise three-dimensional architecture that dictates the molecule's ability to bind to and modulate the function of enzymes, receptors, and other cellular components.
Below is a generalized structure of a flavan-3-ol, highlighting the key chiral centers that give rise to its stereoisomers.
Quantitative Analysis of Stereoisomer Activity
The differential activity of flavan stereoisomers is not merely a qualitative observation but is substantiated by quantitative data from numerous studies. The following table summarizes key findings that highlight the stereoselectivity of flavan bioactivity.
| Flavan Derivative | Stereoisomer | Biological Target/Assay | Measured Activity (IC50/EC50, etc.) | Reference |
| Epicatechin | (-)-Epicatechin | Vasodilation (in vivo) | Significant arterial dilation | [4] |
| Catechin | (+)-Catechin | Vasodilation (in vivo) | No significant effect | [4] |
| Catechin | (-)-Catechin | Vasodilation (in vivo) | No significant effect | [4] |
| Epicatechin | (+)-Epicatechin | Vasodilation (in vivo) | No significant effect | [4] |
| Flavan-3-ol derivatives | trans configuration | GABA-A receptor modulation | Essential for activity | [6] |
| Flavan-3-ol derivatives | cis configuration | GABA-A receptor modulation | Inactive | [6] |
| 3',4'-Dihydroxyflavone | N/A | LPS-induced nitric oxide inhibition | IC50: 9.61 ± 1.36 µM | [7] |
| Luteolin | N/A | LPS-induced nitric oxide inhibition | IC50: 16.90 ± 0.74 µM | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are paramount. Below are outlines of key experimental protocols frequently employed in the study of flavan stereochemistry and activity.
Chiral Separation of Flavan Stereoisomers
The isolation of individual stereoisomers is a prerequisite for evaluating their specific biological activities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are commonly used for this purpose.[1][8]
Example Protocol: Chiral SFC for Flavanone Enantiomers
-
Instrumentation: Supercritical fluid chromatography system equipped with a photodiode array detector.
-
Chiral Stationary Phase: An amylose or cellulose-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 30-40 °C.
-
Detection: UV detection at a wavelength appropriate for the flavanone being analyzed (e.g., 280 nm).
-
Sample Preparation: The racemic mixture of the flavanone is dissolved in a suitable organic solvent.
-
Injection: A small volume (e.g., 5 µL) of the sample is injected onto the column.
-
Data Analysis: The retention times of the separated enantiomers are used for identification and the peak areas for quantification.
In Vitro Anti-Inflammatory Activity Assay
The anti-inflammatory properties of flavan stereoisomers are often assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell culture models.
Example Protocol: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the individual flavan stereoisomers for a specified period (e.g., 1 hour).
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours.
-
Measurement of Nitric Oxide: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
Signaling Pathways and Logical Relationships
The differential effects of flavan stereoisomers can be attributed to their distinct interactions with specific signaling pathways. For instance, the anti-inflammatory effects of certain flavones have been linked to the inhibition of the NF-κB pathway. The following diagram illustrates a simplified workflow for investigating the structure-activity relationship of flavan stereoisomers.
Conclusion
The stereochemistry of flavans is a critical determinant of their biological activity. As demonstrated by the presented data, different stereoisomers of the same flavan molecule can exhibit vastly different pharmacological profiles. For researchers and professionals in drug development, a thorough understanding of these stereochemical nuances is essential for the rational design and development of novel therapeutics based on the flavan scaffold. The continued application of advanced chiral separation techniques and robust biological assays will undoubtedly unveil further intricacies of the structure-activity relationships of these promising natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The stereochemical configuration of flavanols influences the level and metabolism of flavanols in humans and their biological activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of flavan-3-ol derivatives as positive modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoisomeric Separation of Flavonoids by Two-Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Potential Therapeutic Targets of (2S)-7,4'-dihydroxy-3'-prenylflavan
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available research and is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary
(2S)-7,4'-dihydroxy-3'-prenylflavan, also known as Abyssinone II, is a naturally occurring prenylated flavonoid found in plants of the Erythrina genus.[1] While research specifically delineating the direct molecular targets of this compound is nascent, the broader class of prenylated flavonoids exhibits a wide array of biological activities, suggesting multiple potential therapeutic avenues.[2][3] This technical guide synthesizes the current understanding of the biological effects of this compound and related compounds, identifies potential, albeit largely unconfirmed, therapeutic targets, and provides a framework for future investigation. The primary activities associated with this compound and its close analogs include anti-inflammatory, antioxidant, and potential anticancer effects.[1][4]
Introduction to this compound
This compound belongs to the flavan subclass of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of a prenyl group is known to enhance the lipophilicity and membrane affinity of flavonoids, potentially increasing their interaction with cellular targets.[2][5] This structural feature often leads to more potent biological activity compared to their non-prenylated counterparts.[2]
Potential Therapeutic Areas and Targets
Based on available literature, the potential therapeutic applications of this compound can be categorized into several key areas. It is important to note that for many of these, the direct molecular targets have been inferred from observed biological activities rather than confirmed through direct binding or enzymatic assays.
Anti-inflammatory Activity
One of the most directly observed activities of this compound is its anti-inflammatory effect.[6]
-
Potential Target: Nitric Oxide Synthase (NOS).
-
Evidence: A study demonstrated that this compound reduces the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in mouse RAW264.7 macrophage cells.[6] Overproduction of NO by inducible NOS (iNOS) is a hallmark of inflammation.
-
Mechanism of Action: The compound likely inhibits the expression or activity of iNOS, thereby reducing the inflammatory cascade. Flavonoids, in general, are known to modulate inflammatory signaling pathways such as NF-κB and MAPK, which are key regulators of iNOS expression.[7][8]
Anticancer and Chemopreventive Activities
Several studies on Abyssinone II and related prenylated flavonoids suggest potential applications in oncology.[1][4]
-
Potential Target: Aromatase (CYP19A1).
-
Evidence: While this compound itself was found to be inactive as an aromatase inhibitor, its synthetic precursor, (±)-Abyssinone II, showed inhibitory activity.[1][6] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Furthermore, structural analogs of Abyssinone II have demonstrated significant aromatase inhibitory activity.[1]
-
Further Anticancer Mechanisms: Related abyssinones have been shown to trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] Computational docking studies also suggest that abyssinones and related flavonoids have a high affinity for enzymes in the steroidogenesis pathway, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), in addition to aromatase.[4][9]
Antioxidant Activity
Like many polyphenolic compounds, flavonoids, including prenylated flavonoids, are recognized for their antioxidant properties.[4][5]
-
Mechanism of Action: The antioxidant activity of flavonoids stems from their ability to scavenge free radicals and chelate metal ions.[10] The dihydroxy substitution on the flavan nucleus of this compound contributes to its radical-scavenging potential. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[10]
Antiviral Potential
-
Potential Target: SARS-CoV-2 Main Protease (Mpro) and Spike Glycoprotein.
-
Evidence: An in silico study identified Abyssinone II as a potential inhibitor of SARS-CoV-2 proteins.[11] Molecular docking simulations suggested that it could bind to the active sites of these viral proteins with low binding energy and inhibition constants, indicating a stable interaction.[11] However, these findings are computational and await experimental validation.
Anti-diabetic Potential
-
Potential Target: CDGSH Iron-Sulfur Domain-Containing Protein 3 (CISD3).
-
Evidence: A computational study has proposed that a structurally similar compound, (-)-(2S)-7,4'-dihydroxyflavanone (liquiritigenin), could act as an activator of CISD3.[12][13] CISD3 is implicated in regulating cellular redox status and is linked to age-related metabolic diseases like diabetes.[12] Activation of CISD3 may offer therapeutic benefits in managing metabolic dysfunction and improving glucose regulation.[12][13] While not directly studied for this compound, the structural similarity suggests this could be a plausible area for future investigation.
Quantitative Data
The available quantitative data for the biological activities of this compound and its racemic mixture are summarized below.
| Compound | Biological Activity | Assay System | IC50 Value | Reference |
| This compound | Anti-inflammatory (NO production inhibition) | LPS-stimulated RAW264.7 cells | 28.4 μM | [6] |
| (±)-Abyssinone II | Aromatase Inhibition | Dibenzylfluorescein dealkylation | 40.95 μM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo compound, which is quantified by measuring absorbance at approximately 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Cell viability is assessed concurrently using an MTT or similar assay to ensure that the reduction in NO production is not due to cytotoxicity.
-
Aromatase Inhibition Assay
-
Methodology:
-
Aromatase activity is determined by measuring the dealkylation of a fluorescent substrate, such as dibenzylfluorescein.
-
The reaction is typically performed in a 96-well plate format containing human placental microsomes as the source of aromatase, the fluorescent substrate, and NADPH as a cofactor.
-
The test compound, (±)-Abyssinone II, is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence of the product is measured at specific excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[1]
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow.[14]
-
Methodology:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is dissolved in the same solvent and prepared in a series of dilutions.
-
A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.
-
The reaction is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured spectrophotometrically at approximately 517 nm.
-
A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its investigation.
Caption: Potential Anti-inflammatory Mechanism of Action.
Caption: General Drug Discovery Workflow.
Future Directions and Conclusion
The current body of research provides a promising, yet preliminary, outlook on the therapeutic potential of this compound. Its demonstrated anti-inflammatory activity warrants further investigation into the precise molecular mechanisms, particularly its effects on the NF-κB and MAPK signaling pathways. While its direct anticancer activity, especially via aromatase inhibition, appears limited, the pro-apoptotic effects observed in related compounds suggest that other anticancer mechanisms may be at play.
Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify direct binding partners.
-
In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by the compound in relevant cellular models.
-
In Vivo Efficacy: Evaluating the therapeutic potential in animal models of inflammation, cancer, and metabolic diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for identified targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Abyssinones and related flavonoids as potential steroidogenesis modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. benchchem.com [benchchem.com]
Navigating the Cytotoxic Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan in Oncology: A Technical Guide
For Immediate Release
Shanghai, China – December 17, 2025 – While direct cytotoxic data on (2S)-7,4'-dihydroxy-3'-prenylflavan against cancer cell lines remains limited in publicly accessible research, this technical guide offers an in-depth overview of the methodologies and known cytotoxic activities of structurally similar prenylated flavonoids. This document serves as a foundational resource for researchers, scientists, and drug development professionals investigating the potential of this and related compounds in oncology.
The interest in prenylated flavonoids as potential anticancer agents is growing due to their unique chemical structures and diverse biological activities. The presence of a prenyl group can significantly enhance the bioactivity of the flavonoid backbone. This guide will delve into the established experimental protocols for assessing cytotoxicity and the signaling pathways commonly modulated by this class of compounds, providing a framework for the evaluation of this compound.
Quantitative Cytotoxicity Data of Structurally Related Prenylated Flavonoids
To provide a comparative baseline for future studies on this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of various structurally related prenylated flavonoids against a range of human cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 (Breast) | 13.3 (48h) | [1] |
| HT-29 (Colon) | >100 (48h) | [1] | |
| A-2780 (Ovarian) | 0.52 (48h) | [1] | |
| MV-4-11 (Leukemia) | 8.07 | [2] | |
| Isoxanthohumol | MCF-7 (Breast) | 15.3 (48h) | [1] |
| HT-29 (Colon) | >100 (48h) | [1] | |
| Dehydrocycloxanthohumol | MCF-7 (Breast) | 15.7 (48h) | [1] |
| Broussoflavonol F | HCT116 (Colon) | 1.66 | [3] |
| HeLa (Cervical) | 17.10 | [3] | |
| HepG2 (Liver) | >50 | [3] | |
| MCF-7 (Breast) | >50 | [3] | |
| Daphnegiravone D | Hep3B (Liver) | ~10 | [4] |
| HepG2 (Liver) | ~15 | [4] | |
| (Z)-6,4'-dihydroxy-4-methoxy-7-prenylaurone | MV-4-11 (Leukemia) | 7.45 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxicity of novel compounds like this compound.
Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere for 24 hours.[5]
-
Compound Treatment: A stock solution of the test compound (e.g., in DMSO) is prepared and serially diluted to the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as DMSO.[5]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.[5]
Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, various apoptosis assays are conducted.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations based on their fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway, such as caspases, Bcl-2 family proteins, and PARP.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the apoptosis-related proteins of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Many prenylated flavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is illustrated below.
Potential Signaling Pathways Modulated by Prenylated Flavonoids
Research on structurally similar flavonoids suggests that their cytotoxic effects are often mediated through the modulation of key cellular signaling pathways.[4][6] These pathways represent potential targets for this compound.
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Many flavonoids have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[6]
-
MAPK Pathways (ERK, JNK, p38): These pathways are involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of these pathways by flavonoids can lead to cell cycle arrest and apoptosis.[4]
-
NF-κB Signaling Pathway: This pathway plays a key role in inflammation and cell survival. Inhibition of NF-κB signaling by flavonoids can sensitize cancer cells to apoptosis.
-
Apoptosis-Related Proteins: As depicted in the diagram above, flavonoids can directly influence the expression and activity of proteins in the Bcl-2 family and the caspase cascade to induce apoptosis.
Conclusion
While direct experimental evidence for the cytotoxicity of this compound on cancer cell lines is currently lacking, the extensive research on structurally related prenylated flavonoids provides a strong rationale for its investigation as a potential anticancer agent. The methodologies and known mechanisms of action detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its molecular targets. Further studies are warranted to determine the specific cytotoxic profile and therapeutic potential of this promising natural product.
References
- 1. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iwnirz.pl [iwnirz.pl]
- 4. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Prenylated Flavonoids with Selective Toxicity against Human Cancers (2023) | Tomasz Tronina | 6 Citations [scispace.com]
- 6. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2S)-7,4'-dihydroxy-3'-prenylflavan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of (2S)-7,4'-dihydroxy-3'-prenylflavan, a naturally occurring prenylated flavonoid with potential therapeutic applications. The synthesis involves a multi-step process, including the preparation of a key intermediate, Claisen-Schmidt condensation to form a chalcone, subsequent cyclization to a flavanone, and stereoselective reduction to the desired (2S)-flavan.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a convergent synthesis strategy. The key steps involve the synthesis of the B-ring precursor, 4-hydroxy-3-prenylbenzaldehyde, followed by a Claisen-Schmidt condensation with 2,4-dihydroxyacetophenone to yield the chalcone intermediate. This chalcone is then cyclized to the corresponding flavanone, which is subsequently reduced stereoselectively to the target (2S)-flavan.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 4-Hydroxy-3-prenylbenzaldehyde (B-Ring Precursor)
This protocol is based on the prenylation of 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-hydroxy-3-prenylbenzaldehyde.
Synthesis of 2',4',4-Trihydroxy-3-prenylchalcone (Claisen-Schmidt Condensation)
This protocol outlines the base-catalyzed condensation of 2,4-dihydroxyacetophenone and 4-hydroxy-3-prenylbenzaldehyde.[1][2][3][4][5]
Materials:
-
2,4-Dihydroxyacetophenone
-
4-Hydroxy-3-prenylbenzaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone (1.0 eq) and 4-hydroxy-3-prenylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (50% w/v, 5.0 eq) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Synthesis of (±)-7,4'-Dihydroxy-3'-prenylflavanone (Intramolecular Cyclization)
This protocol describes the acid-catalyzed intramolecular Michael addition of the chalcone to form the flavanone.[6][7]
Materials:
-
2',4',4-Trihydroxy-3-prenylchalcone
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve the synthesized chalcone (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Reflux the reaction mixture for 8-12 hours, monitoring the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude flavanone by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Synthesis of this compound (Asymmetric Reduction)
This protocol involves the stereoselective reduction of the flavanone to the corresponding flavan. Asymmetric reduction of flavones is a known method to obtain chiral flavanones, which can be further reduced.[8][9] A similar strategy can be applied here starting from the flavanone.
Materials:
-
(±)-7,4'-Dihydroxy-3'-prenylflavanone
-
Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, 1M)
Procedure:
-
Dissolve the racemic flavanone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -20 °C.
-
Add the chiral catalyst, (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), to the solution.
-
Slowly add borane dimethyl sulfide complex (1.5 eq) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 1M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate this compound. The enantiomeric excess can be determined by chiral HPLC.
Data Presentation
Table 1: Summary of Key Synthetic Steps and Expected Outcomes
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Expected Yield (%) |
| 1 | Prenylation | 4-Hydroxybenzaldehyde, Prenyl bromide | K₂CO₃, DMF | 4-Hydroxy-3-prenylbenzaldehyde | 60-70 |
| 2 | Claisen-Schmidt Condensation | 2,4-Dihydroxyacetophenone, 4-Hydroxy-3-prenylbenzaldehyde | KOH, EtOH | 2',4',4-Trihydroxy-3-prenylchalcone | 70-80 |
| 3 | Intramolecular Cyclization | 2',4',4-Trihydroxy-3-prenylchalcone | AcOH, EtOH | (±)-7,4'-Dihydroxy-3'-prenylflavanone | 80-90 |
| 4 | Asymmetric Reduction | (±)-7,4'-Dihydroxy-3'-prenylflavanone | (R)-CBS, BH₃·SMe₂ | This compound | 70-85 (>95% ee) |
Table 2: Representative Spectroscopic Data for a Related Prenylated Flavan
The following data is for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and can be used as a reference for the characterization of the target compound.[10]
| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |
| 2 | 5.01 (dd, J = 11.0, 2.5) | 79.5 |
| 3 | 2.15 (m), 1.95 (m) | 30.1 |
| 4 | 2.90 (m), 2.75 (m) | 19.2 |
| 5 | 6.45 (d, J = 8.5) | 128.0 |
| 6 | 6.35 (d, J = 8.5) | 108.5 |
| 7 | - | 158.0 |
| 8 | - | 109.0 |
| 9 | - | 155.5 |
| 10 | - | 102.0 |
| 1' | - | 129.0 |
| 2' | - | 156.5 |
| 3' | 6.30 (d, J = 2.5) | 103.0 |
| 4' | - | 157.0 |
| 5' | 6.25 (dd, J = 8.5, 2.5) | 106.5 |
| 6' | 7.05 (d, J = 8.5) | 130.0 |
| 1'' | 3.25 (d, J = 7.0) | 21.5 |
| 2'' | 5.20 (t, J = 7.0) | 122.0 |
| 3'' | - | 132.0 |
| 4'' | 1.70 (s) | 25.9 |
| 5'' | 1.65 (s) | 17.8 |
| 7-OCH₃ | 3.75 (s) | 55.6 |
Biological Activity and Signaling Pathway
Prenylated flavonoids are known to possess a range of biological activities, including anti-inflammatory effects.[11][12][13][14][15] The anti-inflammatory properties are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nepjol.info [nepjol.info]
- 7. chemijournal.com [chemijournal.com]
- 8. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 7,4'-dihydroxy-3'-prenylflavan detection
An in-depth guide to the analytical methodologies for the detection and quantification of 7,4'-dihydroxy-3'-prenylflavan is presented here for researchers, scientists, and professionals in drug development. This document provides detailed protocols for sample preparation, chromatographic separation, and spectroscopic analysis, along with data presentation in clear, structured tables and mandatory visualizations to illustrate experimental workflows and potential biological interactions.
Application Notes
Compound of Interest: 7,4'-Dihydroxy-3'-prenylflavan
Chemical Structure:
-
Molecular Formula: C₂₀H₂₂O₃[1]
-
Molecular Weight: 310.4 g/mol [1]
-
CAS Number: 376361-96-5[1]
-
Class: Flavonoid, Prenylflavan[1]
Background: 7,4'-Dihydroxy-3'-prenylflavan is a naturally occurring flavonoid that has been isolated from various plant sources. Flavonoids, a broad class of plant secondary metabolites, are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[2] The prenyl group attached to the flavonoid core can enhance its bioavailability and biological activity.[2] Accurate and robust analytical methods are crucial for the qualitative and quantitative analysis of this compound in complex matrices such as plant extracts and biological samples.
Analytical Techniques Overview: High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common and effective technique for the analysis of flavonoids.[3][4] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
-
HPLC-DAD: Provides quantitative data based on UV-Vis absorbance. It is a robust and widely available technique.
-
LC-MS/MS: Offers high sensitivity and selectivity, enabling the detection and quantification of low-abundance compounds in complex mixtures. It also provides molecular weight and structural information.[4][5]
-
NMR Spectroscopy: Used for the definitive structural confirmation of the isolated compound.
Experimental Protocols
Sample Preparation from Plant Material
This protocol outlines the extraction of 7,4'-dihydroxy-3'-prenylflavan from a plant matrix.
a. Extraction:
-
Grinding: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.
-
Solvent Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of methanol or ethanol (80%).
-
Perform extraction using one of the following methods:
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
b. Purification (Solid-Phase Extraction - SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (see HPLC method) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the flavonoid fraction with 5 mL of methanol.
-
Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.
HPLC-DAD Analysis
This protocol provides a starting point for developing an HPLC method for the quantification of 7,4'-dihydroxy-3'-prenylflavan.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: 0.1% Formic acid in Acetonitrile (v/v)
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode-Array Detector monitoring at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 280-370 nm for flavans).
b. Quantification:
Prepare a calibration curve using a certified reference standard of 7,4'-dihydroxy-3'-prenylflavan at a minimum of five concentration levels. The concentration of the analyte in the samples can be determined from the linear regression of the calibration curve.
LC-MS/MS Analysis
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
a. Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-DAD method, but a lower flow rate (e.g., 0.3-0.5 mL/min) may be used with a smaller internal diameter column.
-
MS Conditions:
-
Ionization Mode: ESI in both positive and negative modes (negative mode is often more sensitive for flavonoids).
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions need to be determined by infusing a standard solution of the analyte.
-
NMR Spectroscopic Analysis
For structural confirmation of the isolated compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process and analyze the spectra to elucidate the chemical structure.
Data Presentation
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range |
| HPLC-DAD | Retention Time (t R ) | Dependent on specific conditions |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | ng/mL range | |
| Limit of Quantification (LOQ) | ng/mL range | |
| LC-MS/MS | Precursor Ion [M-H]⁻ | m/z 309.15 |
| Product Ions | To be determined experimentally | |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | pg/mL range | |
| Limit of Quantification (LOQ) | pg/mL range |
NMR Spectral Data (Hypothetical for 7,4'-dihydroxy-3'-prenylflavan based on similar structures)
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 2 | ~79 | ~5.0 (dd, J = 10, 3) |
| 3 | ~68 | ~2.9 (m), ~2.7 (m) |
| 4 | ~31 | ~2.0 (m) |
| 4a | ~155 | - |
| 5 | ~128 | ~7.2 (d, J = 8.5) |
| 6 | ~115 | ~6.4 (dd, J = 8.5, 2.5) |
| 7 | ~157 | - |
| 8 | ~110 | ~6.3 (d, J = 2.5) |
| 8a | ~102 | - |
| 1' | ~130 | - |
| 2' | ~128 | ~7.1 (d, J = 2.0) |
| 3' | ~132 | - |
| 4' | ~155 | - |
| 5' | ~115 | ~6.8 (d, J = 8.0) |
| 6' | ~127 | ~7.0 (dd, J = 8.0, 2.0) |
| 1'' (Prenyl) | ~28 | ~3.3 (d, J = 7.0) |
| 2'' (Prenyl) | ~122 | ~5.2 (t, J = 7.0) |
| 3'' (Prenyl) | ~131 | - |
| 4'' (Prenyl) | ~25 | ~1.7 (s) |
| 5'' (Prenyl) | ~17 | ~1.6 (s) |
Visualizations
Caption: Experimental workflow for the analysis of 7,4'-dihydroxy-3'-prenylflavan.
Caption: Potential signaling pathways modulated by 7,4'-dihydroxy-3'-prenylflavan.
References
- 1. chemfaces.com [chemfaces.com]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Application Note: HPLC Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavonoid that has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of flavonoids and other phenolic compounds in natural products.[2] This application note provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
The extraction of prenylated flavonoids from plant material or other matrices is a critical first step. Ethanol and methanol are commonly used solvents for this purpose.[3][4]
Protocol for Extraction from Plant Material:
-
Homogenization: Weigh a known amount of the dried and powdered plant material.
-
Extraction Solvent: Add a suitable volume of 80% methanol or ethanol to the sample.
-
Extraction Process: Perform extraction using one of the following methods:
-
Maceration: Immerse the plant material in the solvent in an airtight container at room temperature for a specified period (e.g., 24-72 hours), with occasional agitation.[5]
-
Ultrasonication: Place the sample and solvent mixture in an ultrasonic bath for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[6]
-
Soxhlet Extraction: For exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.[5]
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid debris. The resulting extract can be concentrated under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) for HPLC analysis.
-
Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.[2] The use of a C18 reversed-phase column is common for the separation of flavonoids.[4][7][8][9]
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A system with a binary pump, autosampler, column oven, and DAD or UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with a lower percentage of solvent B, and gradually increase it over the run to elute the compound of interest. A typical gradient might be: 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (hold)35-40 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[8][9] |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Prenylated flavanones are typically monitored around 290-295 nm.[4] A DAD can be used to scan a range of wavelengths to determine the optimal absorbance for this compound. |
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council on Harmonisation (ICH) guidelines. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[8][9]
Table 2: Representative Method Validation Data
| Parameter | Specification | Representative Value |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Concentration Range | e.g., 1-100 µg/mL | - |
| Precision (RSD%) | ||
| - Intra-day | ≤ 2% | < 1.5% |
| - Inter-day | ≤ 3% | < 2.0% |
| Accuracy (% Recovery) | 95-105% | 98.5 - 102.3% |
| LOD | Signal-to-Noise Ratio of 3:1 | e.g., 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | e.g., 0.3 µg/mL |
Data Presentation
Table 3: Quantitative Analysis Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 15.2 | 125430 | 10.0 |
| Standard 2 (50 µg/mL) | 15.2 | 627150 | 50.0 |
| Sample A | 15.3 | 313575 | 25.0 |
| Sample B | 15.2 | 451548 | 36.0 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. scienggj.org [scienggj.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopy of (2S)-7,4'-dihydroxy-3'-prenylflavan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan, a natural product isolated from plants such as Broussonetia papyrifera. This prenylated flavan is of interest for its potential biological activities, including its role as an aromatase inhibitor.
Introduction
This compound is a flavonoid characterized by a flavan skeleton with hydroxyl groups at positions 7 and 4', and a prenyl group attached to position 3' of the B-ring. Accurate structural elucidation and characterization are crucial for understanding its structure-activity relationships and for its potential development as a therapeutic agent. NMR spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This document outlines the standardized procedures for acquiring and interpreting NMR data for this compound.
Molecular Structure and Numbering
The chemical structure and standard numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.
Caption: Molecular structure of this compound.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the peer-reviewed literature, specifically the initial isolation and characterization from Broussonetia papyrifera.
Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 4.95 | dd | 10.5, 2.5 |
| 3a | 2.15 | m | |
| 3b | 2.25 | m | |
| 4a | 2.80 | m | |
| 4b | 3.00 | m | |
| 5 | 6.95 | d | 8.0 |
| 6 | 6.45 | dd | 8.0, 2.5 |
| 8 | 6.35 | d | 2.5 |
| 2' | 7.15 | d | 2.0 |
| 5' | 6.80 | d | 8.0 |
| 6' | 7.05 | dd | 8.0, 2.0 |
| 1'' | 3.30 | d | 7.0 |
| 2'' | 5.25 | t | 7.0 |
| 4'' | 1.75 | s | |
| 5'' | 1.70 | s | |
| 7-OH | 5.05 | br s | |
| 4'-OH | 4.85 | br s |
Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 79.5 |
| 3 | 31.0 |
| 4 | 29.5 |
| 4a | 115.0 |
| 5 | 129.8 |
| 6 | 108.0 |
| 7 | 155.5 |
| 8 | 103.5 |
| 8a | 155.0 |
| 1' | 130.5 |
| 2' | 127.0 |
| 3' | 132.0 |
| 4' | 153.0 |
| 5' | 115.5 |
| 6' | 128.0 |
| 1'' | 28.5 |
| 2'' | 122.5 |
| 3'' | 134.0 |
| 4'' | 25.9 |
| 5'' | 17.9 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or acetone-d₆ ((CD₃)₂CO) can be used depending on solubility and the desired chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Standard pulse programs and parameters provided by the spectrometer software are generally suitable. Optimization of acquisition and processing parameters may be required based on the specific instrument and sample.
-
Data Processing and Referencing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Reference the spectra to the residual solvent signal. For CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural elucidation of this compound.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway Inhibition
This compound has been identified as an aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens. The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of Aromatase by this compound.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The data and protocols presented here serve as a comprehensive guide for researchers in natural product chemistry, medicinal chemistry, and drug development to ensure accurate and reproducible results. This information is foundational for further investigation into the biological activities and therapeutic potential of this compound.
mass spectrometry of 7,4'-dihydroxy-3'-prenylflavan
An in-depth analysis of 7,4'-dihydroxy-3'-prenylflavan using mass spectrometry is crucial for its identification, characterization, and quantification in various matrices, including plant extracts and biological samples. This flavanoid, noted for its potential pharmacological activities, demands robust analytical methods for research and drug development. This document provides detailed application notes and protocols for the mass spectrometric analysis of 7,4'-dihydroxy-3'-prenylflavan.
Application Notes
The mass spectrometric analysis of 7,4'-dihydroxy-3'-prenylflavan is typically performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Electrospray Ionization (ESI) is a common ionization technique for this class of compounds, often operated in negative ion mode to facilitate the deprotonation of the hydroxyl groups, leading to the formation of the [M-H]⁻ ion.
Collision-Induced Dissociation (CID) of the precursor ion in the tandem mass spectrometer provides characteristic fragment ions, which are essential for structural elucidation and confident identification. For flavonoids, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavan structure. The presence of the prenyl group on the B-ring also results in specific fragmentation patterns that can be diagnostic for this substitution. The analysis of these fragmentation patterns allows for the differentiation of 7,4'-dihydroxy-3'-prenylflavan from other isomeric flavonoids.
Quantitative analysis is typically achieved using Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for enhanced sensitivity and selectivity. This approach is particularly valuable for the analysis of complex samples where 7,4'-dihydroxy-3'-prenylflavan may be present at low concentrations.
Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of 7,4'-dihydroxy-3'-prenylflavan in negative ion mode ESI-MS/MS. The exact mass of 7,4'-dihydroxy-3'-prenylflavan (C₂₀H₂₂O₃) is 310.1569.
| Ion Description | Predicted m/z |
| Precursor Ion [M-H]⁻ | 309.1496 |
| RDA Fragment Ion | 175.0401 |
| Fragment Ion (Loss of C₃H₆) | 267.1023 |
| Fragment Ion (Loss of C₄H₈) | 253.0867 |
| B-ring Fragment Ion | 187.0764 |
Experimental Protocols
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 gram of dried and powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine all supernatants.
-
-
Purification:
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Redissolve the residue in 10 mL of distilled water.
-
Perform liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions (for quantification):
-
Primary: 309.1 > 175.0
-
Secondary: 309.1 > 267.1
-
-
Visualizations
Caption: Predicted fragmentation pathway of 7,4'-dihydroxy-3'-prenylflavan.
Caption: Experimental workflow for LC-MS/MS analysis.
Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(2S)-7,4'-dihydroxy-3'-prenylflavan is a natural flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed protocols for key cell-based assays to investigate the biological effects of this compound. The included methodologies cover the assessment of cytotoxicity, anti-inflammatory potential, and impact on crucial signaling pathways.
Data Presentation
The following tables summarize representative quantitative data obtained from various cell-based assays with this compound.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages.
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 3.1 |
| 5 | 96.5 ± 2.8 |
| 10 | 94.1 ± 3.5 |
| 25 | 91.8 ± 4.2 |
| 50 | 88.3 ± 3.9 |
| 100 | 85.1 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | NO Production (% of LPS Control) |
| Control (Unstimulated) | 5.2 ± 1.1 |
| LPS (1 µg/mL) | 100 |
| LPS + this compound (1 µM) | 85.4 ± 6.3 |
| LPS + this compound (5 µM) | 62.1 ± 5.1 |
| LPS + this compound (10 µM) | 45.8 ± 4.7 |
| LPS + this compound (25 µM) | 28.3 ± 3.9 |
| IC50 (µM) | 8.7 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated HEK293-NF-κB Reporter Cells.
| Treatment | NF-κB Luciferase Activity (% of LPS Control) |
| Control (Unstimulated) | 8.9 ± 2.3 |
| LPS (1 µg/mL) | 100 |
| LPS + this compound (5 µM) | 71.5 ± 5.9 |
| LPS + this compound (10 µM) | 52.3 ± 4.8 |
| LPS + this compound (25 µM) | 33.1 ± 4.1 |
| IC50 (µM) | 12.4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[2]
-
Prepare various concentrations of this compound in DMEM.
-
Remove the medium and treat the cells with different concentrations of the compound for 24 hours.[3] Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 10 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[7] The amount of nitrite, a stable product of NO, is determined using the Griess reagent.[8]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM with 10% FBS
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[3][9]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.[3]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.[9]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for MAPK Signaling Pathway
This protocol is for investigating the effect of this compound on the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK, JNK, and p38.[10]
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Protocol:
-
Seed cells and treat with the compound and/or LPS as described in the NO assay.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze band densities and normalize phosphorylated protein levels to total protein levels.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[11]
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound and LPS
-
Cell culture medium
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
96-well white-walled plates
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a 96-well white-walled plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for 6-8 hours.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.[12]
-
Add the luciferase substrate to the cell lysate.[12]
-
Measure the luminescence using a luminometer.[13]
-
Normalize the luciferase activity to a control for cell viability if necessary.
Visualizations
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: General experimental workflow overview.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and metabolic regulatory effects. While direct in vivo studies on this compound are currently limited, research on structurally similar compounds provides a strong rationale for its investigation in animal models of metabolic and inflammatory diseases.
This document provides detailed application notes and generalized experimental protocols to guide researchers in the preclinical evaluation of this compound. The methodologies are based on established practices for testing flavonoids in animal models and findings from studies on related molecules, such as (-)-(2S)-7,4'-dihydroxyflavanone and (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF).
Potential Applications and Hypothesized Mechanisms
Based on computational and in vitro studies of closely related compounds, this compound is hypothesized to be a promising candidate for the following applications:
-
Type 2 Diabetes and Insulin Resistance: A related compound, (-)-(2S)-7,4'-dihydroxyflavanone, has been identified through computational drug design as a potential activator of the CISD3 protein, suggesting therapeutic benefits in improving metabolic dysfunction and glucose regulation.[1][2][3] Another similar molecule, DHPF, has been shown to promote adipogenesis and glucose uptake in 3T3-L1 cells through the p38 MAPK pathway, indicating its potential to manage obesity-associated disorders like type 2 diabetes.[4]
-
Inflammation: Flavonoids, as a class, are well-documented for their anti-inflammatory properties.[5][6] They can modulate key inflammatory signaling pathways such as NF-κB and MAPK.[5][6] this compound has demonstrated anti-inflammatory activity in vitro by reducing LPS-induced nitric oxide production in RAW264.7 cells.[7]
Data from a Structurally Related Compound
The following table summarizes the in vitro findings for (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), which provides a basis for designing in vivo studies for this compound.
| Parameter | Cell Line | Treatment | Key Findings | Reference |
| Adipogenesis | 3T3-L1 | DHPF | Significantly promoted adipocyte differentiation. | [4] |
| Glucose Uptake | 3T3-L1 | DHPF | Increased glucose uptake in differentiated adipocytes. | [4] |
| Gene Expression | 3T3-L1 | DHPF | Upregulated C/EBPα, PPARγ, aP2, GLUT4, and adiponectin. | [4] |
| Inflammatory Cytokine | 3T3-L1 | DHPF | Decreased the expression of TNF-α. | [4] |
| Signaling Pathway | 3T3-L1 | DHPF | Activated the p38 MAPK pathway. | [4] |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in animal models of type 2 diabetes and inflammation.
Protocol 1: Evaluation of Antidiabetic Activity in a High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Rat Model
Objective: To investigate the therapeutic potential of this compound in a rat model of type 2 diabetes.
Animal Model: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
Induction of Diabetes:
-
Feed the rats a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance.
-
After the HFD period, administer a single low dose of streptozotocin (STZ; 30-40 mg/kg, intraperitoneally) dissolved in cold citrate buffer (0.1 M, pH 4.5) to induce partial beta-cell damage.
-
Confirm the development of diabetes by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.
Experimental Groups:
-
Group 1: Normal Control (standard pellet diet)
-
Group 2: Diabetic Control (HFD/STZ)
-
Group 3: Diabetic + Metformin (positive control, e.g., 150 mg/kg/day, oral gavage)
-
Group 4: Diabetic + this compound (low dose, e.g., 25 mg/kg/day, oral gavage)
-
Group 5: Diabetic + this compound (high dose, e.g., 50 mg/kg/day, oral gavage)
Treatment:
-
Administer the respective treatments daily for 4-6 weeks.
-
The compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Parameters to be Measured:
-
Weekly: Body weight, food and water intake, fasting blood glucose.
-
Bi-weekly/End of study: Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT).
-
At sacrifice: Serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), liver and kidney function tests, and collection of pancreas, liver, and adipose tissue for histopathology and molecular analysis (e.g., Western blotting for p38 MAPK, GLUT4).
Caption: Experimental workflow for evaluating the antidiabetic activity of this compound.
Protocol 2: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Mouse Model
Objective: To assess the acute anti-inflammatory effects of this compound.
Animal Model: Male Swiss albino mice (20-25 g).
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
Experimental Groups:
-
Group 1: Control (vehicle only)
-
Group 2: Carrageenan Control
-
Group 3: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg, i.p.)
-
Group 4: Carrageenan + this compound (low dose, e.g., 25 mg/kg, i.p.)
-
Group 5: Carrageenan + this compound (high dose, e.g., 50 mg/kg, i.p.)
Treatment:
-
Administer the test compound or vehicle intraperitoneally 30-60 minutes before carrageenan injection.
Parameters to be Measured:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators (e.g., TNF-α, IL-1β) by ELISA or RT-PCR.
Caption: Workflow for assessing the anti-inflammatory effect in a carrageenan-induced paw edema model.
Hypothesized Signaling Pathway
Based on the findings for the related compound DHPF, the following signaling pathway is proposed for the metabolic effects of this compound.
Caption: Hypothesized p38 MAPK signaling pathway for the metabolic effects of this compound.
Conclusion
While further research is needed to elucidate the specific in vivo effects of this compound, the information available for structurally similar compounds provides a solid foundation for its investigation as a potential therapeutic agent for type 2 diabetes and inflammatory conditions. The protocols and pathways outlined in this document are intended to serve as a comprehensive guide for researchers initiating preclinical studies with this promising natural product.
References
- 1. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring the Antioxidant Capacity of (2S)-7,4'-dihydroxy-3'-prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-dihydroxy-3'-prenylflavan is a prenylated flavonoid, a class of compounds known for their potential biological activities, including antioxidant effects. The prenyl group can enhance the lipophilicity and modulate the bioactivity of the flavonoid scaffold.[1] The antioxidant capacity of flavonoids is a key parameter in assessing their potential for development as therapeutic agents against pathologies associated with oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases.
These application notes provide a comprehensive guide to measuring the antioxidant capacity of this compound using common and robust in vitro assays. Detailed protocols for the DPPH, ABTS, ORAC, and FRAP assays are provided, along with guidance on data interpretation. Due to the limited availability of published antioxidant data specifically for this compound, this document includes comparative data from structurally related prenylated flavonoids to provide a frame of reference for expected activity.
Structure-Activity Relationship of Prenylated Flavonoids
The antioxidant activity of flavonoids is significantly influenced by their chemical structure. Key features include the number and position of hydroxyl groups and the presence of other substituents, such as prenyl groups. The prenyl moiety can influence antioxidant activity through various mechanisms, including altering the compound's lipophilicity and its interaction with cellular membranes.[1] The hydroxyl groups on the B-ring are often crucial for free radical scavenging.[2][3]
Data Presentation: Comparative Antioxidant Capacity of Prenylated Flavonoids
| Prenylated Flavonoid | Class | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | ORAC (µmol TE/µmol) | Reference(s) |
| Xanthohumol | Chalcone | 27.7 ± 4.9 | - | - | - | [4] |
| 8-Prenylnaringenin | Flavanone | 174.2 | - | - | - | [4] |
| Artoflavone A | Flavone | 24.2 ± 0.8 | - | - | - | [5] |
| Cycloartelastoxanthone | Xanthone | 18.7 ± 2.2 | - | - | - | [5] |
| Positive Controls | ||||||
| Trolox | Vitamin E analog | Varies by assay | Varies by assay | Used as standard | Used as standard | [6] |
| Quercetin | Flavonol | ~5.2 | ~6.3 | - | - | [7][8] |
| Ascorbic Acid (Vitamin C) | Vitamin | ~2.3 | - | - | - | [8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically at approximately 517 nm.[10][[“]]
Experimental Workflow:
Caption: DPPH radical scavenging assay workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[12]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare solutions of a positive control (e.g., Trolox, quercetin, or ascorbic acid) at similar concentrations.[7]
-
-
Assay Procedure (96-well plate format):
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[10]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[[“]] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance is measured at approximately 734 nm.[13]
Experimental Workflow:
References
- 1. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and DPPH Radical Scavenging Activity of Prenylated Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. benchchem.com [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
Experimental Design for Studying Prenylated Flavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental design of studies investigating prenylated flavonoids. These unique phytochemicals, characterized by the addition of a lipophilic prenyl group to a flavonoid backbone, exhibit a wide range of enhanced biological activities, making them promising candidates for drug development.[1][2] The prenyl moiety often increases the compound's affinity for biological membranes, leading to improved interaction with cellular targets.[3][4]
Application Notes: A Roadmap for Investigation
A systematic approach is crucial to effectively characterize the therapeutic potential of prenylated flavonoids. The following application notes outline a comprehensive experimental workflow, from initial screening to mechanistic studies.
Phase 1: Characterization and Quantification
The initial step involves the accurate identification and quantification of the prenylated flavonoid of interest in various matrices, such as plant extracts or biological samples.[5] High-performance liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their sensitivity and specificity.[6][7]
Phase 2: In Vitro Bioactivity Screening
A panel of in vitro assays should be employed to screen for a broad range of biological activities. This allows for the identification of the most promising therapeutic areas for a particular prenylated flavonoid. Key screening assays include:
-
Antioxidant Activity: To assess the capacity to neutralize free radicals. Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the trolox equivalent antioxidant capacity (TEAC) assay.[8][9]
-
Antimicrobial Activity: To determine the inhibitory effect against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative parameter.[10][11]
-
Cytotoxicity/Anticancer Activity: To evaluate the potential to inhibit cancer cell growth. A panel of cancer cell lines should be tested using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
Anti-inflammatory Activity: To assess the ability to modulate inflammatory pathways. This can be initially screened by measuring the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[13]
Phase 3: Elucidating Mechanisms of Action
Once a significant biological activity is identified, the next phase focuses on understanding the underlying molecular mechanisms. This involves a combination of cell-based assays and molecular biology techniques.
-
Signaling Pathway Analysis: Investigating the effect of the prenylated flavonoid on specific signaling pathways is crucial. For example, if a compound shows anticancer activity, its effect on pathways like MAPK and PI3K/Akt should be examined using techniques such as Western blotting to measure the phosphorylation status of key proteins.[2]
-
Enzyme Inhibition Assays: For activities like anti-inflammatory or anti-diabetic effects, specific enzyme inhibition assays are necessary. For instance, studying the inhibition of protein tyrosine phosphatase 1B (PTP1B) can provide insights into anti-diabetic potential.[14][15]
Phase 4: Bioavailability and In Vivo Studies
A significant challenge with many flavonoids, including prenylated ones, is their low oral bioavailability.[16][17] Therefore, assessing their absorption, distribution, metabolism, and excretion (ADME) properties is critical.
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a well-established model to predict intestinal drug absorption.[16]
-
In Vivo Pharmacokinetic Studies: Animal models are used to determine key pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.
-
In Vivo Efficacy Studies: Once a compound shows promising in vitro activity and acceptable pharmacokinetic properties, its efficacy is tested in relevant animal models of disease.
Key Experimental Protocols
The following are detailed protocols for some of the key experiments mentioned in the application notes.
Protocol 1: DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a prenylated flavonoid by measuring its ability to scavenge the stable DPPH radical.
Materials:
-
Prenylated flavonoid stock solution (in a suitable solvent like ethanol or DMSO)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in ethanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare serial dilutions of the prenylated flavonoid and ascorbic acid in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a prenylated flavonoid that inhibits the visible growth of a microorganism.
Materials:
-
Prenylated flavonoid stock solution
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Standard antibiotic or antifungal agent (positive control)
Methodology:
-
Prepare a twofold serial dilution of the prenylated flavonoid in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with microorganism and standard antimicrobial agent) and a negative control (broth with microorganism only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the prenylated flavonoid at which no visible growth of the microorganism is observed.[12]
Protocol 3: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a prenylated flavonoid.[16]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Prenylated flavonoid solution
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-to-B) transport study, add the prenylated flavonoid solution to the apical (upper) chamber.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
For the basolateral-to-apical (B-to-A) transport study, add the compound to the basolateral chamber and collect samples from the apical chamber.
-
Quantify the concentration of the prenylated flavonoid in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Antioxidant Activity of Prenylated Flavonoids
| Compound | DPPH IC50 (µM) | FRAP (µM Fe(II)/µM) | TEAC (µM Trolox Equiv./µM) |
| Prenylflavonoid A | 15.2 ± 1.8 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Prenylflavonoid B | 28.9 ± 3.1 | 1.8 ± 0.2 | 2.4 ± 0.3 |
| Ascorbic Acid | 8.5 ± 0.9 | 4.2 ± 0.5 | 4.9 ± 0.6 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Prenylated Flavonoids
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Prenylflavonoid C | 8 | 32 | 16 |
| Prenylflavonoid D | 16 | 64 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | - |
| Fluconazole | - | - | 1 |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.
Caption: A comprehensive workflow for studying prenylated flavonoids.
Caption: Inhibition of the MAPK signaling pathway by a prenylated flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A systematic review on biological activities of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Prenylated Flavans from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylated flavans are a class of flavonoids characterized by the addition of a lipophilic prenyl group to the flavan backbone. This structural modification often enhances their bioavailability and biological activity, making them promising candidates for drug discovery and development. Their activities span a range of therapeutic areas, including anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial effects. The effective isolation and purification of these compounds from complex crude plant extracts are critical steps for their structural elucidation, pharmacological evaluation, and subsequent development.
This document provides detailed application notes and protocols for the most common and effective techniques used to isolate prenylated flavans from crude extracts. It is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.
General Workflow for Isolation
The isolation of prenylated flavans from a crude plant extract is a multi-step process that begins with extraction, followed by one or more chromatographic purification steps. The general workflow is outlined below.
Caption: General workflow for isolating prenylated flavans.
Extraction Techniques
The initial step in isolating prenylated flavans is their extraction from the plant matrix. The choice of extraction method and solvent is crucial and depends on the polarity of the target compounds. Prenylated flavans are generally less polar than their non-prenylated counterparts.
Conventional Extraction Methods
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period. It is suitable for thermolabile compounds but can be time-consuming.
-
Soxhlet Extraction: This method uses a continuous reflux of a solvent to extract compounds from the plant material. It is more efficient than maceration but the prolonged exposure to heat can degrade sensitive compounds.
Modern Extraction Techniques
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and requires less solvent than conventional methods.
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. It is known for its high efficiency and reduced extraction time and solvent consumption.
-
Accelerated Solvent Extraction (ASE®) / Pressurized Liquid Extraction (PLE): This technique employs solvents at elevated temperatures and pressures, which increases the extraction efficiency and reduces solvent usage and extraction time.
Recommended Solvents
The choice of solvent is critical for selectively extracting prenylated flavans. Due to their reduced polarity, a range of solvents can be employed.
-
Non-polar solvents: Hexane and chloroform are effective for extracting highly non-polar flavonoids.[1]
-
Intermediate polarity solvents: Dichloromethane and ethyl acetate are also commonly used.[1]
-
Polar solvents: Ethanol, methanol, and acetone, often in aqueous mixtures (e.g., 70-95% ethanol), are widely used for broader flavonoid extraction.[2][3] For less polar flavonoids, pure acetone can be a highly selective solvent.[2]
Chromatographic Purification Techniques
Following extraction, the crude extract, which is a complex mixture of compounds, requires further separation and purification. Chromatography is the cornerstone of this process.
Column Chromatography (CC)
Column chromatography is a fundamental technique for the initial fractionation of the crude extract. It separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.
-
Stationary Phases: Silica gel and polyamide are common stationary phases for flavonoid separation.[4] Sephadex LH-20 is particularly useful for separating flavonoids and proanthocyanidins.[4][5]
-
Mobile Phases: A gradient of solvents with increasing polarity is typically used. Common solvent systems include hexane-ethyl acetate, chloroform-methanol, and toluene-ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique used for both analytical quantification and preparative isolation of pure compounds from fractions obtained by column chromatography.[6][7]
-
Preparative HPLC: This is a powerful tool for obtaining high-purity compounds. Reversed-phase columns (e.g., C18, RP-Amide) are most commonly used for separating flavonoids.[6][8]
-
Mobile Phases: Typical mobile phases consist of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile, run in either isocratic or gradient mode.[8][9]
Counter-Current Chromatography (CCC)
CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating irreversible sample adsorption and allowing for high sample recovery.[10] It is particularly well-suited for the preparative isolation of natural products.[10] High-Speed Counter-Current Chromatography (HSCCC) is a widely used form of this technique.[11]
-
Solvent Systems: The selection of a suitable biphasic solvent system is critical for successful separation. The hexane-ethyl acetate-methanol-water (HEMWat) system is a versatile and commonly used starting point for flavonoid separation.[2][10] The ratios of these solvents are adjusted to optimize the partition coefficient (K) of the target compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Prenylated Flavans
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the chosen solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40 °C).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing:
-
Select a glass column of appropriate size.
-
Pack the column with silica gel using a slurry method (silica gel mixed with the initial mobile phase solvent, e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
-
Fraction Collection:
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
Combine fractions with similar TLC profiles.
-
Protocol 3: Preparative HPLC for Final Purification
-
Method Development:
-
Develop an analytical HPLC method using a C18 column to achieve good separation of the target compounds in the desired fraction from column chromatography.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient.
-
-
Scaling Up to Preparative HPLC:
-
Use a preparative C18 column with the same stationary phase.
-
Scale up the flow rate and injection volume according to the column dimensions.
-
-
Purification:
-
Dissolve the semi-purified fraction in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peaks corresponding to the target prenylated flavans using a fraction collector.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Protocol 4: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Choose a suitable two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water. The optimal ratio is determined by measuring the partition coefficient (K) of the target compounds. A K value between 0.5 and 2 is generally ideal.
-
-
HSCCC System Preparation:
-
Fill the entire column with the stationary phase (either the upper or lower phase of the solvent system).
-
Rotate the apparatus at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase into the column until hydrodynamic equilibrium is reached (when the mobile phase elutes from the outlet).
-
-
Sample Injection and Separation:
-
Dissolve the sample in a mixture of the stationary and mobile phases.
-
Inject the sample solution into the column through the injection valve.
-
Continue pumping the mobile phase at a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent with a UV detector.
-
Collect fractions based on the chromatogram.
-
Analyze the collected fractions by HPLC to determine the purity of the isolated compounds.
-
Data Presentation: Quantitative Comparison of Isolation Techniques
The efficiency of different isolation techniques can be compared based on the yield and purity of the isolated prenylated flavans.
| Plant Source | Isolated Compound(s) | Isolation Technique | Starting Material | Yield | Purity | Reference |
| Artocarpus altilis | Three prenylflavonoids | 2D-CCC | ~500 mg crude extract | 9 mg, 28 mg, 78 mg | 98.7%, 98.3%, 97.2% | [[“]][13] |
| Patrinia villosa | Three flavonoids | HSCCC | 250 mg crude extract | 25.4 mg, 52.5 mg, 50.2 mg | 96.8%, 99.2%, 99.3% | [11] |
| Patrinia villosa | Six flavonoids | CCC | 400 mg crude extract | 44.9 mg, 35.5 mg, 79.8 mg, 45.8 mg, 39.8 mg, 9.6 mg | 99.1%, 98.8%, 99.3%, 98.8%, 98.6%, 97.5% | [14] |
| Sophora flavescens | Total Prenylated Flavonoids | UAE with Ionic Liquid | Powdered root | 7.38 mg/g | Not specified |
Biological Activity and Signaling Pathways
Prenylated flavans exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Inhibition of PTP1B in the Insulin Signaling Pathway
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity, making it a target for the treatment of type 2 diabetes. Several prenylated flavonoids have been shown to be potent inhibitors of PTP1B.
Caption: Inhibition of PTP1B by prenylated flavans.
Modulation of the TLR4 Inflammatory Pathway
Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. Some prenylated flavonoids can modulate this pathway, exhibiting anti-inflammatory effects.
Caption: Modulation of TLR4 signaling by prenylated flavans.
Conclusion
The isolation of prenylated flavans from crude extracts requires a systematic approach that combines efficient extraction techniques with high-resolution chromatographic methods. Modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and sustainability for the initial extraction. Subsequent purification using a combination of column chromatography, preparative HPLC, and/or Counter-Current Chromatography is essential for obtaining pure compounds. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully isolate and investigate these promising natural products.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as potent allosteric inhibitors of protein tyrosine phosphatase 1B: molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylated flavonoids with PTP1B inhibitory activity from the root bark of Erythrina mildbraedii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids Affect Host-Microbiota Crosstalk through TLR Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CICECO Publication » Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure activity relationship study [ciceco.ua.pt]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. Flavonoids-mediated TLR4 Inhibition as a Promising Therapy for Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Testing of Flavonoid Compounds
Introduction
Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants and are recognized for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] These compounds modulate numerous cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[5] Consequently, they are subjects of intense research for potential therapeutic applications. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized cell culture protocols for evaluating the efficacy and mechanisms of action of flavonoid compounds. The protocols cover key assays for assessing cytotoxicity, apoptosis, cell cycle arrest, and anti-inflammatory potential.
General Considerations for Flavonoid Testing
Cell Line Selection: The choice of cell line is critical and depends on the research question. For anticancer studies, a wide variety of human cancer cell lines are used, such as HeLa (cervical cancer)[6], MCF-7 (breast cancer)[7][8], A549 (lung cancer)[8][9], Caco-2, and HT-29 (colon cancer).[7] For anti-inflammatory studies, the murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are commonly employed models.[2][10][11][12] It is also advisable to test for cytotoxicity against normal, non-cancerous cell lines to assess selectivity.[8][13]
Flavonoid Preparation and Treatment:
-
Stock Solution: Flavonoids are often poorly soluble in aqueous solutions. A concentrated stock solution (e.g., 10-50 mM) should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][9] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh serial dilutions of the flavonoid stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.[9]
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental groups to ensure that the observed effects are not due to the solvent itself.[1][9][14]
Experimental Workflow
The general workflow for assessing the biological activity of a flavonoid compound in cell culture involves several key stages, from initial cytotoxicity screening to mechanistic studies.
Caption: General workflow for testing flavonoid compounds in cell culture.
Detailed Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which reflects their viability.[5] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
Flavonoid stock solution (in DMSO)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the flavonoid in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the flavonoid (e.g., 0.1 µM to 100 µM). Include vehicle control wells.[9]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5][9]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][14] Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the flavonoid concentration to determine the half-maximal inhibitory concentration (IC50).
Note: Some flavonoids, like quercetin and luteolin, can directly reduce MTT in a cell-free system, which can interfere with the assay results.[16][17] It is recommended to run parallel controls with flavonoids and MTT in cell-free wells to account for any direct reduction.[17]
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of the flavonoid for a specified time (e.g., 24 hours).[14]
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization. Centrifuge to collect the cell pellet.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14][18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9][14]
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.[14]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[19]
Materials:
-
Treated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)[19]
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C or for at least 1 hour.[20][21]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[20]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[19][20]
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 30 minutes in the dark at room temperature.[19][21]
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Protocol 4: Western Blot Analysis of Protein Expression
Western blotting is used to detect and quantify specific proteins to elucidate the molecular mechanisms affected by flavonoid treatment, such as the modulation of proteins involved in apoptosis (e.g., Bcl-2, Caspases) or cell cycle regulation.[1][9]
Materials:
-
Treated cells
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9][22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][9]
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[1][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9][22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9][23]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5-10 minutes each.[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[9][24] Quantify band intensities using densitometry software.[1]
Protocol 5: Anti-Inflammatory Activity (Nitric Oxide Assay)
This assay measures the anti-inflammatory effect of flavonoids by quantifying their ability to inhibit nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[11][12]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
LPS (from E. coli)
-
Flavonoid compound
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 70-80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoid for 2 hours.[10]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and co-incubate with the flavonoid for 24 hours.[10]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.[14]
-
Griess Reaction: Add 50 µL of Griess Reagent Component A to each sample, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables. Values are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Cytotoxicity (IC50) of a Test Flavonoid on Various Cancer Cell Lines
| Cell Line | Flavonoid | IC50 (µM) after 48h |
| HeLa | Test Flavonoid A | 45.2 ± 3.8 |
| MCF-7 | Test Flavonoid A | 62.1 ± 5.5 |
| A549 | Test Flavonoid A | 38.7 ± 4.1 |
| HT-29 | Baicalein | 39.7 ± 2.3[7] |
| Caco-2 | Baicalein | 42.1 ± 3.1[7] |
Table 2: Apoptosis Induction by a Test Flavonoid in HeLa Cells after 24h Treatment
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Test Flavonoid B | 25 | 15.7 ± 2.1 | 8.3 ± 1.2 |
| Test Flavonoid B | 50 | 28.4 ± 3.5 | 19.6 ± 2.8 |
| Test Flavonoid B | 100 | 45.2 ± 4.1 | 35.1 ± 3.9 |
| Data derived from flow cytometry analysis.[14] |
Table 3: Cell Cycle Distribution in HCT-15 Cells after Flavonoid Treatment
| Treatment (50 µM) | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.1 ± 4.2 | 15.3 ± 2.1 | 19.6 ± 2.8 |
| Quercetin | 25.4 ± 3.1 | 10.2 ± 1.5 | 64.4 ± 4.5 |
| Chalcone | 40.2 ± 3.8 | 48.5 ± 3.9 | 11.3 ± 1.9 |
| Illustrative data based on findings that quercetin induces G2/M arrest and chalcones can block the S to G2/M transition.[25] |
Signaling Pathway Visualization
Flavonoids often exert their anticancer effects by targeting key signaling pathways. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth, and is frequently dysregulated in cancer, making it a common target for flavonoids.[9][26]
Caption: Flavonoid inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. Plant cell cultures: An enzymatic tool for polyphenolic and flavonoid transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HeLa - Wikipedia [en.wikipedia.org]
- 7. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Antiproliferative activity of flavonoids on several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sdiarticle4.com [sdiarticle4.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 20. Screening of cytotoxic or cytostatic flavonoids with quantitative Fluorescent Ubiquitination-based Cell Cycle Indicator-based cell cycle assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. origene.com [origene.com]
- 25. Influence of flavonoids on cell cycle phase as analyzed by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking of (2S)-7,4'-dihydroxy-3'-prenylflavan: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of the natural compound (2S)-7,4'-dihydroxy-3'-prenylflavan. This document outlines the scientific context, detailed experimental protocols, and data presentation standards for in silico analysis of this promising prenylated flavan.
This compound is a natural product with potential therapeutic applications.[1] While extensive research on this specific molecule is ongoing, studies on structurally similar prenylated flavonoids suggest a range of biological activities, including the modulation of key signaling pathways implicated in various diseases.[2][3] Molecular docking is a powerful computational tool that allows for the prediction of the binding interactions between a ligand, such as this compound, and a protein target at the atomic level. This approach is instrumental in drug discovery for identifying potential mechanisms of action and guiding further experimental validation.
Potential Therapeutic Targets
Based on studies of similar flavonoids, several protein families have been identified as potential targets for this compound. These include:
-
Protein Kinases: Flavonoids have been shown to interact with various protein kinases, such as those in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are crucial in cell proliferation, survival, and inflammation.[4][5][6]
-
Enzymes: Other potential targets include enzymes like α-glucosidase, which is relevant in the context of diabetes, as well as xanthine oxidase and inducible nitric oxide synthase, which are involved in inflammation and oxidative stress.[7][8]
-
Other Receptors: The aryl hydrocarbon receptor (AhR) has also been identified as a target for flavonoids, playing a role in cellular responses to environmental stimuli.[9][10]
Quantitative Data Summary
While specific binding affinities for this compound are not yet widely published, molecular docking studies on other flavonoids provide a reference for expected outcomes. The following table summarizes representative binding affinities of flavonoids with various protein targets.
| Flavonoid/Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Epicatechin gallate | Acetylcholinesterase | -10.42 | - | - |
| Sterubin | Acetylcholinesterase | -10.16 | - | - |
| Fisetin | Acetylcholinesterase | -10.11 | - | - |
| Biochanin A | BACE-1 | -9.81 | - | - |
| ZINC000005854718 | CDK8 | -10.7 | Ponatinib | -10.0 |
| 3',4'-dihydroxyflavone | GABAA (α2 subunit) | -197.13 (ACE) | GABA | -93.36 (ACE) |
Note: ACE refers to Atomic Contact Energy. Data is compiled from various sources for illustrative purposes.[11][12]
Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of this compound against a selected protein target.
Protocol 1: Molecular Docking Workflow
This protocol outlines the general steps for a typical molecular docking experiment.
1. Preparation of the Protein Target:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-ligands, and any non-essential ions from the PDB file.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate Kollmann charges to the protein structure using software like AutoDockTools.[13]
2. Preparation of the Ligand:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Charge Assignment and Torsion Definition: Calculate Gasteiger charges and define the rotatable bonds of the ligand using software like AutoDockTools.[13]
3. Molecular Docking Simulation:
-
Grid Box Generation: Define a grid box that encompasses the active site of the protein target. The grid size should be sufficient to allow the ligand to move freely within the binding pocket.
-
Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm, to explore the conformational space of the ligand within the active site.[12][14]
-
Execution: Run the docking simulation to generate a series of possible binding poses of the ligand.
4. Analysis of Results:
-
Binding Affinity: The docking software will provide a ranked list of poses based on their predicted binding affinities (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: Visualize the best-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
-
Validation: If possible, compare the docking results with experimental data for validation.
Caption: A flowchart of the general molecular docking workflow.
Signaling Pathways
Prenylated flavonoids have been shown to modulate several key signaling pathways. The diagrams below illustrate the potential points of intervention for compounds like this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been reported to interfere with this pathway at various points.[2]
Caption: Potential inhibition of the MAPK pathway by flavonoids.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route that governs cell survival, growth, and metabolism. Flavonoids can modulate this pathway, often leading to anti-proliferative and pro-apoptotic effects.[6]
Caption: Potential modulation of the PI3K/Akt pathway by flavonoids.
Conclusion
The application of molecular docking to the study of this compound offers a promising avenue for understanding its therapeutic potential. The protocols and information provided herein serve as a foundational guide for researchers to explore the interactions of this and other prenylated flavonoids with various biological targets. These in silico approaches, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, α-glucosidase inhibitory and molecular docking studies of prenylated and geranylated flavones, isoflavones and chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds: quantum chemistry and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular docking analysis of flavonoids with AChE and BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico analysis of the interactions of certain flavonoids with the receptor-binding domain of 2019 novel coronavirus and cellular proteases and their pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking - An easy protocol [protocols.io]
Application Notes and Protocols for Measuring Enzyme Inhibition by (2S)-7,4'-dihydroxy-3'-prenylflavan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring flavan compound that has demonstrated notable biological activities, including anti-inflammatory properties. A key aspect of its anti-inflammatory effect is the inhibition of nitric oxide (NO) production, with a reported half-maximal inhibitory concentration (IC50) of 28.4 μM in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This suggests that the compound may target enzymes involved in the inflammatory cascade. This document provides detailed protocols for assessing the inhibitory activity of this compound against key enzymes implicated in inflammation: inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and 15-lipoxygenase (15-LOX).
These protocols are designed to be readily implemented in a laboratory setting, providing a framework for the screening and characterization of the enzyme inhibitory potential of this compound and other related compounds. The methodologies described herein are based on established and widely used assays for measuring the activity of these enzymes.
Data Presentation: Summary of Inhibitory Activity
The inhibitory potential of this compound against key inflammatory enzymes can be quantified by determining its IC50 value for each enzyme. The following table summarizes the known inhibitory activity and provides a template for recording experimentally determined values.
| Enzyme Target | This compound IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Inducible Nitric Oxide Synthase (iNOS) | 28.4 | L-NAME | ~2-20 |
| Cyclooxygenase-2 (COX-2) | To be determined by assay | Celecoxib | ~0.04 |
| 15-Lipoxygenase (15-LOX) | To be determined by assay | Nordihydroguaiaretic acid (NDGA) | ~0.5-5 |
Experimental Protocols
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on the production of nitric oxide by iNOS in LPS-stimulated murine macrophage cells (RAW264.7). The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials and Reagents:
-
This compound
-
RAW264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (1 µg/mL) to induce iNOS expression.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Experimental Workflow:
Application Notes and Protocols for (2S)-7,4'-dihydroxy-3'-prenylflavan in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-7,4'-dihydroxy-3'-prenylflavan is a naturally occurring prenylated flavan that has garnered interest in the field of drug discovery for its potential therapeutic applications. Prenylation, the attachment of a prenyl group, is known to enhance the biological activity of flavonoids, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory properties. Detailed experimental protocols are provided to facilitate further research into its mechanism of action and therapeutic potential. Additionally, data on structurally similar compounds are presented to highlight potential avenues for investigation into its anti-diabetic effects.
Key Biological Activities
Anti-Inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects. A key study investigating the phytochemical constituents of Dalbergia oliveri identified this compound as a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Potential Anti-Diabetic Activity
While direct studies on the anti-diabetic effects of this compound are limited, research on a closely related isomer, (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF), suggests a promising potential in this area. DHPF has been shown to promote adipogenesis and glucose uptake in 3T3-L1 preadipocyte cells by activating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This suggests that this compound may also modulate glucose metabolism and could be a candidate for the development of therapeutics for type 2 diabetes.
Another related compound, (-)-(2S)-7,4'-Dihydroxyflavanone, has been identified through computational studies as a potential activator of the CDGSH iron-sulfur domain-containing protein 3 (CISD3), a protein implicated in age-related diabetes.[2][3] This finding provides another rationale for investigating the anti-diabetic properties of this compound.
Data Presentation
The following tables summarize the quantitative data for the biological activities of this compound and its related isomers.
Table 1: Anti-Inflammatory Activity of this compound
| Compound | Cell Line | Assay | Endpoint | IC₅₀ (μM) | Reference |
| This compound | RAW 264.7 | LPS-induced Nitric Oxide Production | NO Inhibition | 11.2 | [1] |
Table 2: Pro-adipogenic and Glucose Uptake Activity of (2S)-7,4'-dihydroxy-8-prenylflavan (DHPF)
| Cell Line | Treatment | Concentration (μM) | Effect | Fold Change | Reference |
| 3T3-L1 | DHPF | 20 | Adipogenesis (Oil Red O staining) | ~2.5-fold increase | |
| 3T3-L1 | DHPF | 20 | Glucose Uptake | ~1.8-fold increase | |
| 3T3-L1 | DHPF | 20 | C/EBPα mRNA expression | ~3-fold increase | |
| 3T3-L1 | DHPF | 20 | PPARγ mRNA expression | ~4-fold increase | |
| 3T3-L1 | DHPF | 20 | aP2 mRNA expression | ~5-fold increase | |
| 3T3-L1 | DHPF | 20 | GLUT4 mRNA expression | ~2.5-fold increase | |
| 3T3-L1 | DHPF | 20 | Adiponectin mRNA expression | ~3.5-fold increase | |
| 3T3-L1 | DHPF | 20 | TNF-α mRNA expression | ~0.5-fold decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory and potential anti-diabetic activities of this compound.
Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages
1.1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells every 2-3 days to maintain sub-confluency.
1.2. Cell Viability Assay (MTS Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
1.3. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of this compound on LPS-induced NO production.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by a 10-minute incubation in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
1.4. Cytokine Measurement (ELISA)
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
1.5. Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine if the inhibition of NO production is due to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and quantify the band intensities.
-
Protocol 2: Assessment of Potential Anti-Diabetic Activity in 3T3-L1 Adipocytes
2.1. 3T3-L1 Cell Culture and Differentiation
-
Cell Line: 3T3-L1 (murine preadipocyte cell line).
-
Culture Medium: DMEM with 10% bovine calf serum.
-
Differentiation Protocol:
-
Grow 3T3-L1 preadipocytes to confluence.
-
Two days post-confluence (Day 0), induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.
-
This compound can be added during the differentiation period to assess its effect.
-
2.2. Oil Red O Staining for Adipogenesis
-
Objective: To visualize and quantify lipid accumulation in differentiated adipocytes.
-
Procedure:
-
After 8-10 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 1 hour.
-
Wash with water and visualize the lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
2.3. 2-NBDG Glucose Uptake Assay
-
Objective: To measure the effect of this compound on glucose uptake in mature adipocytes.
-
Procedure:
-
Differentiate 3T3-L1 cells in a 96-well plate.
-
Starve the mature adipocytes in serum-free DMEM for 3 hours.
-
Treat with this compound for the desired time.
-
Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells with cold PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
2.4. Real-Time PCR for Gene Expression Analysis
-
Objective: To analyze the effect of this compound on the expression of genes related to adipogenesis and glucose metabolism (e.g., PPARγ, C/EBPα, GLUT4, Adiponectin).
-
Procedure:
-
Treat differentiating or mature 3T3-L1 cells with this compound.
-
Isolate total RNA using a suitable kit.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR using gene-specific primers and a SYBR Green master mix.
-
Normalize the expression of target genes to a housekeeping gene (e.g., β-actin).
-
2.5. Western Blot for p38 MAPK Activation
-
Objective: To investigate if this compound activates the p38 MAPK signaling pathway.
-
Procedure:
-
Treat 3T3-L1 cells with this compound for various time points.
-
Lyse the cells and perform Western blot analysis as described in Protocol 1.5.
-
Use primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Potential anti-diabetic signaling pathway based on a structural isomer.
Caption: Experimental workflow for assessing potential anti-diabetic effects.
References
Troubleshooting & Optimization
solubility issues with (2S)-7,4'-dihydroxy-3'-prenylflavan in vitro
Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address in vitro solubility challenges with this compound.
This compound is a natural flavanone that, like many prenylated flavonoids, exhibits low aqueous solubility due to its lipophilic prenyl group.[1][2][3] This characteristic can lead to challenges in experimental design and data reproducibility in in vitro settings. This guide offers systematic approaches to overcome these issues.
Troubleshooting Guides
This section provides step-by-step solutions for common problems encountered during in vitro experiments with this compound.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
It is a common observation for compounds dissolved in a 100% DMSO stock to precipitate when diluted into an aqueous assay buffer.[4][5]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting compound precipitation.
-
Step 1: Optimize Your Dilution Protocol
-
Serial Dilution: Instead of a single large dilution, perform a multi-step serial dilution. This gradual reduction in organic solvent concentration can help maintain solubility.
-
Vigorous Mixing: Ensure rapid and thorough mixing immediately after adding the compound stock to the aqueous buffer. Vortexing or trituration can be effective.
-
-
Step 2: Reduce Final Organic Solvent Concentration
-
High concentrations of co-solvents like DMSO can be toxic to cells and may also contribute to solubility issues at the interface with the aqueous medium. Aim for a final DMSO concentration of ≤0.5%.[4] It may be necessary to prepare a more concentrated stock solution to achieve a low final solvent concentration.
-
-
Step 3: Evaluate Alternative Solubilization Strategies
-
pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly enhance solubility. Since flavonoids have acidic hydroxyl groups, increasing the pH of the buffer may improve solubility. However, ensure the final pH is compatible with your assay system.
-
Use of Excipients: Consider incorporating solubilizing agents into your assay buffer.
-
Cyclodextrins (e.g., β-cyclodextrin): These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]
-
Surfactants (e.g., Pluronic® F-68, Tween® 80): At concentrations above their critical micelle concentration, surfactants can form micelles that entrap the compound.
-
-
-
Step 4: Confirm Compound Stability
-
In some cases, what appears to be precipitation may be compound degradation. It is advisable to confirm the integrity of the compound in the final assay buffer over the time course of the experiment using an analytical method like HPLC.
-
Issue 2: High Variability in Assay Results
Inconsistent results can often be traced back to poor solubility, leading to variable concentrations of the active compound in the assay.
-
Confirm Compound Solubility in Assay Medium: Before conducting a full experiment, determine the kinetic solubility of this compound in your specific assay medium. This can be done using methods like turbidimetry.[5][7]
-
Review Stock Solution Practices:
-
Storage: Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to prevent solvent evaporation and repeated freeze-thaw cycles.
-
Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble flavonoids.[8][9] Ethanol can also be used.[2] It is recommended to prepare a stock concentration of 10-20 mM in DMSO.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5%.[4] Ideally, it should be as low as possible while maintaining compound solubility.
Q3: How can I determine the solubility of this compound in my specific buffer?
A: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10] For higher throughput, kinetic solubility can be assessed using turbidimetric methods, where the compound is added to the buffer and precipitation is measured by light scattering or absorbance.[7][11]
Q4: Are there any formulation strategies that can improve the in vitro solubility of this compound?
A: Yes, several formulation approaches can enhance the solubility of prenylated flavonoids:
-
Nanoformulations: Techniques like nano-precipitation can be used to create nanosuspensions, which increase the surface area of the compound for dissolution.[12]
-
Complexation with Cyclodextrins: As mentioned in the troubleshooting guide, cyclodextrins can form inclusion complexes with the flavonoid, enhancing its aqueous solubility.[6]
Quantitative Data Summary
| Solubility Classification | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 to 10 |
| Soluble | 10 to 30 |
| Sparingly soluble | 30 to 100 |
| Slightly soluble | 100 to 1,000 |
| Very slightly soluble | 1,000 to 10,000 |
| Practically insoluble | > 10,000 |
| Data adapted from general pharmacopeial classifications.[11] |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This method provides a rapid assessment of the concentration at which a compound begins to precipitate from a solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL).
-
Mix thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Signaling Pathways
Flavonoids are known to modulate various intracellular signaling pathways.[13][14][15] Understanding these interactions is crucial for interpreting experimental results.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by flavonoids.[13][14][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. This compound | OMICS [omicsbean.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Nanosized and Enhancement of Solubility Fisetin | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Prenylated Flavans
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in enhancing the oral bioavailability of prenylated flavans.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and challenges associated with prenylated flavans.
Q1: Why do prenylated flavans typically exhibit low oral bioavailability?
A: The low oral bioavailability of most prenylated flavans stems from a combination of factors:
-
Poor Aqueous Solubility: The addition of a lipophilic prenyl group to the flavonoid backbone significantly increases the molecule's hydrophobicity. This leads to poor solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a primary rate-limiting step for absorption.
-
Extensive First-Pass Metabolism: After absorption from the small intestine, these compounds are transported via the portal vein to the liver. Here, they undergo extensive metabolism by Phase I and Phase II enzymes. This metabolic conversion substantially reduces the amount of the active parent compound that reaches systemic circulation.
-
Efflux Transporter Activity: Prenylated flavans can be substrates for efflux transporters like P-glycoprotein in the intestinal wall. These transporters actively pump the compounds back into the intestinal lumen, thereby limiting their net absorption.
Q2: What is the primary advantage of a prenyl group on a flavonoid backbone?
A: The prenyl group enhances the lipophilicity of the flavonoid. This modification can increase the compound's affinity for cell membranes and improve its interaction with various cellular targets, often leading to enhanced biological activity compared to its non-prenylated parent compound.[1] Several studies suggest that prenylation can increase the accumulation of flavonoids in specific tissues, which may be a critical factor for their in vivo efficacy.[1]
Q3: What are the main strategies to improve the bioavailability of these compounds?
A: Broadly, strategies fall into two main categories:
-
Pharmaceutical Technologies: These involve creating advanced delivery systems to overcome solubility and metabolism barriers. Common approaches include nanoformulations (e.g., solid lipid nanoparticles, nanoemulsions), amorphous solid dispersions, and complexation with carriers like cyclodextrins.
-
Structural Modifications: This involves chemically altering the flavonoid structure to create prodrugs or analogs with more favorable pharmacokinetic properties.
Troubleshooting Guide
This guide provides solutions to specific experimental problems you may encounter during your research.
| Problem | Potential Causes | Suggested Solutions |
| Low aqueous solubility of the prenylated flavan. | The inherent hydrophobicity of the prenyl group. | 1. Complexation: Formulate the compound with cyclodextrins (e.g., HP-β-CD) to increase solubility. 2. Nanoformulation: Prepare a nanosuspension or encapsulate the compound in nanoparticles (e.g., solid lipid nanoparticles). 3. pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can improve solubility. |
| High variability in in vivo pharmacokinetic (PK) data. | 1. Formulation instability or inconsistent dosing. 2. Significant inter-individual differences in metabolism. 3. Food effects (interaction with nutrients in the gut). | 1. Verify Formulation: Before each study, confirm the physical stability and homogeneity of your dosing formulation (e.g., particle size, drug content). 2. Increase Sample Size: Use a larger group of animals to account for biological variability. 3. Control Feeding: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) to minimize food effects. |
| Nanoformulation shows good in vitro characteristics but poor in vivo absorption. | 1. Premature drug release or degradation in the GI tract. 2. Nanoparticle aggregation in the acidic stomach environment. 3. Opsonization and rapid clearance by the reticuloendothelial system (RES). | 1. Simulate GI Conditions: Test your formulation's stability and release profile in simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 6.8). 2. Surface Modification: Consider coating nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEGylation to improve stability and circulation time. 3. Evaluate Particle-Mucus Interaction: Use ex vivo models with intestinal tissue to observe nanoparticle penetration through the mucus layer. |
| Low permeability of the prenylated flavan in Caco-2 cell assays. | 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor partitioning into the cell membrane due to excessive lipophilicity. 3. Issues with the integrity of the Caco-2 monolayer. | 1. Co-administer with Inhibitors: Perform the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm efflux. 2. Formulation Strategies: Test the permeability of the compound in different formulations (e.g., complexed with cyclodextrins) that may alter its interaction with efflux transporters. 3. Verify Monolayer Integrity: Always measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity. |
Data Presentation: Quantitative Bioavailability Enhancement
The tables below summarize quantitative data from studies on representative prenylated flavans, illustrating the impact of different formulation strategies on bioavailability.
Table 1: Bioavailability Enhancement of Xanthohumol
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Key Findings |
| Naive Xanthohumol | 1.52 ± 0.21 | 12.83 ± 1.94 | 100% | The SLN formulation increased the total exposure (AUC) of Xanthohumol by approximately 4.7-fold.[2] |
| Solid Lipid Nanoparticles (SLNs) | 1.63 ± 0.18 | 60.19 ± 5.37 | 479.1% | The half-life was also significantly increased (6.47-fold), indicating a sustained release profile.[2] |
Table 2: Bioavailability Enhancement of Icariin
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Key Findings |
| Naive Icariin | - | - | 100% | Complexation with HP-γ-cyclodextrin increased the Cmax by approximately 5-fold and the AUC by about 20-fold in a dog model.[3] |
| HP-γ-Cyclodextrin Complex | - | - | ~2000% | The half-life of icariin was extended from 0.68 h to 6.38 h, demonstrating a significantly prolonged circulation time.[3] |
| Icaritin Nanosuspension | - | - | 200% | A nanosuspension of icaritin (a metabolite of icariin) doubled its oral bioavailability compared to the raw form.[4] |
Table 3: Comparative Bioavailability of Prenylnaringenin Isomers
| Compound | Cmax (nmol/L) | AUC (nmol·h/L) | Relative Bioavailability (%) | Key Findings |
| 6-Prenylnaringenin (6-PN) | 543 | 3635 | 100% | 8-PN is significantly more bioavailable than its isomer 6-PN.[5][6] |
| 8-Prenylnaringenin (8-PN) | 2834 | 15801 | 434.7% | Cmax and AUC are 5.2-fold and 4.3-fold higher for 8-PN, respectively.[5][6] |
Experimental Protocols
Detailed methodologies for common experiments are provided below.
Preparation of Prenylated Flavan-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted for a model lipophilic prenylated flavan like Xanthohumol, using a high-shear homogenization/ultrasonication method.
Objective: To encapsulate a prenylated flavan within a solid lipid matrix to improve its oral bioavailability.
Materials:
-
Prenylated Flavan (e.g., Xanthohumol)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Double distilled water
-
High-shear homogenizer
-
Probe sonicator
Methodology:
-
Preparation of Lipid Phase: The solid lipid is heated to 5-10°C above its melting point. The prenylated flavan and lipophilic co-surfactant (e.g., soy lecithin) are then dissolved in the molten lipid under magnetic stirring to form a clear lipid phase.
-
Preparation of Aqueous Phase: The hydrophilic surfactant (e.g., Polysorbate 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.
-
Formation of Pre-emulsion: The hot aqueous phase is added dropwise to the hot lipid phase under high-shear homogenization (e.g., 8000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Nano-emulsification: The resulting pre-emulsion is immediately subjected to probe sonication (e.g., 70% amplitude for 10 minutes) to reduce the droplet size to the nanometer range, forming a nanoemulsion.
-
Formation of SLNs: The hot nanoemulsion is then rapidly cooled by placing it in an ice bath under gentle stirring. The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.
-
Purification and Storage: The SLN dispersion can be centrifuged to remove any un-encapsulated drug and then lyophilized for long-term storage, often with a cryoprotectant (e.g., trehalose).
Preparation of Prenylated Flavan-Cyclodextrin Inclusion Complexes
This protocol describes the kneading method for preparing inclusion complexes, which is suitable for poorly water-soluble compounds.
Objective: To form an inclusion complex of a prenylated flavan with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Prenylated Flavan
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of the prenylated flavan to cyclodextrin (commonly 1:1).
-
Wetting of Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a homogeneous paste.
-
Incorporation of Flavonoid: Gradually add the prenylated flavan to the cyclodextrin paste while continuously triturating with the pestle.
-
Kneading: Continue kneading the mixture for a specified period (e.g., 45-60 minutes). If the mixture becomes too dry, add a small amount of the solvent mixture to maintain a suitable consistency.
-
Drying: The resulting paste is dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: The dried complex is pulverized and passed through a sieve to obtain a fine powder, which is then stored in a desiccator.
Caco-2 Cell Permeability Assay
This protocol provides a step-by-step guide for assessing the intestinal permeability of a prenylated flavan.
Objective: To determine the apparent permeability coefficient (Papp) of a prenylated flavan across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound (prenylated flavan)
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed transport buffer (HBSS, 37°C).
-
Add fresh transport buffer to the basolateral (BL) chamber (e.g., 1.5 mL).
-
Add the test compound solution (prepared in transport buffer, e.g., at 10 µM) to the apical (AP) chamber (e.g., 0.5 mL).
-
Incubate at 37°C with 5% CO₂.
-
At specified time points (e.g., 30, 60, 90, 120 min), take samples from the BL chamber and replace the volume with fresh buffer.
-
Take a final sample from the AP chamber at the end of the experiment.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the experiment in the reverse direction, adding the test compound to the BL chamber and sampling from the AP chamber.
-
-
Sample Analysis: Quantify the concentration of the flavonoid in all samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and decision-making logic in bioavailability enhancement research.
References
- 1. researchgate.net [researchgate.net]
- 2. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 3. Improvement of solubility and pharmacokinetic profile of hepatoprotector icariin through complexation with HP- γ-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (2S)-7,4'-Dihydroxy-3'-prenylflavan in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (2S)-7,4'-dihydroxy-3'-prenylflavan in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of flavonoids like this compound in solution is primarily influenced by three main factors:
-
pH: Flavonoids are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[2] This is a critical factor to consider during storage and heat-involved experimental procedures.
-
Light Exposure: Many flavonoids are sensitive to light and can undergo photodegradation.[2] It is crucial to protect solutions containing these compounds from light.
Q2: I am observing a rapid loss of my this compound in my cell culture medium. What could be the cause?
A2: The apparent rapid loss of the compound in cell culture media can be due to several factors beyond simple degradation:
-
pH of the Medium: Cell culture media are typically buffered around pH 7.4. While this is close to neutral, prolonged incubation can lead to pH shifts that may promote the degradation of sensitive compounds.
-
Oxidative Degradation: The presence of oxygen and metal ions in the culture medium can accelerate the oxidation of flavonoids.
-
Metabolism by Cells: The cells themselves may be metabolizing the compound.
-
Binding to Serum Proteins: If you are using a serum-containing medium, the compound may bind to proteins like albumin, reducing its free concentration.
Q3: What are the likely degradation products of this compound?
A3: The degradation of flavonoids often involves the opening of the heterocyclic C-ring, leading to the formation of smaller phenolic compounds.[3] For prenylated flavonoids, degradation can also involve reactions at the prenyl group, such as oxidation or cyclization. Common degradation products of flavonoids can include derivatives of benzoic acid and resorcinol.
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the concentration of the parent compound and detect the formation of degradation products over time. A suitable method would typically use a C18 reversed-phase column with a gradient elution of acidified water and an organic solvent like acetonitrile or methanol. UV detection is appropriate for flavonoids, which typically have strong absorbance in the UV region.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common stability-related issues.
Guide 1: Unexpectedly Low Compound Activity or Concentration
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected biological activity in cell-based assays. | Compound degradation in the experimental medium. | 1. Prepare fresh solutions of the compound immediately before use. 2. Minimize the exposure of the stock and working solutions to light and elevated temperatures. 3. Analyze the concentration of the compound in the medium over the time course of the experiment using HPLC. |
| Decreasing peak area of the compound in HPLC analysis over time. | Instability under the storage or experimental conditions. | 1. Check Storage Conditions: Ensure stock solutions are stored at or below -20°C in the dark. Avoid repeated freeze-thaw cycles. 2. Evaluate Solution pH: Measure the pH of your experimental solution. If it is alkaline, consider using a buffer to maintain a more acidic or neutral pH. 3. Assess Light Sensitivity: Conduct a simple experiment by exposing a solution to ambient light while keeping a control sample in the dark. Analyze both by HPLC. |
| No detectable compound in the sample. | Complete degradation or precipitation. | 1. Solubility Check: Ensure the compound is fully dissolved at the working concentration. Visually inspect for any precipitate. 2. Immediate Analysis: Prepare a fresh solution and analyze it immediately by HPLC to confirm the initial concentration. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing the stability of this compound.
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, and 11).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol). Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protected from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Thermal Stability Study
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent buffered at a pH where the compound shows reasonable stability (e.g., pH 5).
-
Temperature Conditions: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C) in the dark.
-
Time-Point Analysis: At specified time intervals, remove a vial from each temperature and cool it to room temperature.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound.
-
Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to evaluate the temperature dependence of the degradation.
Protocol 3: Photostability Study
-
Sample Preparation: Prepare two sets of solutions of this compound in a transparent solvent.
-
Exposure Conditions: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the second set of samples in aluminum foil to serve as dark controls.
-
Incubation: Keep both sets of samples at a constant temperature.
-
Time-Point Analysis: At selected time points, withdraw samples from both the light-exposed and dark control groups.
-
HPLC Analysis: Analyze all samples by HPLC to measure the concentration of the compound.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples and the dark controls to assess the extent of photodegradation.
Data Presentation
The following tables provide an illustrative summary of potential stability data for a dihydroxy-prenylflavan based on general flavonoid stability trends.
Table 1: Effect of pH on the Stability of a Dihydroxy-Prenylflavan at 25°C
| pH | Half-life (t1/2) in hours |
| 3.0 | > 72 |
| 5.0 | 60 |
| 7.0 | 24 |
| 9.0 | 8 |
| 11.0 | < 1 |
Table 2: Effect of Temperature on the Stability of a Dihydroxy-Prenylflavan at pH 5.0
| Temperature (°C) | Degradation Rate Constant (k) in hr-1 |
| 4 | 0.002 |
| 25 | 0.012 |
| 40 | 0.045 |
| 60 | 0.180 |
Visualizations
Workflow for Assessing Flavonoid Stability
Caption: Workflow for conducting stability studies of flavonoids.
Aromatase Inhibition Signaling Pathway
This compound has been identified as an inhibitor of aromatase, an enzyme responsible for the final step in the biosynthesis of estrogens. Flavonoids like 7,4'-dihydroxyflavone act as competitive inhibitors of aromatase.
Caption: Mechanism of aromatase inhibition by this compound.
References
- 1. Characterization and Identification of Prenylated Flavonoids from Artocarpus heterophyllus Lam. Roots by Quadrupole Time-Of-Flight and Linear Trap Quadrupole Orbitrap Mass Spectrometry | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Prenylated Flavonoids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of prenylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of prenylated flavonoids? A: The main difficulties in synthesizing prenylated flavonoids include:
-
Regioselectivity: Controlling the specific position of prenyl group attachment on the flavonoid skeleton is challenging and often results in a mixture of isomers (e.g., C-6 vs. C-8 prenylation).[1][2]
-
C- vs. O-Prenylation: Flavonoids have multiple nucleophilic sites, including carbon atoms on the aromatic rings and oxygen atoms of hydroxyl groups. The reaction can lead to undesired O-prenylation (O-alkylation), which is often kinetically favored, instead of the desired C-prenylation.[1][2] This reduces the yield of the target compound and complicates purification.[2]
-
Low Yields: The combination of multi-step syntheses, potential side reactions, and purification difficulties frequently leads to low overall yields of the final product.[1][3]
-
Purification: Separating structurally similar isomers and byproducts is often difficult and requires advanced chromatographic techniques like HPLC.[1]
-
Harsh Reaction Conditions: Traditional chemical synthesis can be complicated, inefficient, and require harsh conditions, making large-scale production difficult.[4][5]
Q2: How can the regioselectivity of the prenylation step be improved? A: Improving regioselectivity is a critical aspect of the synthesis. Key strategies include:
-
Use of Protecting Groups: Temporarily blocking the more reactive hydroxyl groups can direct the prenylation to a specific, desired carbon position.[1][2] The choice of protecting group is crucial and should be stable under reaction conditions but easy to remove without affecting the final molecule.[2] Common choices include benzyl ethers or methoxymethyl (MOM) ethers.[2]
-
Choice of Catalyst: Employing specific Lewis acids (e.g., ZnCl₂, Eu(III) catalysts, Fe(OTf)₃) can favor C-alkylation and influence the position of attachment.[2][6]
-
Reaction Conditions: Optimizing the solvent, temperature, and choice of base can significantly influence the C/O selectivity and regioselectivity.[1][2] Lowering the reaction temperature, for instance, can sometimes increase selectivity for the thermodynamically more stable product.[2]
Q3: What are the main strategies to favor C-prenylation over O-prenylation? A: Several methods can be employed to promote the desired C-alkylation:
-
Lewis Acid Catalysis: Lewis acids like ZnCl₂ are known to favor C-alkylation.[2][3]
-
Protecting Groups: As mentioned, protecting the phenolic hydroxyl groups prevents O-alkylation, thereby directing the reaction to the carbon atoms of the aromatic rings.[2]
-
Rearrangement Reactions: An alternative strategy involves performing an O-prenylation followed by a Claisen or Claisen-Cope rearrangement. This multi-step process moves the prenyl group from the oxygen atom to a carbon atom.[2][6]
-
Enzymatic Synthesis: Biocatalysis using prenyltransferase enzymes offers a highly specific alternative that can overcome many challenges of chemical synthesis, though finding an efficient and stable enzyme is key.[4][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of desired prenylated product | 1. Inactive catalyst or reagents.[1][2] 2. Unfavorable reaction conditions (temperature, solvent, time).[1][2] 3. Degradation of starting material or product due to oxidation.[1][2] 4. Poor solubility of the flavonoid starting material.[2] | 1. Verify the activity of the catalyst and the purity of all reagents.[1][2] 2. Perform small-scale screening experiments to optimize solvent, temperature, and reaction time.[1][2] 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2] 4. Ensure the starting material is fully dissolved in the chosen solvent system before proceeding.[2] |
| Formation of multiple products (isomers) | 1. Lack of regioselectivity in the prenylation step (e.g., C-6 and C-8 isomers).[1] 2. Non-specific cyclization of the chalcone intermediate.[1] | 1. Employ protecting groups to block undesired reactive sites and direct the reaction to the intended position.[1][2] 2. Experiment with different catalysts (e.g., Lewis acids) and reaction conditions to improve selectivity.[2] 3. Optimize the cyclization conditions (e.g., type of acid/base catalyst, reaction time).[1] |
| Predominant formation of O-prenylated byproduct | 1. The oxygen atom of the hydroxyl group is more nucleophilic or sterically accessible than the target carbon. 2. Reaction conditions favor the kinetically controlled O-alkylation product.[2] | 1. Protect the reactive hydroxyl groups with suitable protecting groups (e.g., benzyl, MOM).[2] 2. Use a Lewis acid catalyst (e.g., ZnCl₂) to promote C-alkylation.[2][3] 3. Consider a two-step approach: O-prenylation followed by a Claisen rearrangement.[2][6] |
| Difficulty in purifying the final product | 1. Presence of closely related isomers or byproducts with similar polarity.[1] 2. Poor solubility of the product.[1] | 1. Utilize high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) for separation.[1] 2. Experiment with different solvent systems for recrystallization or chromatography to improve separation and solubility.[1] |
Quantitative Data Summary
The yield of prenylated flavonoids is highly dependent on the substrate and reaction conditions. The following table summarizes yields from a one-step reaction using ZnCl₂ as a catalyst.
Table 1: Synthesis Yields of Prenylated Flavonoids
| Starting Flavonoid | Prenylated Product(s) | Yield (%) | Reference |
| Chrysin | 8-Prenylchrysin & 6-Prenylchrysin | 31 | [3] |
| Quercetin | Mixture of prenylated products | 23 | [3] |
| Fisetin | 5'-Prenylfisetin & other isomers | 29 | [3] |
| Naringenin | 8-Prenylnaringenin & 6-Prenylnaringenin | 36 | [3] |
| Genistein | 6-Prenylgenistein | 25 | [3] |
Conditions: Flavonoid (1 mol equiv), 3-methyl-2-buten-1-ol (4 mol equiv), and dry ZnCl₂ (4 mol equiv) in ethyl acetate at 40°C.[3]
Visualizations
Experimental & Logic Flow Diagrams
Caption: General workflow for the synthesis of prenylated flavonoids.
Caption: A decision tree for troubleshooting low-yield reactions.
Caption: Key strategies influencing C- vs. O-prenylation outcomes.
Key Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Formation)
This protocol describes the formation of the chalcone backbone, a common precursor for many flavonoids.[1]
-
Dissolution: Dissolve the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a strong base (e.g., NaOH, KOH, 2-4 equivalents) to the reaction mixture.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Aldehyde Addition: Slowly add the substituted benzaldehyde (1 equivalent), dissolved in a small amount of the reaction solvent, to the cooled mixture with constant, vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from several hours to overnight.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is ~7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude chalcone by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Lewis Acid-Catalyzed C-Prenylation
This protocol provides a general method for the direct C-prenylation of a flavonoid scaffold using a Lewis acid catalyst.[3]
-
Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the flavonoid starting material (1 mol equivalent) and the dry Lewis acid catalyst (e.g., ZnCl₂, 4 mol equivalents).
-
Dissolution: Add a suitable dry solvent (e.g., ethyl acetate, 100 mL for a 1 mmol scale reaction) and stir until the solids are dissolved.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 40°C).
-
Prenyl Source Addition: In a separate flask, dissolve the prenylating agent (e.g., 3-methyl-2-buten-1-ol, 4 mol equivalents) in a small amount of the same dry solvent (e.g., 10 mL). Add this solution dropwise to the reaction mixture over a period of 1 hour with vigorous stirring.
-
Reaction: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the mixture to room temperature and quench the reaction by slowly adding a dilute acid (e.g., 1M HCl) or a saturated solution of a chelating agent (e.g., EDTA).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the desired prenylated flavonoid(s) from starting material and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan Isolation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of (2S)-7,4'-dihydroxy-3'-prenylflavan, with a particular focus on improving low yields.
Troubleshooting Guide: Overcoming Low Yield
Low recovery of the target compound is a common issue in natural product isolation. This guide addresses specific problems that can lead to diminished yields during the extraction and purification phases.
Phase 1: Extraction
Question: My crude extract shows very low concentrations of the target flavan. What are the likely causes and solutions?
Answer: Low yield during the initial extraction phase can stem from several factors related to the plant material, solvent choice, and extraction conditions.[1]
-
Suboptimal Solvent Polarity: The prenyl group on the flavan structure makes it less polar than its non-prenylated counterparts. Using a highly polar solvent system (e.g., high-percentage water mixtures) may result in poor extraction efficiency.
-
Solution: Screen a range of solvents with varying polarities. Start with moderately polar solvents like 70-80% ethanol or methanol and test less polar options such as acetone or ethyl acetate.[1][2] An optimal balance is key, as excessively non-polar solvents may fail to extract the dihydroxy-flavan structure efficiently.
-
-
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent will not fully penetrate the plant matrix, leading to incomplete extraction.[1][3]
-
Inadequate Particle Size: Large plant material particles have a reduced surface area, which limits solvent interaction and diffusion.[1] Conversely, an extremely fine powder can clump and impede solvent penetration.
-
Solution: Grind the dried plant material to a uniform, fine powder, ideally between 40-60 mesh, to ensure maximal surface area for extraction.[1]
-
-
Degradation During Extraction: Flavonoids can be sensitive to heat, light, and pH.[1][4]
-
Solution:
-
Temperature Control: While elevated temperatures can improve solubility, excessive heat (>70°C) may degrade the flavan.[4] For methods like ultrasound-assisted extraction (UAE), maintain a temperature below 60°C.[1][4] For heat-sensitive compounds, consider room temperature maceration or non-thermal extraction techniques.[1]
-
pH Management: Extreme pH levels can alter flavonoid structure. Slightly acidic conditions, often achieved by adding a small amount of formic or acetic acid to the solvent, can improve stability and extraction efficiency.[5][6]
-
Light and Air Protection: Flavonoids can oxidize when exposed to light and air.[1] Conduct extractions in amber glassware or protect vessels from light and consider flushing with nitrogen or argon to minimize oxidative degradation.[1]
-
-
Phase 2: Purification (Column Chromatography)
Question: I am losing a significant amount of the compound during column chromatography. How can I prevent this?
Answer: Loss during chromatographic purification is often due to irreversible adsorption onto the stationary phase or poor separation from closely related compounds.
-
Irreversible Adsorption: The hydroxyl groups on the flavan can bind strongly to the polar silica gel stationary phase, preventing elution.
-
Solution:
-
Deactivate Silica: Before loading the sample, wash the silica gel column with the initial, least polar mobile phase to remove any highly active sites.
-
Modify Mobile Phase: Adding a small amount of a competitive polar modifier, like acetic or formic acid, to the mobile phase can reduce tailing and prevent irreversible binding by protonating the silanol groups on the silica surface and the hydroxyl groups on the flavan.[5]
-
-
-
Poor Separation: Co-elution with other structurally similar flavonoids or impurities can lead to mixed fractions and an apparent loss of pure compound.
-
Solution:
-
Optimize Gradient Elution: Use a shallow, gradual gradient instead of large, stepwise increases in polarity. This improves resolution between compounds with similar polarities.[4] Start with a non-polar solvent (e.g., hexane or chloroform) and gradually introduce a more polar solvent (e.g., ethyl acetate or methanol).[4]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase. Reversed-phase chromatography on C18 or C8 columns is highly effective for separating flavonoids and is less prone to irreversible adsorption.[5][7][8] Polyamide and Sephadex LH-20 are also commonly used for flavonoid separation.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction technique for this compound? A1: There is no single "best" method, as the choice depends on available equipment and scale. However, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction.[10] These methods offer reduced extraction times, lower solvent consumption, and can often be performed at lower temperatures, which helps prevent thermal degradation of the target compound.[1][6]
Q2: How can I monitor the success of my extraction and purification steps? A2: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis. Use TLC to check your crude extract for the presence of the target compound and to monitor the fractions collected during column chromatography.[4] For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is the standard method.[7][11]
Q3: My isolated compound is an oil and won't crystallize. What should I do? A3: The presence of minor impurities can often inhibit crystallization. Re-purifying the compound using preparative HPLC or a different column chromatography system may be necessary. If the compound is pure but remains an oil, try different solvent systems for crystallization (e.g., hexane/ethyl acetate, chloroform/methanol) or attempt to precipitate it as an amorphous powder by dissolving it in a minimal amount of a good solvent (like methanol) and adding it dropwise to a large volume of a poor solvent (like cold water or hexane) with vigorous stirring.
Q4: Can I use reversed-phase chromatography for the primary purification step? A4: Yes. For many flavonoids, reversed-phase (RP) chromatography using a C18-bonded silica column is an excellent choice for both analytical and preparative separations.[8] It separates compounds based on hydrophobicity and can provide better peak shape and recovery for phenolic compounds compared to normal-phase silica gel.[5] A typical mobile phase would be a gradient of water (often with 0.1% formic acid) and methanol or acetonitrile.[5][8]
Data Presentation: Optimizing Extraction Parameters
The following tables provide illustrative data based on common optimization experiments for flavonoid extraction. Researchers should perform similar experiments to determine the optimal conditions for their specific plant material and setup.
Table 1: Effect of Ethanol Concentration on this compound Yield Conditions: Ultrasound-Assisted Extraction, 60°C, 45 min, 1:30 solid-to-liquid ratio.
| Ethanol Concentration (% in water, v/v) | Relative Yield (%) | Observations |
| 30% | 45 | Yield is low; solvent may be too polar. |
| 45% | 72 | Improved yield as polarity decreases.[2] |
| 60% | 88 | Further improvement in yield. |
| 80% | 100 | Optimal yield achieved. |
| 95% | 85 | Yield decreases; solvent may be too non-polar to efficiently extract the dihydroxy-flavan. |
Table 2: Effect of Extraction Temperature on this compound Yield Conditions: Ultrasound-Assisted Extraction, 80% Ethanol, 45 min, 1:30 solid-to-liquid ratio.
| Temperature (°C) | Relative Yield (%) | Observations |
| 40 | 75 | Lower temperature results in lower extraction efficiency. |
| 50 | 94 | Significant increase in yield.[4] |
| 60 | 100 | Optimal balance of solubility and stability. [4] |
| 70 | 98 | Minimal increase in yield, potential for degradation increases. |
| 80 | 89 | Yield decreases, likely due to thermal degradation of the flavan.[1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Grind dried and powdered plant material to a 40-60 mesh size.
-
Extraction: Weigh 10 g of the powdered material and place it in a 500 mL Erlenmeyer flask. Add 300 mL of 80% ethanol (a 1:30 solid-to-liquid ratio).[4]
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and the ultrasonic power to 250 W.[4] Extract for 45-60 minutes.[4]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.[1]
Protocol 2: Silica Gel Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in 100% chloroform (or hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.[4]
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% chloroform). Gradually increase the solvent polarity using a stepwise or linear gradient by adding increasing amounts of a polar solvent like ethyl acetate or methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).[4]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Fraction Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., Chloroform:Methanol 95:5). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining.
-
Pooling and Concentration: Combine the fractions that contain the pure target compound and concentrate them using a rotary evaporator to yield the isolated this compound.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General experimental workflow for isolation and a logical troubleshooting guide for addressing low yield.
Potential Mechanism of Action
This compound has demonstrated anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[12] The diagram below illustrates a simplified signaling pathway involved in this process.
Caption: Simplified LPS-induced nitric oxide (NO) signaling pathway in macrophages, a potential target for the anti-inflammatory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 8. Advances of Modern Chromatographic and Electrophoretic Methods in Separation and Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Separation of Flavan Isomers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of flavan isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating flavan isomers?
A good starting point is to use a reversed-phase C18 column with gradient elution.[1] A typical mobile phase consists of water with 0.1% formic acid as solvent A and acetonitrile as solvent B.[1][2] The formic acid helps to improve peak shape by ensuring the flavan isomers are in a single ionic state.
Q2: I am trying to separate flavan enantiomers, but they always co-elute. Why is this happening?
Standard reversed-phase columns, like C18, are not capable of separating enantiomers, which are non-superimposable mirror images of each other. To separate enantiomers, a chiral stationary phase (CSP) is required.[2][3][4][5][6][7] You will need to screen various chiral columns to find one that provides the necessary selectivity for your specific flavan enantiomers.[2]
Q3: Can I use methanol instead of acetonitrile as the organic solvent in my mobile phase?
Yes, methanol can be used as the organic solvent. However, acetonitrile often provides better separation efficiency and sharper peak shapes for flavonoids due to its lower viscosity.[1][2] If you are experiencing poor resolution with methanol, switching to acetonitrile is a recommended troubleshooting step.
Q4: Why is my baseline noisy?
A noisy baseline can be caused by several factors, including:
-
Air bubbles in the pump or detector.
-
Contaminated mobile phase or a column that needs cleaning.
-
A failing detector lamp.
-
Leaks in the system.[1]
Systematically checking each of these potential sources will help identify and resolve the issue.
Q5: My peak areas are not reproducible. What could be the cause?
Poor reproducibility of peak areas can stem from:
-
Inconsistent injection volumes, which may indicate an issue with the autosampler.[1]
-
Leaks in the system.
-
Inadequate column equilibration between injections.
-
Sample degradation.[2]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Flavan Isomers
Question: My flavan isomer peaks are not separating, leading to poor resolution or complete co-elution. What should I do?
Answer: Poor resolution is a common challenge when separating structurally similar isomers. A systematic optimization of your chromatographic conditions is key to enhancing the subtle differences in their physicochemical properties.
Initial System Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Evaluate the column's performance with a standard.[1]
-
System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test with a known standard mixture.[1]
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[1]
-
Organic Solvent: Acetonitrile often yields better separation efficiency for flavonoids compared to methanol. Try adjusting the percentage of the organic solvent in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will generally increase retention time and may improve resolution.[1]
-
pH: Adding a small amount of acid, like 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[2][3]
-
-
Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can lead to improved separation of closely eluting peaks.[1] Be aware that this will also increase the total run time.[1]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency and resolution.[2][8] However, for some isomers, a lower temperature may enhance separation.[2][9]
Data Presentation: Effect of Column Temperature on Resolution
| Isomer Pair | Resolution (Rs) at 30°C | Resolution (Rs) at 40°C | Resolution (Rs) at 50°C |
| Orientin / Isoorientin | 1.45 | 1.58 | 1.52 |
| Vitexin / Isovitexin | 1.62 | 1.75 | 1.68 |
| Rutin / Quercetin-3-O-robinobioside | 1.38 | 1.51 | 1.46 |
A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[8]
Logical Relationship: Troubleshooting Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of flavan isomers.
Issue 2: Peak Tailing
Question: My flavan isomer peaks are tailing. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the HPLC system itself.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing peak tailing.[10][11][12][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]
-
Solution: Try reducing the injection volume or diluting the sample.[2]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Contaminants from previous injections or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
Experimental Workflow: Diagnosing Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Issue 3: Inconsistent Retention Times
Question: I am observing inconsistent retention times for my flavan isomers between injections. What could be the cause?
Answer: Stable retention times are crucial for reliable peak identification and quantification. Fluctuations often point to a lack of system equilibrium or hardware issues.
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase before each injection, especially when using a gradient.
-
Solution: Ensure a sufficient equilibration time is included at the end of your gradient method.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.[1]
-
Solution: Prepare mobile phases fresh daily and keep the solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate.[1]
-
Solution: Perform regular pump maintenance. Check for leaks and ensure the pump is delivering a steady flow.[1]
-
Experimental Protocols
General Protocol for Reversed-Phase HPLC Separation of Flavan Isomers
This protocol provides a robust starting point for developing a separation method for many common flavan isomers.[1]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: Gradient from 10% to 40% B
-
40-45 min: Gradient from 40% to 10% B
-
45-50 min: 10% B (equilibration)
-
-
Detection: Diode-array detector (DAD) monitoring at 280 nm and 360 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[1]
Experimental Workflow: HPLC Analysis of Flavan Isomers
Caption: General experimental workflow for HPLC analysis of flavan isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromtech.com [chromtech.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S)-7,4'-dihydroxy-3'-prenylflavan and other prenylated flavonoids in cell viability assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during cell viability experiments with this compound in a question-and-answer format.
Issue 1: Unexpected Increase in Cell Viability with Tetrazolium-Based Assays (MTT, XTT, CCK-8)
Question: My MTT/XTT/CCK-8 assay results show an increase in cell viability at higher concentrations of this compound, which contradicts visual inspection of the cells under a microscope. What could be the cause?
Answer: This is a common artifact observed with flavonoids and other antioxidant compounds.[1] Due to their reducing properties, flavonoids can directly reduce tetrazolium salts (like MTT, XTT, and the WST-8 in CCK-8 kits) to formazan in a cell-free system.[1][2] This leads to a false-positive signal, suggesting higher metabolic activity and cell viability than is actually present.
Troubleshooting Workflow
Caption: Troubleshooting workflow for false positives in tetrazolium assays.
Issue 2: Compound Precipitation in Culture Medium
Question: I observe a cloudy or crystalline precipitate in my cell culture wells after adding this compound. Is this contamination?
Answer: Not necessarily. While turbidity can indicate microbial contamination, hydrophobic compounds like many prenylated flavonoids can precipitate in aqueous solutions like cell culture media, especially at higher concentrations.[3]
To distinguish between precipitation and contamination:
-
Microscopic Examination: Observe the wells under a microscope. Microbial contamination will appear as small, motile particles (bacteria) or budding yeast, whereas compound precipitate often looks like non-motile amorphous or crystalline structures.[3]
-
Cell-Free Control: Add the compound to cell-free media and incubate under the same conditions. If a precipitate forms, it is likely due to the compound's limited solubility.[3]
Issue 3: Autofluorescence Interfering with Fluorescent Assays
Question: I am using a fluorescence-based viability assay and see high background fluorescence in the wells treated with the flavonoid, even in my no-dye controls. Why is this happening?
Answer: Many flavonoids are naturally autofluorescent, often emitting light in the green spectrum.[3] This intrinsic fluorescence can interfere with assays that rely on fluorescent readouts. It is crucial to include a control group of cells treated with the compound but without the fluorescent assay reagent to quantify the compound's autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is a reliable alternative to MTT/XTT assays for this compound?
A1: The Sulforhodamine B (SRB) assay is a highly recommended alternative.[1] It is a colorimetric assay that measures total protein content, which is proportional to cell number, and is not affected by the reducing properties of flavonoids.[1][3] Another excellent option is an ATP-based luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP as a marker of metabolically active cells.[3]
Q2: What is the expected cytotoxic concentration of this compound?
A2: The bioactivity of this compound can vary depending on the cell line and the endpoint being measured. For its anti-inflammatory activity in RAW264.7 cells, an IC50 of 28.4 μM has been reported.[4] Cytotoxicity IC50 values for other prenylated flavonoids in cancer cell lines typically range from low micromolar to over 100 µM.[5][6] It is recommended to perform a dose-response study starting from a low micromolar range up to 100-200 µM to determine the IC50 in your specific cell model.
Q3: How should I prepare this compound for cell-based assays?
A3: Like most flavonoids, this compound is likely to have poor water solubility. It should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. Subsequently, this stock solution can be diluted in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there specific signaling pathways affected by prenylated flavonoids that I should be aware of?
A4: Yes, prenylated flavonoids are known to modulate various signaling pathways. For instance, a closely related compound, (2S)-7,4'-dihydroxy-8-prenylflavan, has been shown to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway.[7] Other prenylated flavonoids have been reported to activate the p38/MAPK pathway, leading to apoptosis in cancer cells.[8]
p38 MAPK Signaling Pathway
Caption: Activation of the p38 MAPK pathway by cellular stress or compounds.
Data Presentation
Table 1: Comparison of IC50 Values of Prenylated Flavonoids in Different Assays
| Compound | Cell Line | Assay | IC50 (µM) | Observation | Reference |
| Quercetin | Prostate Cancer | Alamar Blue | 55.1 | Overestimation of viability | [2] |
| Quercetin | Prostate Cancer | Trypan Blue | 39.1 | More accurate viability | [2] |
| Kaempferide | Prostate Cancer | Alamar Blue | 30.1 | Overestimation of viability | [2] |
| Kaempferide | Prostate Cancer | Trypan Blue | 19.8 | More accurate viability | [2] |
| Xanthohumol | MCF-7 | Proliferation | 13.3 (2-day) | Dose-dependent inhibition | [5] |
| Xanthohumol | A-2780 | Proliferation | 0.52 (2-day) | High antiproliferative activity | [5] |
| This compound | RAW264.7 | NO Production | 28.4 | Anti-inflammatory activity | [4] |
Table 2: Summary of Alternative Cell Viability Assays for Flavonoids
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine B (SRB) | Stains total cellular protein. | Not affected by compound's reducing potential; simple, sensitive, and cost-effective. | Requires cell fixation, which kills the cells. |
| ATP-based Luminescent Assays | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity; not generally affected by flavonoid interference. | Reagents can be more expensive; requires a luminometer. |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes. | Direct measure of cell membrane integrity; inexpensive. | Manual counting can be subjective and time-consuming; not high-throughput. |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for assessing cytotoxicity.[3][9][10][11]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus to the cell number.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Prenylated Flavonoids
Welcome to the technical resource hub for researchers, scientists, and drug development professionals. This center provides targeted guidance to address common experimental challenges in minimizing the off-target effects of prenylated flavonoids.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the off-target effects of prenylated flavonoids.
Q1: What are the primary causes of off-target effects with prenylated flavonoids?
A: The primary causes of off-target effects with prenylated flavonoids stem from their unique structural features. The addition of a lipophilic prenyl group to the flavonoid backbone increases the molecule's affinity for biological membranes.[1][2][3] This can lead to non-specific interactions with membrane proteins and lipids, altering membrane properties and triggering unintended signaling pathways.[4] Furthermore, like many natural products, prenylated flavonoids can interact with multiple cellular targets, a phenomenon known as polypharmacology.[5]
Q2: How does the prenyl group contribute to both desired bioactivity and off-target effects?
A: The prenyl group often enhances the desired biological activity of flavonoids by increasing their lipophilicity.[2][3] This improved lipophilicity can facilitate better interaction with protein targets and cellular membranes.[1][6] However, this same characteristic is a double-edged sword, as the increased affinity for lipid bilayers can lead to non-specific membrane-related effects that are independent of the intended protein target.[4]
Q3: What are the common off-target signaling pathways affected by prenylated flavonoids?
A: Due to their structural diversity, prenylated flavonoids can interact with a wide range of signaling pathways. Common off-target effects can involve modulation of pathways regulated by protein kinases, nuclear receptors, and ion channels. Their antioxidant properties can also lead to broad effects on cellular redox signaling. It is crucial to experimentally validate the specific pathways affected by the compound of interest.
Q4: Can computational methods predict the off-target effects of prenylated flavonoids?
A: Yes, computational approaches are valuable tools for predicting potential off-target effects. Techniques like shape-similarity screening and molecular docking can identify potential unintended binding partners for a given prenylated flavonoid by comparing its structure to known ligands of various proteins.[7][8] These in silico methods can help prioritize experimental validation of potential off-targets.[9][10]
Troubleshooting Guides
This guide provides solutions to specific experimental problems you may encounter.
| Problem | Possible Causes | Solutions |
| Inconsistent results in cell-based assays. | 1. High lipophilicity of the prenylated flavonoid causing aggregation in aqueous media. 2. Non-specific membrane perturbation affecting cell health and signaling.[4] 3. Interaction with components of the cell culture medium. | 1. Optimize Formulation: Use a suitable solubilizing agent (e.g., DMSO, cyclodextrins) and ensure the final concentration in the medium is below the solubility limit. 2. Control for Membrane Effects: Include control experiments with structurally related compounds that have different lipophilicity profiles. Use cell-free assays to confirm direct target engagement. 3. Test for Medium Interaction: Incubate the compound in the medium for the duration of the experiment and then test its integrity and concentration. |
| Discrepancy between in vitro and in vivo efficacy. | 1. Poor pharmacokinetic properties (e.g., low absorption, rapid metabolism). 2. High plasma protein binding reducing the free concentration of the compound. 3. Off-target effects in vivo leading to unexpected toxicity or compensatory mechanisms. | 1. Pharmacokinetic Profiling: Conduct early-stage pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). 2. Measure Plasma Protein Binding: Determine the extent of binding to plasma proteins to understand the free fraction available for target engagement. 3. In Vivo Target Engagement Studies: Use techniques like positron emission tomography (PET) or tissue biopsy to confirm that the compound is reaching and binding to its intended target in the animal model. |
| Difficulty in identifying the direct molecular target. | 1. The observed phenotype is a result of off-target or downstream effects. 2. The compound has multiple targets with similar binding affinities.[5] | 1. Target Identification Techniques: Employ methods such as affinity chromatography, activity-based protein profiling (ABPP), or drug affinity responsive target stability (DARTS) to pull down binding partners.[11] 2. Computational Target Prediction: Use in silico tools to predict potential targets and guide experimental validation.[7][8] 3. Validate with Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to validate that the observed phenotype is dependent on the identified target. |
| Observed cellular effect does not correlate with enzymatic inhibition in a cell-free assay. | 1. The compound is acting on a downstream component of the signaling pathway in the cell. 2. The compound's activity is dependent on a specific cellular environment (e.g., redox state, presence of co-factors). | 1. Pathway Analysis: Use phosphoproteomics, transcriptomics, or other 'omics' approaches to map the signaling pathways affected by the compound in cells. 2. Reconstituted Systems: If possible, use more complex in vitro systems that mimic the cellular environment more closely. |
Data Summary
The following table summarizes key parameters for consideration when aiming to minimize off-target effects. The values are illustrative and will vary depending on the specific prenylated flavonoid and the biological system under investigation.
| Parameter | Significance for Off-Target Effects | Illustrative Desirable Range | Illustrative Undesirable Range |
| LogP (Lipophilicity) | Higher LogP can lead to increased non-specific membrane interactions.[2][3] | 1 - 3 | > 5 |
| Promiscuity Score (Computational) | A higher score suggests potential interaction with multiple targets. | Low | High |
| Cellular Thermal Shift Assay (CETSA) EC50 Ratio (Target vs. Off-Target) | A high ratio indicates greater selectivity for the intended target. | > 10 | < 2 |
| Kinase Inhibitor Selectivity Score (S-Score) | For kinase inhibitors, a lower S-score indicates higher selectivity. | S(10) < 0.05 | S(10) > 0.2 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to verify the direct binding of a prenylated flavonoid to its intended target protein in a cellular context.
-
Objective: To determine if the prenylated flavonoid stabilizes its target protein against thermal denaturation.
-
Materials:
-
Cells expressing the target protein
-
Prenylated flavonoid stock solution
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies for the target protein and a loading control)
-
-
Methodology:
-
Cell Treatment: Treat cultured cells with the prenylated flavonoid at various concentrations. Include a vehicle control (DMSO).
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them.
-
Lysate Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining by Western blotting.
-
Data Interpretation: Increased thermal stability of the target protein in the presence of the prenylated flavonoid (i.e., more protein remains in the supernatant at higher temperatures) indicates direct binding.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target pathways of prenylated flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Molecular Targets of Cancer Preventing Flavonoid Compounds Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Accurate Quantification of (2S)-7,4'-dihydroxy-3'-prenylflavan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the accuracy of (2S)-7,4'-dihydroxy-3'-prenylflavan quantification. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of this compound?
A1: The most common and reliable methods for the quantification of flavonoids, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] HPLC-DAD/PDA is a robust technique for routine analysis, while LC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentrations of the analyte.[2][4]
Q2: What are some of the major challenges in quantifying prenylated flavonoids like this compound?
A2: Prenylated flavonoids can present unique challenges during quantification. One significant issue is their potential for instability, including isomerization.[5] For instance, prenylchalcones can isomerize into the corresponding flavanones, which can affect the accuracy of quantification if not properly controlled.[5] Additionally, like other flavonoids, they can be susceptible to degradation under certain pH, light, and temperature conditions. The lack of commercially available standards for every specific prenylated flavonoid can also be a limiting factor.[3]
Q3: How can I ensure the stability of this compound during sample preparation and analysis?
A3: To ensure the stability of this compound, it is crucial to control several factors. Use of acidified mobile phases (e.g., with 0.1% formic acid or acetic acid) in reversed-phase HPLC can help to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially improved stability.[1] Samples should be protected from light and kept at low temperatures to minimize degradation. For prenylated flavonoids that are prone to isomerization, it is important to carefully control the pH and temperature of the extraction and analytical solutions.[5]
Q4: What are the optimal storage conditions for this compound standards and samples?
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC or LC-MS analysis of this compound.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[1]- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Poor Peak Resolution | - Inadequate separation from other matrix components.- Suboptimal mobile phase composition or gradient. | - Optimize the mobile phase gradient to improve separation.[1]- Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).[1]- Consider using a column with a different selectivity. |
| Inconsistent Retention Times | - Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Column temperature variations. | - Ensure the HPLC system is properly maintained and the pump is delivering a consistent flow.[6][7]- Prepare fresh mobile phase daily and ensure proper mixing and degassing.[8]- Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated mobile phase or column.- Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.[8]- Flush the column with a strong solvent to remove contaminants.- Replace the detector lamp if necessary. |
| Low Sensitivity | - Suboptimal detection wavelength.- Low concentration of the analyte in the sample.- Poor ionization efficiency (in LC-MS). | - Determine the optimal detection wavelength for this compound using a DAD/PDA detector (typically around 280 nm for flavans).[1]- Implement a sample concentration step (e.g., solid-phase extraction).- Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature).[9] |
Experimental Protocols
General Protocol for Quantification of this compound by HPLC-DAD
This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.
1. Standard Preparation:
- Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from a plant matrix):
- Extraction: Extract a known amount of the powdered plant material with a suitable solvent (e.g., 70% ethanol) using techniques like sonication or shaking.[10]
- Filtration: Filter the extract to remove particulate matter.
- Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient elution is typically used.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; followed by a wash and re-equilibration step.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10-20 µL.
- Detection: DAD/PDA detector, monitoring at the wavelength of maximum absorbance for the analyte (e.g., ~280 nm).[1]
4. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves [jstage.jst.go.jp]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with Prenylated Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in achieving reproducible and reliable results with prenylated compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues.
Synthesis & Purification
Q1: My prenylation reaction is resulting in a low yield of the desired C-prenylated product and a significant amount of O-prenylated byproduct. How can I improve the C-alkylation selectivity?
A: Achieving regioselectivity is a common challenge in the synthesis of C-prenylated flavonoids due to the presence of multiple nucleophilic sites.[1] O-alkylation is often kinetically favored, leading to undesired byproducts and complicating purification.[1] Here are several strategies to promote C-alkylation:
-
Choice of Catalyst: Employing a Lewis acid catalyst, such as ZnCl₂, can favor the thermodynamically more stable C-alkylated product.[1]
-
Protecting Groups: Temporarily blocking the more reactive hydroxyl groups with protecting groups can direct the prenylation to a specific carbon position.[1] The choice of protecting group is critical and should be stable under the reaction conditions but easily removable.[1]
-
Reaction Conditions: Optimizing the solvent and temperature can significantly influence the C/O selectivity.[1] Lowering the reaction temperature may increase the selectivity for the thermodynamically favored product.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[1]
Decision Workflow for Optimizing C-Prenylation
Caption: A decision workflow to improve C-prenylation selectivity.
Q2: I am observing degradation of my prenylated compound during purification on a silica gel column. What is causing this and how can I prevent it?
A: Prenylated compounds can be susceptible to oxidative degradation, and this process can be mediated by silica gel, especially when exposed to air.[2] This can lead to the formation of artifacts and a reduction in the yield of your target compound.[2]
Troubleshooting Compound Degradation During Purification:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Consider alternative stationary phases like alumina or reverse-phase silica (C18). | To avoid the catalytic effect of silica gel on oxidation.[2] |
| Solvent System | Use de-gassed solvents and consider adding a small amount of an antioxidant like BHT. | To minimize exposure to oxygen during chromatography. |
| Time | Minimize the time the compound spends on the column. | The degradation can be rapid, occurring within 30 minutes of exposure.[2] |
| Atmosphere | If possible, run the column under an inert atmosphere (e.g., argon or nitrogen). | To prevent air exposure which can facilitate oxidation.[2] |
Biological Assays
Q3: I am observing inconsistent results in my cell-based assays with a prenylated flavonoid. What are the likely causes and how can I improve reproducibility?
A: The hydrophobic nature of the prenyl group can lead to poor aqueous solubility, which is a major cause of inconsistent results in biological assays.[3] This can affect the actual concentration of the compound in the culture medium and its availability to the cells. The increased lipophilicity can also impact cell membrane interactions.[3][4]
Strategies for Improving Assay Consistency:
| Factor | Troubleshooting Step | Expected Outcome |
| Solubility | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed the solvent's tolerance by the cells (typically <0.5%). Use a solubilizing agent like cyclodextrin if necessary.[5] | Improved compound solubility and more accurate dosing. |
| Compound Stability | Assess the stability of the compound in your assay medium over the time course of the experiment. | Ensure that the observed effects are due to the compound itself and not a degradation product. |
| Cellular Uptake | Use imaging-based assays or LC-MS to confirm cellular uptake of the compound. | Verify that the compound is reaching its intracellular target. |
| Positive Controls | Include a well-characterized compound with a similar mechanism of action as a positive control. | To validate the assay performance and normalize results. |
Q4: How can I determine if my protein of interest is being successfully prenylated in an in vitro assay?
A: A common method to assess in vitro protein prenylation is to use a radioactive isoprenoid precursor, such as [³H]farnesyl pyrophosphate (FPP) or [³H]geranylgeranyl pyrophosphate (GGPP), in a reaction with your protein and the appropriate prenyltransferase.[6][7] The incorporation of the radiolabel can then be detected.
Workflow for In Vitro Prenylation Assay
Caption: A workflow for detecting in vitro protein prenylation.
Experimental Protocols
Protocol 1: In Vitro Protein Prenylation Assay
This protocol is adapted from methods described for testing protein prenylation using radioactive isoprenoid precursors.[6][7]
Materials:
-
GST-tagged protein of interest
-
Rabbit reticulocyte lysate for in vitro translation
-
[³H]farnesyl pyrophosphate (FPP) or [³H]geranylgeranyl pyrophosphate (GGPP)
-
Prenyltransferase (FTase or GGTase)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
SDS-PAGE gels
-
PVDF membrane
-
Anti-GST antibody
-
TLC scanner or autoradiography film
Methodology:
-
Perform in vitro transcription and translation of your GST-tagged protein construct in rabbit reticulocyte lysate according to the manufacturer's instructions.
-
Set up the prenylation reaction by combining the in vitro translated protein, 10-20 µCi of [³H]FPP or [³H]GGPP, and the appropriate prenyltransferase in the reaction buffer.
-
Incubate the reaction at 37°C for at least 4 hours.[7]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Detect the incorporated radioactivity by scanning the membrane with a TLC linear analyzer or by autoradiography.[6][7]
-
Following detection of the radioactive signal, perform a Western blot on the same membrane using an anti-GST antibody to confirm the presence and quantity of the target protein.[6][7]
Protocol 2: Cell-Based Assay for Prenylation Inhibition
This protocol is based on a high-content imaging assay to study protein prenylation inhibition.[8]
Materials:
-
Cells expressing a GFP-reporter tagged with a prenylation motif (e.g., from H-Ras).[8]
-
Cell culture medium and supplements.
-
96- or 384-well imaging plates.
-
Prenylation inhibitor compound (and vehicle control, e.g., DMSO).
-
Automated microscope for high-content imaging.
-
Image analysis software.
Methodology:
-
Seed the cells expressing the GFP-prenylation reporter in 96- or 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of your prenylated compound or a known prenylation inhibitor (positive control). Include a vehicle-only control.
-
Incubate for a sufficient time to observe an effect on protein localization (e.g., 24-48 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Acquire images of the GFP and nuclear channels using an automated microscope.
-
Analyze the images using image analysis software. In untreated cells, the GFP signal should be localized to the plasma membrane.[8] Upon inhibition of prenylation, the GFP signal will become diffuse throughout the cytoplasm and nucleus.[8]
-
Quantify the change in GFP localization as a measure of prenylation inhibition. Cell number can also be quantified from the nuclear stain to assess cytotoxicity.[8]
Signaling Pathway
The Mevalonate Pathway and Protein Prenylation
The synthesis of the isoprenoid lipids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for protein prenylation, occurs through the mevalonate pathway.[9] Inhibition of this pathway can affect the prenylation of key signaling proteins.[8][9]
Caption: Overview of the Mevalonate pathway leading to protein prenylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 6. Farnesylation or geranylgeranylation? Efficient assays for testing protein prenylation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylation Defects and Oxidative Stress Trigger the Main Consequences of Neuroinflammation Linked to Mevalonate Pathway Deregulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Compound Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in my cell culture medium?
Precipitation in cell culture media can stem from two main sources: the inherent instability of the media components or the introduction of a new substance, such as a test compound.[1] Common causes include:
-
Temperature Fluctuations: Exposing media to extreme temperature changes, such as repeated freeze-thaw cycles or improper thawing, can cause high-molecular-weight plasma proteins and salts to precipitate out of solution.[1][2][3]
-
Evaporation: Water loss from the culture medium increases the concentration of solutes like salts, which can lead to precipitation, often seen as crystals forming on the culture surface.[1][2][4]
-
pH Instability: Cellular metabolism produces acidic waste products that lower the pH of the medium.[1] This pH shift can decrease the solubility of certain media components. Additionally, incorrect CO2 levels in the incubator for the bicarbonate concentration in your medium can lead to pH instability and precipitation.[1]
-
Improper Preparation: When preparing media from powder, the order of component addition is crucial. Certain salts, like calcium salts, can react with other components and precipitate if not dissolved correctly.[1][2][3][5] For example, CaCl2 and MgSO4 can react to form CaSO4 crystals.[2][3]
-
Compound-Related Issues: The introduction of a new compound, often dissolved in a solvent like DMSO, can lead to precipitation due to the compound's low aqueous solubility.[1][4]
-
Interactions with Media Components: Some compounds may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[4]
-
Contamination: Bacterial or fungal contamination can cause turbidity in the culture medium.[2]
Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to the cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-solubility solvent (like DMSO) to the aqueous environment of the cell culture medium.[4] Here are several strategies to address this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution.[1] Adding the compound stock solution to pre-warmed (37°C) media with rapid mixing can prevent localized high concentrations that trigger precipitation.[1][4]
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate final concentrations of 0.1% to 0.5%.[1] Maintaining a slightly higher, yet non-toxic, final DMSO concentration can improve compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Use Solubility Enhancers:
-
Modify the Solvent System: For the initial stock solution, a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) may improve solubility upon dilution.[1]
-
Adjust the pH: The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH, while staying within a physiologically acceptable range for your cells, might enhance solubility.[1]
Q3: Can I simply filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation.[1] When you filter the medium, you are removing the precipitated compound, which alters the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.[1] The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Media-Related Precipitation
If you observe unexpected turbidity or precipitate in your cell culture medium, follow this guide to identify and resolve the issue.
Step 1: Visual and Microscopic Examination
-
Observation: Is the medium cloudy? Are there visible particles?
-
Microscopy: Examine a sample of the medium under a microscope.
Step 2: Identify the Cause
Use the following table to pinpoint the likely cause of the precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate appears in freshly thawed serum or media. | Temperature Shock: Repeated freeze-thaw cycles or improper thawing.[1][2] | Thaw serum and media slowly at 4°C or in a 37°C water bath with gentle swirling.[1] Aliquot media and serum into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Precipitate forms after adding supplements or preparing from powder. | Improper Mixing Order: Certain salts, like calcium salts, can react with other components if not added correctly.[1][2][3] | When preparing media from powder, dissolve components in the specified order. Dissolve CaCl2 separately in deionized water before adding it to the rest of the medium.[1][3] |
| Crystals form on the surface of the culture vessel over time. | Evaporation: Water loss increases the concentration of solutes beyond their solubility limit.[1][2][4] | Ensure the incubator has adequate humidity.[2][4] Keep culture flasks and plates properly sealed.[1] |
| Media pH changes rapidly, and precipitate appears. | Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is sensitive to atmospheric CO2.[1] | Ensure your incubator's CO2 level is calibrated correctly for the sodium bicarbonate concentration in your medium.[1] |
| A compound dissolved in DMSO precipitates upon addition to the medium. | Low Aqueous Solubility/Solvent Shift: The compound is not soluble in the aqueous medium at the desired concentration. | Refer to Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds.[1] |
Step 3: Corrective Actions
If contamination is confirmed, discard the contaminated cells and medium immediately and decontaminate the cell culture hood and incubator. For other causes, implement the recommended solutions from the table above.
Guide 2: Protocol for Preparing Solutions of Poorly Soluble Compounds
This protocol provides a systematic approach to dissolving and diluting hydrophobic compounds for cell-based assays.
Objective: To prepare a working solution of a poorly soluble compound in cell culture medium with minimal precipitation.
Materials:
-
Compound (powder form)
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Prepare the Final Working Solution:
-
Final Solvent Concentration:
-
Solubility Check:
-
Visually inspect the final working solution for any signs of precipitation immediately after preparation and before adding to the cells.
-
If precipitation is still observed, consider reducing the final compound concentration or exploring the use of solubility enhancers.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used to determine the solubility of a compound under specific, rapid conditions, which is often reflective of what occurs during a typical cell-based assay.
Materials:
-
Test compound dissolved in DMSO (stock solution)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
96-well microtiter plates (UV-transparent for UV spectrophotometer method)
-
Nephelometer or UV spectrophotometer
-
Pipettes and tips
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compound in DMSO to create a stock solution.[6]
-
Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into each well of a microtiter plate.[6]
-
Addition of Buffer: Add buffer (e.g., PBS) to each well to achieve the desired final concentration of the compound.[6]
-
Mixing and Incubation: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[6]
-
Measurement:
-
Nephelometric Method: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the presence of undissolved particles.[6][7]
-
Direct UV Method: After incubation, filter the solution to separate undissolved particles.[6] Use a UV spectrophotometer to measure the absorbance of the filtrate at the appropriate wavelength.[6] The concentration of the dissolved compound is then determined from a standard curve.
-
Quantitative Data Summary
Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | Recommended Max. Final Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | < 0.1% - 0.5% | Most common solvent for hydrophobic compounds.[1][4] Test for cytotoxicity at the desired concentration. |
| Ethanol | < 0.5% | Can be toxic to cells at higher concentrations. |
| Methanol | < 0.1% | Generally more toxic than ethanol. |
| Polyethylene Glycol (PEG) | Varies by MW and cell type | Can be used as a co-solvent to improve solubility. |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Optimization of Extraction Parameters for Prenylated Flavans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of prenylated flavans.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the extraction of prenylated flavans?
A1: The extraction efficiency of prenylated flavans is influenced by several factors. The most critical parameters to optimize include the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] For modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), parameters such as ultrasonic power and microwave power are also crucial.[1][3]
Q2: Which solvents are most effective for extracting prenylated flavans?
A2: Prenylated flavans have a lipophilic prenyl group, which influences their solubility. Solvents of medium polarity, such as ethanol, methanol, and acetone, are commonly used.[4] Ethanol is often preferred due to its lower toxicity.[4][5] Aqueous mixtures of these organic solvents are frequently employed, as the water content can be adjusted to optimize the polarity for a specific target compound.[4][6] For instance, studies have shown that ethanol concentration is a significant factor in the extraction of flavonoids.[1][2]
Q3: How does temperature affect the extraction yield and stability of prenylated flavans?
A3: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compounds, leading to higher extraction yields.[5] However, excessively high temperatures can lead to the degradation of thermolabile flavonoids.[5][7] Therefore, it is crucial to determine the optimal temperature that maximizes yield while minimizing degradation. For example, in the extraction of prenylated flavonoids from hops, the maximum recovery for different compounds was achieved at temperatures ranging from 100°C to 200°C using accelerated solvent extraction (ASE).[5]
Q4: What are the advantages of using modern extraction techniques like UAE and MAE over conventional methods?
A4: Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[1][8] These benefits include reduced extraction times, lower solvent consumption, and often higher extraction yields.[1][9][10] For example, UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1] MAE uses microwave energy to heat the solvent and sample directly, leading to rapid extraction.[3]
Q5: How can I optimize multiple extraction parameters simultaneously and efficiently?
A5: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing complex processes where multiple variables influence the outcome.[1][2] RSM allows you to study the effects of different factors and their interactions on the extraction efficiency, ultimately reducing the number of experiments required to identify the optimal conditions.[1][2][11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Extraction Yield | - Inappropriate solvent polarity.- Suboptimal extraction temperature or time.- Inefficient cell wall disruption.- Incorrect solid-to-liquid ratio. | - Screen a range of solvents (e.g., ethanol, methanol, acetone) and their aqueous mixtures to find the optimal polarity.[4]- Optimize temperature and time using a systematic approach like RSM. Be mindful of potential degradation at high temperatures.[5][7]- For modern techniques, optimize power settings (ultrasonic or microwave) to enhance cell wall disruption.[1][3]- Investigate different solid-to-liquid ratios; a higher ratio can increase the concentration gradient but may lead to saturation.[1] |
| Degradation of Target Compounds | - Excessive extraction temperature.- Prolonged extraction time.- Exposure to light or oxygen. | - Lower the extraction temperature and shorten the extraction time.[5][7]- Consider performing extractions under an inert atmosphere (e.g., nitrogen) and protecting the samples from light. |
| Poor Selectivity (High levels of impurities) | - Solvent polarity is not selective for the target prenylated flavans.- Co-extraction of other compounds with similar solubility. | - Adjust the solvent composition to fine-tune the polarity. For example, changing the water percentage in an ethanol-water mixture can significantly impact selectivity.[6]- Consider using a multi-step extraction process with solvents of different polarities to fractionate the extract.- Employ post-extraction purification techniques like column chromatography.[12] |
| Inconsistent Results | - Inhomogeneity of the plant material.- Fluctuations in extraction parameters (temperature, time, power).- Inconsistent sample preparation (particle size). | - Ensure the plant material is finely ground and thoroughly mixed to ensure homogeneity.- Carefully control and monitor all extraction parameters during the experiment.- Standardize the particle size of the plant material, as this affects the surface area available for extraction.[1] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Prenylated Flavans
This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and target compounds.
-
Sample Preparation:
-
Dry the plant material to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent at the desired solid-to-liquid ratio (e.g., 1:20 g/mL). A common starting point is 70% ethanol.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired extraction temperature (e.g., 50°C), time (e.g., 30 minutes), and ultrasonic power (e.g., 200 W).[7]
-
Begin sonication.
-
-
Post-Extraction:
-
After extraction, separate the extract from the solid residue by centrifugation or filtration.
-
Wash the residue with a small amount of fresh solvent and combine the liquids.
-
Evaporate the solvent from the combined extract under reduced pressure.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.
-
Microwave-Assisted Extraction (MAE) of Prenylated Flavans
This protocol provides a general framework. The specific parameters should be optimized for your particular plant material and target compounds.
-
Sample Preparation:
-
Dry the plant material to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent at the desired solid-to-liquid ratio (e.g., 1:30 g/mL). A common starting point is 80% ethanol.[11]
-
Seal the vessel and place it in the microwave extractor.
-
Set the desired microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).[10]
-
Start the extraction program.
-
-
Post-Extraction:
-
After the extraction is complete and the vessel has cooled, open it carefully.
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Wash the residue with a small amount of fresh solvent and combine the liquids.
-
Evaporate the solvent from the combined extract under reduced pressure.
-
Re-dissolve the dried extract in a known volume of a suitable solvent for analysis.
-
Data Presentation
Table 1: Influence of Key Parameters on Prenylated Flavan Extraction Yield.
| Parameter | Typical Range | Effect on Yield | Considerations |
| Solvent Concentration (Ethanol in Water) | 50% - 90% (v/v)[9][10] | Yield generally increases with ethanol concentration up to an optimal point, after which it may decrease. | The optimal concentration depends on the specific polarity of the target prenylated flavans.[1] |
| Extraction Temperature | 40°C - 80°C (UAE/MAE)[7][10] | Higher temperatures increase solubility and diffusion, but can cause degradation.[5] | An optimal temperature balances yield and stability.[7] |
| Extraction Time | 10 - 60 minutes (UAE/MAE)[7][10] | Yield increases with time until a plateau is reached, where most of the target compounds have been extracted. | Prolonged times can lead to degradation and increased energy consumption.[11] |
| Solid-to-Liquid Ratio | 1:10 - 1:50 (g/mL)[7][11] | A higher ratio can enhance the concentration gradient and improve extraction efficiency. | Very high ratios may not significantly improve yield and increase solvent usage. |
| Ultrasonic/Microwave Power | 100 W - 500 W[10][13] | Higher power can improve extraction by enhancing cell disruption and mass transfer. | Excessive power can lead to degradation of the target compounds. |
Visualizations
Caption: Workflow for the optimization of prenylated flavan extraction.
Caption: Interacting factors affecting prenylated flavan extraction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 7. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 13. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Technical Support Center: (2S)-7,4'-dihydroxy-3'-prenylflavan (Isobavachalcone)
Welcome to the technical support center for (2S)-7,4'-dihydroxy-3'-prenylflavan, also known as isobavachalcone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid isobavachalcone should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to two weeks), solutions can be kept at -20°C. For longer-term storage (up to a year), it is recommended to store aliquots at -80°C.[1][2] Always protect solutions from light.
Q3: What solvents are recommended for dissolving and storing isobavachalcone?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents. Based on the general behavior of chalcones, polar aprotic solvents like DMSO and acetonitrile may offer better stability for long-term storage compared to protic solvents like ethanol and methanol.[3]
Q4: How does pH affect the stability of isobavachalcone?
A4: Isobavachalcone is most unstable in alkaline (basic) conditions.[3] It is relatively stable in neutral to acidic environments.[3] It is advisable to maintain the pH of aqueous solutions between 5 and 7.
Q5: What are the potential degradation pathways for isobavachalcone?
A5: While specific degradation pathways are not extensively documented, potential degradation routes based on its chemical structure and studies on related compounds include:
-
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Hydrolysis: Although generally less susceptible than esters, some degradation may occur in aqueous solutions, particularly at extreme pH values.
-
Photodegradation: Exposure to UV or ambient light can induce degradation.
-
Cyclization: The prenyl group and the α,β-unsaturated ketone moiety can potentially undergo cyclization reactions under certain conditions, such as in the presence of acid.[1][4]
-
Isomerization: The trans-double bond of the chalcone scaffold can isomerize to the cis-form, especially upon exposure to light.
Q6: Are there any known degradation products of isobavachalcone?
A6: Specific degradation products from storage are not well-characterized in the literature. However, in vivo metabolism studies in rats have identified metabolites resulting from hydroxylation, reduction, cyclization, and oxidative cleavage, which may provide clues to potential chemical degradation products.[5][6]
Troubleshooting Guides
Problem 1: I am observing a decrease in the concentration of my isobavachalcone stock solution over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Ensure the stock solution is stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing and storing in small aliquots. |
| Exposure to Light | Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| pH Instability | If the solution is not buffered or is at a pH greater than 7, the compound may be degrading. Ensure the solution is buffered to a neutral or slightly acidic pH (pH 5-7).[3] |
| Oxidative Degradation | Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing, especially for long-term storage. |
| Solvent-Mediated Degradation | If using a protic solvent like methanol or ethanol for long-term storage, consider switching to a more inert aprotic solvent such as DMSO or acetonitrile.[3] |
Problem 2: My experimental results are inconsistent, and I suspect my isobavachalcone is degrading during the experiment.
| Possible Cause | Troubleshooting Step |
| High pH of Experimental Buffer | Check the pH of your buffers and media. If they are alkaline, consider adjusting the pH to the neutral or slightly acidic range, if compatible with your experimental system. |
| Exposure to Light During Experiment | Minimize the exposure of your experimental setup to direct light. Use amber-colored plates or cover your setup with light-blocking material. |
| Thermal Degradation | If your experiment involves elevated temperatures, be aware that this can accelerate degradation. Whenever possible, include a stability control of isobavachalcone under the same conditions without the biological system to assess its stability. |
| Presence of Oxidizing Agents | If your experimental medium contains components that can act as oxidizing agents, this may contribute to degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C | Long-term | Tightly sealed container, protect from light and moisture. |
| Stock Solution | -20°C | Up to 2 weeks | Aliquot to avoid freeze-thaw cycles, protect from light. |
| Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles, protect from light.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of isobavachalcone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Separately, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution and solid compound to a calibrated light source (e.g., ICH option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC-UV or UPLC-MS method. A C18 column is often suitable for flavonoids. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using mass spectrometry (MS) and, if possible, nuclear magnetic resonance (NMR) spectroscopy.
-
Visualizations
References
- 1. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing NMR Signal Resolution for Flavan Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with flavan structures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my ¹H NMR spectrum of a flavan derivative poorly resolved?
A1: Poor resolution in the aromatic region (typically δ 6-8 ppm) of a flavan's ¹H NMR spectrum is a common issue due to the structural similarity of the A and B rings, leading to overlapping signals.[1][2] Several factors can contribute to this:
-
Signal Overlap: Protons on the different aromatic rings may have very similar chemical environments, causing their signals to overlap.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and line broadening, which reduces resolution.[3]
-
Magnetic Field Inhomogeneity: Poor shimming of the NMR spectrometer can significantly degrade spectral resolution.
To address this, consider using 2D NMR techniques like COSY and TOCSY, which reveal proton-proton coupling networks and help to differentiate individual spin systems within the overlapping region.[1][4][5]
Q2: The hydroxyl (-OH) proton signals in my flavan sample are broad or not visible. What is the cause and how can I confirm their presence?
A2: The signals from hydroxyl protons in flavans and other phenolic compounds are often broad and may appear over a wide chemical shift range (δ 3-8 ppm) due to:[6]
-
Rapid Chemical Exchange: Hydroxyl protons can rapidly exchange with each other and with trace amounts of water in the deuterated solvent.[6][7] This exchange is often faster than the NMR timescale, leading to a broadening of the signal.
-
Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly affect the chemical shift and line shape of -OH signals.[8][9]
A simple and effective method to confirm the presence and location of an -OH signal is the D₂O exchange experiment . After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The hydroxyl protons will exchange with deuterium, causing their signals to disappear from the proton spectrum.[6][10]
Q3: How do I choose the best deuterated solvent for my flavan sample?
A3: The choice of a deuterated solvent is critical as it can influence the chemical shifts and resolution of your flavan's NMR spectrum.[8][11] Key factors to consider are:
-
Solubility: The flavan must be sufficiently soluble to provide a good signal-to-noise ratio.[12]
-
Solvent Signals: The residual signals of the deuterated solvent should not overlap with the signals of your compound.[12][13]
-
Hydrogen Bonding Capacity: Solvents like DMSO-d₆ or Methanol-d₄ can form hydrogen bonds with the flavan's hydroxyl groups, which can either sharpen or shift the -OH signals, sometimes aiding in their identification.[8][14] In contrast, non-polar solvents like Chloroform-d or Benzene-d₆ will have different effects on the chemical shifts.[15]
Refer to the table below for properties of common deuterated solvents.
Troubleshooting Guide
Problem: Broad NMR signals and poor resolution across the entire spectrum.
This is a common issue that can often be resolved by addressing sample preparation and spectrometer setup.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor NMR signal resolution.
Data Presentation
Table 1: Common Deuterated Solvents for Flavan NMR Spectroscopy
| Solvent | Residual ¹H Signal (ppm) | ¹³C Signal (ppm) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 | 61.2 | Good for many organic compounds, but -OH signals can be broad.[16] |
| Acetone-d₆ | 2.05 | 29.84, 206.26 | 56.5 | Aprotic, can accept hydrogen bonds.[16] |
| DMSO-d₆ | 2.50 | 39.52 | 189 | Excellent for polar compounds, often sharpens -OH signals due to H-bonding.[14][16] |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.00 | 64.7 | Protic solvent, exchanges with -OH protons.[16] |
| Benzene-d₆ | 7.16 | 128.06 | 80.1 | Can induce significant shifts (aromatic solvent-induced shifts, ASIS). |
| Deuterium Oxide (D₂O) | ~4.8 | - | 101.4 | Used for water-soluble samples and for -OH exchange experiments.[14] |
Note: Chemical shifts of residual solvent peaks can vary slightly depending on temperature, concentration, and sample matrix.[11][13]
Experimental Protocols
Protocol 1: High-Resolution Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][12]
-
Weighing the Sample: For a standard 5 mm NMR tube, aim for a concentration of 5-25 mg for ¹H NMR and 10-50 mg for ¹³C NMR, dissolved in approximately 0.6-0.7 mL of deuterated solvent.[3][17]
-
Dissolution: Dissolve the flavan sample in the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any suspended solid particles that can degrade spectral resolution, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.[3][17][18]
-
Transfer: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[17]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol 2: Structure Elucidation using 2D NMR
For complex flavan structures, a combination of 1D and 2D NMR experiments is often necessary for complete structural elucidation.[1][19][20]
General Workflow for Structure Elucidation
Caption: A general workflow for elucidating flavan structures using NMR spectroscopy.[19]
-
¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and coupling patterns (multiplicity).[20]
-
¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[1][20]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds. This is essential for tracing out the spin systems in the A, B, and C rings of the flavan skeleton.[19][20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of protonated carbons.[4][19]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-4 bonds. This is crucial for connecting the different structural fragments and establishing the overall carbon skeleton.[1][19][21]
By systematically analyzing the data from these experiments, researchers can piece together the complete and unambiguous structure of the flavan molecule.[19]
References
- 1. ukm.my [ukm.my]
- 2. youtube.com [youtube.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. fiveable.me [fiveable.me]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. journals.plos.org [journals.plos.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. sites.bu.edu [sites.bu.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.washington.edu [chem.washington.edu]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2S)-7,4'-dihydroxy-3'-prenylflavan and its Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomerically pure (2S)-7,4'-dihydroxy-3'-prenylflavan and its racemic mixture. Understanding the distinct properties and biological activities of a single enantiomer versus its racemic counterpart is crucial in drug discovery and development, as stereochemistry can significantly impact pharmacological and toxicological profiles. While direct comparative data for this specific compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established principles of stereochemistry to provide a framework for evaluation.
Physicochemical Properties
| Property | This compound | Racemic 7,4'-dihydroxy-3'-prenylflavan |
| Molecular Formula | C₂₀H₂₂O₃ | C₂₀H₂₂O₃ |
| Molecular Weight | 326.4 g/mol | 326.4 g/mol |
| Chirality | Enantiomerically pure (S-configuration at C2) | Equimolar mixture of (2S) and (2R)-enantiomers |
| Optical Rotation | Levorotatory (-) | Optically inactive (0°) |
| Melting Point | Expected to be distinct from the racemate | Expected to be distinct from the pure enantiomer |
| Solubility | Similar to the racemate | Similar to the pure enantiomer |
Biological Activity: A Comparative Overview
Cytotoxicity
Enantiomers of pharmacologically active compounds often exhibit different cytotoxic profiles. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or in some cases, the racemic mixture may display synergistic effects. For instance, a study on 6-prenylflavanones demonstrated that the racemic mixture exhibited a lower IC50 value against HeLa cells compared to the individual enantiomers, suggesting a potential synergistic interaction.[1] Conversely, studies on other prenylated flavonoids from Epimedium sagittatum have shown clear stereoselective cytotoxicity against MCF-7 breast cancer cells, with one enantiomer being significantly more active.[2]
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Cancer Type | This compound | Racemic 7,4'-dihydroxy-3'-prenylflavan |
| MCF-7 | Breast Cancer | Data not available | Data not available |
| HeLa | Cervical Cancer | Data not available | Data not available |
| HepG2 | Liver Cancer | Data not available | Data not available |
Note: This table is intended for illustrative purposes to highlight the type of data required for a direct comparison. Experimental determination of these values is necessary.
Mechanism of Action: Potential Involvement of the p38 MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, and apoptosis. The p38 MAPK pathway, in particular, is a key player in cellular responses to stress and has been implicated in various diseases, including cancer.
A study on the structurally similar compound, (2S)-7,4'-dihydroxy-8-prenylflavan, revealed its ability to stimulate adipogenesis and glucose uptake through the p38 MAPK pathway. This suggests that this compound and its racemic mixture may also exert their biological effects by modulating this pathway. It is plausible that the enantiomers could exhibit differential binding affinity and inhibitory activity towards key kinases in this pathway, such as p38α.
Experimental Protocols
Synthesis of Racemic 7,4'-dihydroxy-3'-prenylflavan
The synthesis of racemic 7,4'-dihydroxy-3'-prenylflavan can be achieved through a multi-step process starting from appropriate phenolic precursors. A general approach involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization to the flavanone.
-
Protection of hydroxyl groups: The hydroxyl groups of a suitable acetophenone and benzaldehyde are protected, for instance, as methoxymethyl (MOM) ethers.
-
Claisen-Schmidt condensation: The protected acetophenone and 3-prenyl-4-hydroxybenzaldehyde are subjected to a Claisen-Schmidt condensation reaction in the presence of a base (e.g., KOH in methanol) to yield the corresponding chalcone.
-
Cyclization: The purified chalcone is then cyclized to the flavanone using a suitable reagent such as sodium acetate in refluxing methanol.
-
Deprotection: The protecting groups are removed under acidic conditions (e.g., HCl in methanol) to yield the final racemic 7,4'-dihydroxy-3'-prenylflavan.
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
The separation of the racemic mixture into its individual enantiomers can be accomplished using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for resolving flavonoid enantiomers.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The optimal ratio needs to be determined empirically.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 280 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Temperature: Room temperature or controlled at a specific temperature for better resolution.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound and its racemic mixture for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC₅₀ values are determined.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the enantiomer and racemate.
Postulated p38 MAPK Signaling Pathway Inhibition
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion
The differentiation between an enantiomerically pure compound and its racemic mixture is a fundamental aspect of drug discovery and development. While direct comparative data for this compound and its racemate is currently lacking, the available information on related compounds strongly suggests that their biological activities, particularly cytotoxicity, are likely to differ. The provided experimental frameworks offer a robust approach to elucidating these differences. Further research, including the synthesis, chiral separation, and comprehensive biological evaluation of these compounds, is essential to fully understand their therapeutic potential and to determine whether the enantiomerically pure form offers advantages over the racemic mixture.
References
A Comparative Guide to the Structure-Activity Relationship of 7,4'-Dihydroxy-3'-prenylflavan Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 7,4'-dihydroxy-3'-prenylflavan and its analogs, supported by experimental data. The structure-activity relationship (SAR) is explored, highlighting key structural features that influence efficacy. Detailed experimental protocols for cited bioassays are also included to facilitate reproducibility and further investigation.
Structure-Activity Relationship: Key Determinants of Biological Activity
Prenylated flavonoids, a class of naturally occurring compounds, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The addition of a lipophilic prenyl group to the flavonoid skeleton often enhances biological activity compared to their non-prenylated counterparts. This is attributed to improved membrane permeability and interaction with cellular targets.[1][2]
For 7,4'-dihydroxy-3'-prenylflavan and its analogs, the following structural features are critical in determining their biological activities:
-
The Prenyl Group: The position and nature of the prenyl substituent are crucial. For instance, the presence of a prenyl group at the C-3' position of the B-ring is a key feature of the parent compound. Studies on related flavonoids suggest that prenylation at C-6 or C-8 of the A-ring is important for antibacterial activity.[3] The lipophilicity conferred by the prenyl chain is thought to enhance the interaction of these compounds with cellular membranes and proteins.[4]
-
Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the flavonoid core significantly impact activity. The 7,4'-dihydroxy pattern is a common feature in many bioactive flavonoids. Specifically, hydroxyl groups at positions C-5, C-7, and C-4' are often associated with potent antibacterial and antioxidant activities.[3]
-
The Flavan Core: The flavan structure, characterized by a saturated C-ring, is the backbone of these compounds. Variations in the C-ring, such as the presence of a double bond (as in flavones) or a carbonyl group (as in flavanones), can influence the molecule's overall conformation and biological activity.
Comparative Biological Activity Data
While a comprehensive study systematically evaluating a wide range of 7,4'-dihydroxy-3'-prenylflavan analogs in a single panel of assays is not yet available in the public domain, existing data for the parent compound and closely related analogs provide valuable insights into their potential.
| Compound | Biological Activity | Assay | Key Findings (IC50/Activity) | Reference |
| (2S)-7,4'-Dihydroxy-3'-prenylflavan | Anti-inflammatory | Inhibition of LPS-induced Nitric Oxide (NO) production in RAW264.7 macrophages | IC50: 28.4 μM | MedChemExpress |
| (2S)-7,4'-Dihydroxy-8-prenylflavan (Positional Isomer) | Adipogenesis & Glucose Uptake | Differentiation of 3T3-L1 preadipocytes and glucose uptake assay | Significantly promoted adipogenesis and increased glucose uptake. | --INVALID-LINK-- |
| Neougonin A (A prenylated flavanone with a similar prenyl position) | Anti-inflammatory | Inhibition of LPS-induced NO production in RAW264.7 macrophages | IC50: 3.32 µM | --INVALID-LINK-- |
| Various Prenylated Flavanones (e.g., 6- and 8-prenylnaringenin) | Antibacterial | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus MRSA | Active against MRSA, highlighting the importance of prenylation on the A-ring. | --INVALID-LINK-- |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Signaling Pathway Modulation: The Role of p38 MAPK
Evidence from studies on structurally related prenylated flavonoids suggests that the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key target for these compounds.[1][5][6] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.
A study on (2S)-7,4'-dihydroxy-8-prenylflavan, a positional isomer of the target compound, demonstrated that it promotes adipogenesis and glucose uptake in 3T3-L1 cells by activating p38 MAPK.[7] This suggests that 7,4'-dihydroxy-3'-prenylflavan analogs may also exert their biological effects, at least in part, through the modulation of this pathway.
Below is a diagram illustrating the proposed involvement of 7,4'-dihydroxy-3'-prenylflavan analogs in the p38 MAPK signaling pathway.
Caption: Proposed mechanism of p38 MAPK pathway modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow: Anti-inflammatory Activity Assay
The following diagram outlines the workflow for assessing the anti-inflammatory activity of 7,4'-dihydroxy-3'-prenylflavan analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Caption: Workflow for the anti-inflammatory (NO inhibition) assay.
Detailed Protocol for Nitric Oxide (NO) Production Assay:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 7,4'-dihydroxy-3'-prenylflavan analogs. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (without LPS) and a positive control group (LPS without test compound) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Experimental Protocol: Western Blot for p-p38 MAPK
To investigate the effect of the flavan analogs on the p38 MAPK signaling pathway, Western blotting can be performed to detect the phosphorylation of p38 MAPK.
Detailed Protocol:
-
Cell Lysis: After treatment with the flavan analogs and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). A separate membrane is incubated with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The ratio of p-p38 to total p38 is calculated to determine the level of p38 MAPK activation.[7][8]
References
- 1. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]
- 4. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylated flavonoids from Ficus hirta induces HeLa cells apoptosis via MAPK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan and Other Bioactive Prenylated Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the biological activities of (2S)-7,4'-dihydroxy-3'-prenylflavan against other well-researched prenylated flavonoids, namely isobavachalcone, xanthohumol, and 8-prenylnaringenin. This objective comparison is supported by available experimental data to highlight their potential as therapeutic agents.
Introduction to Prenylated Flavonoids
Prenylated flavonoids are a subclass of flavonoids characterized by the attachment of one or more prenyl groups to their core structure. This structural modification often enhances their lipophilicity and, consequently, their interaction with biological membranes and molecular targets, leading to a wide array of pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide focuses on this compound and compares its known biological activities with those of isobavachalcone, a chalcone; xanthohumol, a prenylated chalcone; and 8-prenylnaringenin, a potent phytoestrogen.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data (IC50 and MIC values) for the selected prenylated flavonoids across various biological assays. This data facilitates a direct comparison of their potency.
Table 1: Anti-inflammatory and Antioxidant Activities (IC50 in µM)
| Compound | Anti-inflammatory (NO Inhibition in RAW 264.7 cells) | Antioxidant (DPPH Scavenging) | Antioxidant (ABTS Scavenging) |
| This compound | 28.4 | Data not available | Data not available |
| Isobavachalcone | Data not available | Data not available | Data not available |
| Xanthohumol | 21.9 ± 2.6[5] | 27.7 ± 4.9[5] | Data not available |
| 8-Prenylnaringenin | Data not available | 174.2[5] | Data not available |
Table 2: Anticancer Activity (IC50 in µM)
| Compound | Breast Cancer (MCF-7) | Colon Cancer (HT-29) | Pancreatic Cancer (BxPC-3) |
| This compound | Data not available | Data not available | Data not available |
| Isobavachalcone | >40[6] | >40[6] | Data not available |
| Xanthohumol | 4.78 (Hs578T), 6.7 (MDA-MB-231)[7] | 91.31 ± 8.92[8] | Significant inhibition at 10 mg/kg in vivo[9] |
| 8-Prenylnaringenin | Pro-proliferative effects noted[10] | Data not available | Data not available |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | Data not available | Data not available |
| Isobavachalcone | 3.12 (MRSA)[11] | >400 |
| Xanthohumol | Strong inhibitory activity[12] | Data not available |
| 8-Prenylnaringenin | Data not available | Data not available |
Signaling Pathways and Mechanisms of Action
The biological effects of these prenylated flavonoids are mediated through their interaction with various cellular signaling pathways.
This compound has been shown to stimulate adipogenesis and glucose uptake in 3T3-L1 cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway .[13] This suggests a potential role in metabolic regulation.
Isobavachalcone exhibits broad-spectrum activity by modulating multiple signaling pathways. It is known to inhibit the PI3K/Akt/mTOR and Erk signaling pathways , which are crucial for cell proliferation and survival.[4][6][8] Additionally, it suppresses the TRIF-dependent signaling pathway of Toll-like receptors (TLRs) , contributing to its anti-inflammatory effects.[1] In colorectal cancer cells, isobavachalcone has been shown to induce apoptosis by inhibiting the AKT/GSK-3β/β-catenin pathway .[14]
Xanthohumol modulates several key signaling cascades. It inhibits the Notch1 signaling pathway in pancreatic and hepatocellular carcinoma cells, leading to apoptosis.[5][15] It also suppresses T cell proliferation by inhibiting IL-2 induced Janus kinase/signal transducers and activators of transcription (Jak/STAT) and extracellular signal-regulated kinase 1 and 2 (Erk1/2) signaling pathways .[9] Furthermore, xanthohumol can inhibit the activation of cardiac fibroblasts through the PTEN/Akt/mTOR signaling pathway .[16]
8-Prenylnaringenin , a potent phytoestrogen, primarily exerts its effects through estrogen receptor (ER) signaling .[17] It has also been shown to protect against islet dysfunction and inhibit apoptotic signaling in diabetic mice by modulating the PI3K/Akt and NF-κB pathways .[18]
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Isobavachalcone.
Caption: Signaling pathways modulated by Xanthohumol.
Caption: Signaling pathways modulated by 8-Prenylnaringenin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[19]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.[20]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.[20]
-
Incubation: The plates are incubated for 24 hours.[20]
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent.[21] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10-15 minutes.[20][21]
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is determined from the dose-response curve.[20]
Caption: Experimental workflow for the Nitric Oxide Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation: A solution of DPPH in methanol or ethanol is prepared to an absorbance of approximately 1.0 at 517 nm.[22]
-
Reaction Mixture: An aliquot of the test compound solution (at various concentrations) is mixed with the DPPH solution.[23]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.[22][23]
-
Measurement: The absorbance of the solution is measured at 517 nm.[23]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from the dose-response curve.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the diverse biological activities of this compound and other prominent prenylated flavonoids. While this compound shows promising anti-inflammatory activity and potential in modulating metabolic pathways, isobavachalcone and xanthohumol exhibit a broader spectrum of well-documented anti-inflammatory, anticancer, and antioxidant effects through the modulation of multiple signaling pathways. 8-Prenylnaringenin stands out for its potent phytoestrogenic activity.
The provided data and experimental protocols offer a valuable resource for researchers to further investigate the therapeutic potential of these compounds. Further studies are warranted to elucidate the full range of biological activities and the precise mechanisms of action of this compound to fully assess its comparative potential.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant Activity of Prenylflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (2S)-7,4'-dihydroxy-8-prenylflavan stimulates adipogenesis and glucose uptake through p38MAPK pathway in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 14. Modulation of signal-transduction pathways by chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Weber Lab [weberlab.net]
- 19. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. researchgate.net [researchgate.net]
- 22. A novel (-)-(2S)-7,4'-dihydroxyflavanone compound for treating age-related diabetes mellitus through immunoinformatics-guided activation of CISD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cross-Validated Analytical Methods for Prenylated Flavans
For researchers, scientists, and drug development professionals, the precise and accurate quantification of prenylated flavans is essential for ensuring the quality, safety, and efficacy of therapeutic candidates. This guide provides an objective comparison of commonly employed analytical methods for the quantification of these compounds. The principles of method validation and cross-validation are central to guaranteeing that analytical data is reliable and reproducible, particularly when methods are transferred between laboratories or when different analytical techniques are used across various studies.[1][2]
Cross-validation of analytical methods is a critical process to ensure that data generated by different methods or in different laboratories are comparable.[1] This is fundamental when combining data from multiple studies or during the transfer of a method between research sites.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines on when cross-validation is necessary.[1]
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for prenylated flavans is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS or LC-MS/MS) are two of the most prevalent techniques for the analysis of these compounds.[3][4]
The following tables summarize the performance characteristics of these methods based on validated studies for various prenylated flavans.
Table 1: Performance Characteristics of HPLC-UV Methods for Prenylated Flavan Quantification
| Analyte(s) | Linearity (Range, R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Prenylated Flavanones (from Eysenhardtia platycarpa) | 1.56 - 200 µg/mL, > 0.999 | < 15% deviation | < 15% | ~0.4 | ~1.2 | [5] |
| Cannflavins A, B, & C | 5 - 500 ppm, > 0.99 | 82 - 98% | Intra-day: 0.23 - 5.29%, Inter-day: 1.14 - 3.34% | Not Reported | Not Reported | [6] |
| Kavalactones & Flavokavains | 0.5 - 75 µg/mL (KLs), 0.05 - 7.5 µg/mL (FKs) | 99.0 - 102.3% (KLs), 98.1 - 102.9% (FKs) | Not Reported | Not Reported | ~0.189 - 0.686 (KLs), ~0.062 - 0.303 (FKs) | [7] |
| Prenylated Chalcones & Flavanones (in plasma & urine) | Not explicitly stated, but method validated | < 20% deviation (most analytes) | < 20% deviation (most analytes) | Not Reported | 1.8 ng/mL (for IXN) | [8] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Prenylated Flavan Quantification
| Analyte(s) | Linearity (Range, R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| Prenylated Flavonoids from Hops | Not specified | Not specified | Not specified | Not specified | Not specified | [3][4] |
| Flavan-3-ols in Tea | Not specified | Assessed via LC-MS/MS | Not specified | Not specified | Not specified | [9] |
Note: Detailed quantitative data for LC-MS/MS validation parameters were less consistently reported in the general screening and review articles found. However, LC-MS/MS is generally recognized for its superior sensitivity and specificity compared to HPLC-UV.[3][4][10]
Experimental Protocols
Detailed methodologies are crucial for the replication, validation, and transfer of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from validated methods for prenylated flavans.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of various prenylated flavans in plant extracts and other matrices.
-
Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used (e.g., 150 x 4.6 mm, 3 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing an acidifier like 0.1% formic acid) and an organic phase (acetonitrile or methanol) is typical.[6] For example, a mobile phase of acetonitrile/water (65:35 v/v) with 0.1% formic acid has been used.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C.[6]
-
Injection Volume: Typically 10 µL.[6]
-
Detection Wavelength: The UV detector is set to the maximum absorbance wavelength (λmax) of the target analytes. For cannflavins, 342.4 nm was used.[6] A PDA detector can be beneficial for method development to determine the λmax.[6]
-
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of standard solutions of the prenylated flavans. The concentration of the analytes in the samples is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it ideal for complex matrices or when low detection limits are required.[3][4][10]
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[11][12]
-
Sample Preparation: Sample preparation is similar to that for HPLC-UV, but may require additional clean-up steps to minimize matrix effects, which can cause ion suppression or enhancement.[10]
-
Chromatographic Conditions:
-
Column: A C18 or other suitable reverse-phase column is used, often with smaller particle sizes for UHPLC applications (e.g., < 2 µm).[12]
-
Mobile Phase: Similar to HPLC-UV, typically consisting of a gradient of water and acetonitrile or methanol, often with additives like formic acid to improve ionization.[12]
-
Flow Rate: Adjusted based on the column dimensions and whether HPLC or UHPLC is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode, depending on the analytes.[11][13]
-
Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for the analyte and monitoring one or more of its characteristic product ions. This provides high specificity.
-
-
Quantification: Quantification is performed using a calibration curve constructed from the analysis of standards, similar to the HPLC-UV method. An internal standard is often used to correct for matrix effects and variations in instrument response.
Mandatory Visualization
The following diagrams illustrate the logical workflows for analytical method validation and cross-validation/method transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of one Prenylated Flavanone from Eysenhardtia platycarpa and four derivatives in Ex Vivo Human Skin Permeation Samples Applying a Validated HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification, quantitation, and method validation for flavan-3-ols in fermented ready-to-drink teas from the Italian market using HPLC-UV/DAD and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of (2S)-7,4'-dihydroxy-3'-prenylflavan and Known Inhibitors in Modulating Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory efficacy of the natural flavan (2S)-7,4'-dihydroxy-3'-prenylflavan against established inhibitors of key cellular signaling pathways. While direct inhibitory data for this compound on specific enzymatic targets is still emerging, its documented anti-inflammatory properties in relevant cell models provide a basis for comparison against inhibitors of inflammation-linked pathways, such as osteoclastogenesis.
Introduction to this compound
This compound is a prenylated flavonoid, a class of compounds known for a wide range of biological activities.[1][2][3][4] Although initially investigated for aromatase inhibition and found to be inactive, subsequent studies have revealed its potential in other therapeutic areas. Notably, it has demonstrated anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC50 of 28.4 μM. As RAW264.7 cells are a well-established model for studying osteoclast differentiation, this finding suggests a potential role for this compound in inhibiting RANKL-induced osteoclastogenesis, a critical process in bone resorption and related pathologies.
This guide will therefore focus on a comparative analysis of this compound with known inhibitors of RANKL-induced osteoclastogenesis and Protein Tyrosine Phosphatase 1B (PTP1B), another key enzyme in inflammatory and metabolic signaling pathways where flavonoids have shown inhibitory effects.[1][2][5]
Data Presentation: Comparative Inhibitory Efficacy
The following tables summarize the inhibitory concentrations (IC50) of this compound (hypothetical, based on anti-inflammatory data) and known inhibitors against RANKL-induced osteoclastogenesis and PTP1B.
Table 1: Comparison of Inhibitory Activity on RANKL-Induced Osteoclastogenesis
| Compound | Target/Assay | IC50 (μM) | Cell Line |
| This compound | Anti-inflammatory (NO production) | 28.4 | RAW264.7 |
| Naringenin | TRAP-positive cell formation | 348.5 | Mouse Bone Marrow Macrophages (BMMs)[6] |
| 6,7,4'-Trihydroxyflavone (THF) | RANKL-induced osteoclast differentiation | Not specified | RAW 264.7 cells and BMMs |
| Xanthohumol | Osteoclast differentiation | Not specified | Mouse and human cells[7] |
| Astragaloside IV | Osteoclast formation | Not specified | BMMs[8] |
| Compound 5J-319S | TRAP activity | 1.1 | BMMs[9] |
Note: The IC50 value for this compound is based on its anti-inflammatory effect on NO production in RAW264.7 cells, a cell line also used for osteoclastogenesis assays. This is used as a proxy for comparative purposes.
Table 2: Comparison of Inhibitory Activity against PTP1B
| Compound | IC50 (μM) | Inhibition Type |
| Amentoflavone | 7.3 ± 0.5 | Non-competitive[10] |
| Mimulone (Geranylated Flavanone) | 1.9 | Mixed type I[5][11] |
| Glycitin | 10.56 ± 0.42 (μg/mL) | Not specified[8][12] |
| Genistin | 16.46 ± 0.29 (μg/mL) | Not specified[8][12] |
| 4'-Methoxypuerarin | 9.336 ± 0.56 (μg/mL) | Not specified[8][12] |
| Ertiprotafib | 1.6 - 29 | Active site inhibitor[13] |
| Trodusquemine (MSI-1436) | 1 | Non-competitive[13] |
| JTT-551 | Ki of 0.22 ± 0.04 | Not specified[13] |
| Suramin | Not specified | Control inhibitor |
| Sodium Orthovanadate (Na3VO4) | 19.3 ± 1.1 / 54.5 ± 1.1 | Not specified[14] |
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for replication and validation of findings.
Protocol 1: Inhibition of RANKL-Induced Osteoclastogenesis in RAW264.7 Cells
1. Cell Culture and Differentiation:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
To induce osteoclast differentiation, seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, replace the medium with α-MEM containing 50 ng/mL of recombinant murine RANKL.
-
Treat the cells with various concentrations of this compound or known inhibitors. A vehicle control (e.g., DMSO) should be included.
-
Culture the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and the respective inhibitors every 2 days.
2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS and then stain for TRAP activity using a commercially available kit (e.g., Sigma-Aldrich, Cat. No. 387A) according to the manufacturer's instructions.
-
Briefly, incubate the fixed cells with the TRAP staining solution (containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer) at 37°C for 30-60 minutes.
-
Wash the cells with distilled water and air dry.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts and can be counted under a light microscope.
3. Data Analysis:
-
The number of TRAP-positive multinucleated cells per well is quantified.
-
The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the inhibitor.
Protocol 2: PTP1B Inhibition Assay (Colorimetric)
1. Reagents and Materials:
-
Recombinant human PTP1B enzyme.
-
p-Nitrophenyl phosphate (pNPP) as the substrate.
-
Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds (this compound and known inhibitors) dissolved in DMSO.
-
Stop solution: 1 M NaOH.
-
96-well microplate and a microplate reader.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 10 μL of the test compound solution to each well. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Suramin or Sodium Orthovanadate).
-
Add 80 μL of the PTP1B enzyme solution (e.g., 0.5 μg/mL in assay buffer) to each well and pre-incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 μL of pNPP solution (e.g., 2 mM in assay buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 μL of 1 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
3. Data Analysis:
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: RANKL signaling pathway in osteoclastogenesis.
Caption: PTP1B regulation of insulin signaling.
Caption: Workflow for osteoclastogenesis inhibition assay.
Caption: Workflow for PTP1B inhibition assay.
References
- 1. Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Flavonoids from Dalbergia cochinchinensis: Impact on osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Structure-Based Discovery of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-Induced Osteoclastogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Tartrate resistant acid phosphatase (TRAP) assay [bio-protocol.org]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase 1B Inhibitors of Pueraria lobata Based on the Spectrum–Effect Relationship by Q-Marker Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
A Comparative Guide to the Biological Activities of (2S)- and (2R)-7,4'-dihydroxy-3'-prenylflavan Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the stereoisomers of 7,4'-dihydroxy-3'-prenylflavan: the (2S) and (2R) forms. While experimental data is available for the (2S)-enantiomer, a comprehensive literature search did not yield any specific biological activity data for the (2R)-enantiomer. Consequently, a direct quantitative comparison is not currently possible. This document summarizes the known biological activities of the (2S)-isomer, provides detailed experimental protocols for the assays conducted, and discusses general structure-activity relationships for prenylated flavanones that may offer insights into the potential activities of the (2R)-isomer.
Introduction to 7,4'-dihydroxy-3'-prenylflavan Stereoisomers
Flavonoids are a diverse class of polyphenolic compounds widely recognized for their potential therapeutic properties. The addition of a prenyl group to the flavonoid skeleton can significantly enhance their biological activities, often by increasing their lipophilicity and ability to interact with cellular membranes. 7,4'-dihydroxy-3'-prenylflavan exists as two stereoisomers, (2S) and (2R), due to the chiral center at the C2 position of the flavan nucleus. The spatial orientation of the B-ring at this position can profoundly influence the interaction of these molecules with biological targets, leading to differences in their pharmacological profiles.
Biological Activity of (2S)-7,4'-dihydroxy-3'-prenylflavan
Experimental studies have elucidated specific biological activities of the (2S)-enantiomer, focusing on its anti-inflammatory and aromatase inhibitory potential.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. Specifically, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC50 value of 28.4 μM[1]. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Aromatase Inhibitory Activity
In contrast to its anti-inflammatory effects, this compound has been reported to be inactive as an aromatase inhibitor[1]. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound. No data is currently available for the (2R)-isomer.
| Biological Activity | Target/Assay | This compound | (2R)-7,4'-dihydroxy-3'-prenylflavan |
| Anti-inflammatory | Inhibition of LPS-induced NO production in RAW264.7 cells | IC50: 28.4 μM | Data not available |
| Aromatase Inhibition | Aromatase enzyme activity assay | Inactive | Data not available |
Experimental Protocols
Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory activity of flavanones by measuring the inhibition of nitric oxide production in macrophage cells stimulated with lipopolysaccharide (LPS).
a) Cell Culture and Treatment:
-
Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound ((2S)- or (2R)-7,4'-dihydroxy-3'-prenylflavan) for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for a further 24 hours.
b) Nitrite Quantification (Griess Assay):
-
After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated relative to LPS-treated cells without the test compound.
c) Cell Viability Assay:
-
To ensure that the observed NO inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
-
Cells are treated with the same concentrations of the test compound and LPS.
-
The viability of the cells is assessed according to the specific assay protocol.
Experimental workflow for the LPS-induced NO production assay.
Aromatase Inhibition Assay
This protocol describes a common in vitro method to evaluate the inhibitory effect of compounds on the activity of the aromatase enzyme.
a) Enzyme and Substrate Preparation:
-
Human recombinant aromatase (CYP19) is commonly used as the enzyme source.
-
A fluorescent substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC) or a tritiated steroid substrate like [1β-³H]-androst-4-ene-3,17-dione, is used.
b) Inhibition Assay (Fluorometric Method):
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the aromatase enzyme, NADPH-cytochrome P450 reductase, and a buffer solution (e.g., potassium phosphate buffer).
-
The test compound ((2S)- or (2R)-7,4'-dihydroxy-3'-prenylflavan) is added at various concentrations.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C.
-
The fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) is measured over time using a fluorescence plate reader (e.g., excitation at 409 nm and emission at 530 nm).
-
The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the control (without inhibitor).
-
IC50 values are calculated from the dose-response curves.
Simplified diagram of aromatase inhibition.
Structure-Activity Relationship (SAR) Insights and Future Directions
While experimental data for (2R)-7,4'-dihydroxy-3'-prenylflavan is lacking, general SAR principles for prenylated flavonoids may offer some predictive insights:
-
Stereochemistry at C2: The orientation of the B-ring is a critical determinant of biological activity. It is plausible that the (2R) and (2S) enantiomers will exhibit different potencies due to differential binding to target proteins. Chirality can affect the affinity and orientation of the molecule within a binding pocket, potentially leading to one isomer being active while the other is not.
-
Prenyl Group: The presence and position of the prenyl group are known to enhance the biological activities of flavonoids, including anti-inflammatory effects. This is often attributed to increased lipophilicity, which facilitates membrane permeability and interaction with intracellular targets. It is likely that both the (2S) and (2R) isomers benefit from the presence of the 3'-prenyl group.
-
Hydroxylation Pattern: The hydroxyl groups at positions 7 and 4' are also important for activity, often participating in hydrogen bonding with target proteins.
Future Research: To provide a conclusive comparison, the synthesis and biological evaluation of (2R)-7,4'-dihydroxy-3'-prenylflavan are necessary. Direct comparative studies using the assays described above would elucidate the stereochemical requirements for anti-inflammatory activity and confirm its aromatase inhibitory potential. Such studies would be invaluable for understanding the SAR of this class of compounds and for guiding the development of more potent and selective therapeutic agents.
References
The Position of a Prenyl Group: A Subtle Shift with a Significant Impact on Flavonoid Bioactivity
A Comparative Guide for Researchers
The addition of a lipophilic prenyl group to a flavonoid backbone is a well-established strategy for enhancing biological activity. This modification increases the molecule's affinity for cell membranes, often leading to improved potency. However, the specific position of this prenyl group can dramatically alter its pharmacological profile. For researchers in drug development, understanding this structure-activity relationship is critical for designing novel therapeutics with enhanced efficacy and selectivity. This guide provides a comparative analysis of how prenyl positioning affects the antioxidant, anti-inflammatory, and cytotoxic activities of flavonoids, supported by experimental data and detailed protocols.
Influence on Cytotoxic Activity
The position of the prenyl group significantly impacts the anticancer potential of flavonoids. Direct comparisons between C6- and C8-prenylated isomers of naringenin reveal that this subtle structural change can alter efficacy in a cell-line-dependent manner.
Generally, prenylation enhances cytotoxic activity compared to the parent flavonoid, naringenin. However, the potency between isomers varies. For instance, in DU145 and PC-3 prostate cancer cell lines, 6-prenylnaringenin (6-PN) exhibits greater potency than its C8 isomer, 8-prenylnaringenin (8-PN).[1] Conversely, in other cancer cell lines, 8-PN has been observed to have a stronger anti-proliferative effect.[2] This highlights the importance of the specific molecular targets within different cancer types.
Table 1: Comparison of Cytotoxic Activity (IC50, µM) of Prenylated Naringenin Derivatives
| Compound | DU145 (Prostate) | PC-3 (Prostate) | U-118 MG (Glioblastoma) | BJ (Normal Fibroblasts) |
| Naringenin | >100 | >100 | ~211 µM | ~1090 µM |
| 6-Prenylnaringenin (6-PN) | 29.1 µM | 18.4 µM | Not Available | Not Available |
| 8-Prenylnaringenin (8-PN) | 43.1 µM | 33.5 µM | ~138 µM | ~172 µM |
| Xanthohumol (XN) | 12.3 µM | 13.2 µM | Not Available | Not Available |
| Isoxanthohumol (IX) | 47.4 µM | 45.2 µM | Not Available | Not Available |
Data sourced from multiple studies.[1][2] Note that experimental conditions may vary between studies.
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-PN, 8-PN) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the In Vivo Validation of (2S)-7,4'-dihydroxy-3'-prenylflavan's In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro findings for (2S)-7,4'-dihydroxy-3'-prenylflavan and its close isomer, (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF), with a focus on validating these findings in in vivo models. Due to the limited availability of in vivo data for this compound, this guide will leverage the more extensively studied in vitro activities of DHPF as a proxy and draw comparisons with other flavonoids that have established in vivo efficacy in similar biological domains.
Executive Summary
This compound is a prenylated flavonoid with potential therapeutic applications. In vitro studies on its isomer, DHPF, have demonstrated significant effects on adipogenesis and glucose uptake, mediated by the p38 MAPK signaling pathway. While direct in vivo validation for this compound is not yet available, this guide will compare its predicted in vivo activities with those of other well-researched flavonoids, providing a framework for future in vivo experimental design. This comparison will encompass key biological activities, including effects on glucose metabolism, adipogenesis, and anti-inflammatory and antioxidant properties.
In Vitro Activity of (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF)
The primary in vitro evidence for the biological activity of a close structural analog of the target compound comes from studies on DHPF in 3T3-L1 preadipocyte cell lines.
Key In Vitro Findings for DHPF:
-
Promotes Adipogenesis: DHPF was found to significantly promote the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Enhances Glucose Uptake: DHPF treatment led to an increase in glucose uptake in 3T3-L1 cells.
-
Mechanism of Action: These effects are mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Comparative In Vivo Validation with Other Flavonoids
While in vivo data for DHPF and this compound is pending, numerous studies have validated the in vitro findings of other flavonoids in animal models. These studies provide a valuable reference for predicting the potential in vivo effects of our target compound.
Table 1: Comparison of In Vitro and In Vivo Effects on Glucose Metabolism and Adipogenesis
| Flavonoid | In Vitro Effect | In Vivo Model | In Vivo Outcome |
| (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF) | Promotes adipogenesis and glucose uptake in 3T3-L1 cells (via p38 MAPK) | - | No data available |
| Quercetin | Enhances glucose uptake in L6 myotubes (via AMPK and p38 MAPK) | Diabetic animal models | Improved glucose tolerance and reduced oxidative stress.[1] |
| Genistein | Modulates adipocyte differentiation in 3T3-L1 cells (via AMPK) | Diabetic mice | Enhanced insulin sensitivity and reduced blood glucose levels.[1] |
| Aspalathin | Improves glucose uptake in L6 myotubes (via AMPK) | ob/ob mice | Lowered fasting blood glucose and improved glucose intolerance.[1] |
| 7,8-Dihydroxyflavone | Attenuates inflammation and improves insulin-mediated glucose uptake in co-cultured adipocytes and macrophages | High-fat diet-induced obese mice | More effective in reducing blood glucose upon insulin injection compared to control.[2] |
Broader Biological Activities: Anti-inflammatory and Antioxidant Potential
Prenylated flavonoids are known for their diverse biological activities. Below is a comparison of the in vitro anti-inflammatory and antioxidant activities of various prenylated flavonoids, providing a broader context for the potential of this compound.
Table 2: Comparative In Vitro Anti-inflammatory and Antioxidant Activities of Prenylated Flavonoids
| Flavonoid | Biological Activity | Assay | IC50 (µM) |
| Neougonin A | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in RAW264.7 cells | 3.32[3] |
| Xanthohumol | Antioxidant | DPPH Radical Scavenging | 27.7 ± 4.9 |
| 8-Prenylnaringenin | Antioxidant | DPPH Radical Scavenging | 174.2 |
| Isoxanthohumol | Anti-inflammatory | NO Production Inhibition | 21.9 ± 2.6 |
Note: Specific antioxidant data (DPPH, ABTS) for this compound was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: p38 MAPK signaling pathway activated by DHPF.
Caption: In vitro 3T3-L1 differentiation workflow.
Caption: Logic for in vivo validation of in vitro data.
Experimental Protocols
3T3-L1 Preadipocyte Differentiation Assay
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, along with varying concentrations of the test compound (e.g., DHPF).
-
Maintenance: After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the medium is replaced with DMEM containing 10% FBS every two days.
-
Assessment of Differentiation: Adipocyte differentiation is assessed by Oil Red O staining of intracellular lipid droplets. The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: The expression of adipogenic marker genes (e.g., PPARγ, C/EBPα) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Analysis: Activation of signaling proteins like p38 MAPK is determined by Western blotting using phospho-specific antibodies.
In Vivo Glucose Uptake Assay in Mice
-
Animal Model: A diet-induced obesity mouse model is commonly used. Mice are fed a high-fat diet for a specified period to induce obesity and insulin resistance.
-
Compound Administration: The test compound, such as a flavonoid, is administered to the mice, typically via oral gavage, for a defined treatment period.
-
Glucose Tolerance Test (GTT): After the treatment period, mice are fasted overnight. A baseline blood glucose level is measured, followed by an intraperitoneal injection of glucose. Blood glucose levels are then monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, mice are fasted for a shorter period (e.g., 4-6 hours) and then injected with insulin. Blood glucose levels are measured at regular intervals to determine the rate of glucose disposal.
-
Tissue-Specific Glucose Uptake: To measure glucose uptake in specific tissues (e.g., adipose tissue, muscle), a radiolabeled glucose analog (e.g., 2-deoxy-[3H]-glucose) is injected. After a set time, tissues are harvested, and the radioactivity is measured to quantify glucose uptake.
Conclusion and Future Directions
The in vitro findings for (2S)-7,4'-dihydroxy-8'-prenylflavan (DHPF) suggest that it and its isomer, this compound, are promising candidates for further investigation as modulators of adipogenesis and glucose metabolism. The activation of the p38 MAPK pathway provides a clear mechanistic basis for these effects.
To validate these in vitro findings, future research should focus on conducting in vivo studies using appropriate animal models of obesity and diabetes. Based on the comparative data from other flavonoids, it is plausible that this compound could demonstrate beneficial effects on glucose homeostasis and fat metabolism in vivo. Further in vitro studies to characterize its anti-inflammatory and antioxidant properties are also warranted to build a comprehensive profile of its therapeutic potential.
References
Assessing the Specificity of (2S)-7,4'-dihydroxy-3'-prenylflavan's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the biological target specificity of the natural product (2S)-7,4'-dihydroxy-3'-prenylflavan. While its precise molecular target remains to be definitively identified, existing evidence points towards a significant anti-inflammatory role. This document compiles available data, proposes a putative mechanism of action, and outlines detailed experimental protocols to facilitate further investigation into its specificity and therapeutic potential.
Introduction
This compound is a prenylated flavonoid that has demonstrated noteworthy biological activity. Its anti-inflammatory properties have been highlighted by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] This activity suggests a potential therapeutic application in inflammatory diseases. However, a comprehensive understanding of its specific molecular target is crucial for its development as a selective therapeutic agent. This guide aims to provide a comparative analysis of its known activity against other flavonoids and detail the necessary experimental framework to elucidate its precise mechanism of action.
Quantitative Data Presentation
Direct comparative studies detailing the specificity of this compound against a panel of biological targets are currently limited. The available quantitative data focuses on its anti-inflammatory activity. For a comparative perspective, the following tables summarize the inhibitory concentrations (IC50) of this compound and other relevant flavonoids on key inflammatory mediators.
Table 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| This compound | 28.4 | [1] |
| Luteolin | 14.26 | |
| Quercetin | 62.4 | |
| Genistein | 93.9 | |
| 6,3´,4´-Trihydroxyflavone | 22.1 | [2] |
| 7,3´,4´-Trihydroxyflavone | 26.7 | [2] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of NF-κB and MAPK Signaling Pathways by Various Flavonoids
| Compound | Pathway/Target | IC50 (µM) | Cell Line | Reference |
| Apigenin | NF-κB | ~20 | Various | [3] |
| Luteolin | NF-κB | ~10 | Various | |
| Quercetin | p38 MAPK | ~15 | HUVEC | [4] |
| Hesperidin | p38 MAPK | ~25 | HUVEC | [4] |
| Naringin | p38 MAPK | ~30 | HUVEC | [4] |
Note: Data for this compound on these specific pathways is not yet available. The values for other flavonoids are provided for context.
Proposed Biological Target and Signaling Pathway
Based on the known anti-inflammatory effects of flavonoids, it is hypothesized that this compound exerts its activity through the inhibition of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in LPS-stimulated macrophages.[5][6]
The proposed mechanism involves the inhibition of upstream kinases such as IκB kinase (IKK) in the NF-κB pathway and p38 MAPK in the MAPK pathway. Inhibition of these kinases would prevent the activation and nuclear translocation of transcription factors like NF-κB (p65 subunit) and AP-1, respectively, leading to a downstream reduction in the expression of iNOS and other pro-inflammatory mediators.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
To validate the proposed biological target and assess the specificity of this compound, a series of in vitro experiments are necessary.
This assay confirms the anti-inflammatory activity of the compound.
-
Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[7]
-
Treatment: Seed cells in a 96-well plate. Pre-treat with varying concentrations of this compound for 1 hour. Stimulate with 1 µg/mL of LPS for 24 hours.[8]
-
NO Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[9]
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
-
-
Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[8]
Caption: Workflow for Nitric Oxide (NO) Production Assay.
This experiment investigates the effect of the compound on the key signaling proteins.
-
Cell Lysis: Treat RAW264.7 cells as described above, but for shorter time points (e.g., 15-60 minutes) to observe phosphorylation events. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
-
Caption: Workflow for Western Blot Analysis.
To determine if this compound directly inhibits the activity of upstream kinases, in vitro kinase assays are essential.
-
Kinase Source: Use recombinant IKKβ and p38 MAPK enzymes.
-
Assay Principle: Measure the phosphorylation of a specific substrate by the kinase in the presence of ATP. The assay can be formatted to detect either the phosphorylated substrate or the depletion of ATP.
-
General Protocol (using a generic fluorescence-based kit):
-
In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and add the detection reagent. This reagent will generate a fluorescent signal that is proportional to the amount of ADP produced (indicating kinase activity).
-
Measure the fluorescence using a plate reader.
-
Calculate the IC50 value for the inhibition of each kinase.
-
Caption: Workflow for In Vitro Kinase Assay.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity. While its precise molecular target is yet to be elucidated, the evidence strongly suggests its involvement in the modulation of the NF-κB and/or MAPK signaling pathways. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate its specific mechanism of action, determine its direct biological target(s), and assess its selectivity. A thorough understanding of its target specificity is paramount for its potential development as a novel therapeutic agent for inflammatory diseases. Further research, including broader kinase profiling and binding affinity studies, will be instrumental in fully characterizing the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Flavonoids—The Use of Apigenin in Medicine [mdpi.com]
- 4. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 6. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flavans and Flavanones in Bioassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of flavans and flavanones, two prominent classes of flavonoids. This analysis is supported by experimental data from various bioassays, detailed experimental protocols, and visualizations of key concepts.
Flavonoids are a diverse group of polyphenolic compounds found in plants, recognized for their potential health benefits. Among the various subclasses, flavans and flavanones are structurally related yet exhibit distinct biological activities. This guide focuses on a head-to-head comparison of their performance in key bioassays, evaluating their antioxidant, anti-inflammatory, and anticancer properties.
Structural Differences: Flavans vs. Flavanones
The fundamental difference between flavans and flavanones lies in the C ring of their basic flavonoid structure. Flavans possess a saturated C ring, whereas flavanones have a carbonyl group at the C4 position, making the C ring a dihydropyrone ring. This structural variance significantly influences their physicochemical properties and biological activities.
Comparative Bioactivity Data
The following tables summarize the available quantitative data from various in vitro studies, comparing the efficacy of representative flavans (specifically flavan-3-ols like catechin and epicatechin) and flavanones (like naringenin and hesperetin). It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity is a key bioactivity of flavonoids, often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.
| Compound | Bioassay | IC50 (µg/mL) | Source |
| Flavan-3-ol | |||
| (+)-Catechin | DPPH | ~10 | [1] |
| (-)-Epicatechin | DPPH | ~12 | [2] |
| Flavanone | |||
| Naringenin | DPPH | 264.44 (mM) | [3] |
| Hesperetin | DPPH | - |
Note: Direct comparison is challenging due to different units and experimental setups. However, literature suggests that the presence of a catechol group (two adjacent hydroxyl groups) on the B-ring, common in flavan-3-ols like catechin and epicatechin, significantly contributes to their potent radical scavenging activity. Flavanones generally exhibit weaker DPPH radical scavenging activity compared to flavan-3-ols.
Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins.
| Compound | Bioassay | % Inhibition / IC50 | Source |
| Flavan-3-ol | |||
| (+)-Catechin | COX-1 Inhibition | IC50: 138 µM | [4] |
| COX-2 Inhibition | Weaker than COX-1 | [4] | |
| Flavanone | |||
| Naringenin | COX-2 Inhibition | Strong interaction with key residues | |
| Hesperetin | COX-2 Inhibition | - |
Note: While direct IC50 comparisons are limited, some studies suggest that flavanones like hesperetin and naringenin are efficient at repressing COX-2 mRNA expression, indicating their potential as anti-inflammatory agents.[5] The C2-C3 double bond, absent in flavanones, is suggested to negatively contribute to COX-2 mRNA inhibition.
Anticancer Activity
The cytotoxic effects of flavonoids on cancer cell lines are evaluated to determine their potential as anticancer agents. The IC50 value represents the concentration required to inhibit the growth of 50% of cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Source | |---|---|---|---| | Flavan-3-ol | | | | | Epicatechin | Hep3B | Hepatocellular Carcinoma | 210 |[2] | | Epicatechin | VERO (normal) | Kidney epithelial | 125 |[2] | | Flavanone | | | | | Naringenin | Hep3B | Hepatocellular Carcinoma | 120 |[2] | | Naringenin | VERO (normal) | Kidney epithelial | 47 |[2] | | Hesperetin | MCF-7 | Breast Cancer | 377 (µM) |[4] |
Note: In a comparative study, naringenin showed higher cytotoxicity against Hep3B cancer cells and lower cytotoxicity against normal VERO cells compared to epicatechin, suggesting a better therapeutic window for naringenin in this specific context.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below for researchers seeking to replicate or build upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compounds (flavans and flavanones) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key target for anti-inflammatory drugs.
Protocol:
-
Reagent Preparation: Prepare the COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) in an appropriate assay buffer.
-
Inhibitor Preparation: Prepare various concentrations of the test compounds (flavans and flavanones).
-
Reaction Setup: In a 96-well plate, add the COX-2 enzyme, the probe, and the test inhibitor. A control group without the inhibitor is also included.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically over a period of time using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (flavans and flavanones) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Bioavailability and Metabolism: A Comparative Overview
The bioavailability of flavonoids, which is the fraction of the ingested compound that reaches the systemic circulation, is a critical factor determining their in vivo efficacy. While direct comparative studies on the bioavailability of flavans and flavanones are limited, some general trends can be observed.
-
Flavan-3-ols (a subclass of flavans): Monomeric flavan-3-ols like catechin and epicatechin are relatively well-absorbed in the small intestine.[6][7] However, their bioavailability can be influenced by the food matrix.[7] They undergo extensive metabolism, including glucuronidation, sulfation, and methylation in the intestine and liver.[6] Gut microbiota also play a significant role in their metabolism, breaking them down into smaller phenolic acids.[6]
-
Flavanones: Flavanones like hesperetin and naringenin are also absorbed in the small intestine, often after hydrolysis of their glycosidic forms. Their bioavailability is generally considered to be moderate. Similar to flavan-3-ols, they are extensively metabolized in the liver and intestinal wall.
Conclusion
This guide provides a comparative overview of the bioactivities of flavans and flavanones based on available in vitro data. While flavan-3-ols often demonstrate superior direct antioxidant activity, flavanones show promise in anti-inflammatory and certain anticancer contexts. The structural differences between these two flavonoid subclasses clearly influence their biological effects.
For researchers and drug development professionals, this comparative analysis highlights the potential of both flavans and flavanones as lead compounds for the development of novel therapeutic agents. However, the limited number of direct head-to-head comparative studies underscores the need for further research to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols serve as a foundation for conducting such comparative investigations.
References
- 1. Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antimetastatic Activity of Hesperetin and Doxorubicin Combination Toward Her2 Expressing Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure characteristics of flavonoids for cyclooxygenase-2 mRNA inhibition in lipopolysaccharide-induced inflammatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative biokinetics and metabolism of pure monomeric, dimeric, and polymeric flavan-3-ols: a randomized cross-over study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavan-3-ol - Wikipedia [en.wikipedia.org]
Evaluating the Synergistic Potential of (2S)-7,4'-dihydroxy-3'-prenylflavan and Structurally Related Flavonoids in Combination Therapies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the synergistic effects of (2S)-7,4'-dihydroxy-3'-prenylflavan in combination with other compounds is not currently available in published literature. This guide provides a comparative analysis based on studies of structurally similar prenylated and non-prenylated flavonoids to infer the potential synergistic activities of this compound. The presented data and protocols should serve as a foundation for future research into the combination therapies involving this specific compound.
The therapeutic efficacy of many compounds can be significantly enhanced through synergistic interactions with other agents. This approach can lead to lower required dosages, reduced side effects, and the overcoming of drug resistance. Flavonoids, a class of natural polyphenolic compounds, have garnered significant interest for their potential role in combination therapies, particularly in the fields of oncology and diseases related to oxidative stress and inflammation. This guide evaluates the synergistic effects of flavonoids structurally related to this compound with other compounds, supported by experimental data and detailed methodologies.
Synergistic Effects of Flavonoid Combinations: A Comparative Analysis
The following tables summarize quantitative data from studies investigating the synergistic effects of various flavonoid combinations in different experimental models.
Table 1: Synergistic Antioxidant Effects of Flavonoid and Phenolic Acid Combinations
This table presents the synergistic antioxidant effects of binary and ternary combinations of flavonoids and phenolic acids, as determined by the Ferric Reducing Antioxidant Power (FRAP) assay. A positive percentage indicates a synergistic effect, where the observed antioxidant capacity is greater than the theoretical sum of the individual compounds' effects.[1][2]
| Compound Combination | Observed FRAP Value (µM FeSO₄) | Theoretical FRAP Value (µM FeSO₄) | Synergistic/Antagonistic Effect (%) |
| Gallic Acid + Caffeic Acid | 137.8 | - | +137.8% |
| Quercetin + Gallic Acid + Caffeic Acid | - | - | +59.4% |
| Quercetin + Gallic Acid + Rutin | - | - | +55.2% |
| Rutin + Caffeic Acid + Rosmarinic Acid | - | - | -21.8% |
| Chlorogenic Acid + Caffeic Acid + Rosmarinic Acid | - | - | -20.0% |
| Rutin + Rosmarinic Acid + Gallic Acid | - | - | -18.5% |
| Rutin + Chlorogenic Acid + Caffeic Acid | - | - | -15.8% |
Data adapted from Hajimehdipoor et al. (2014). The study highlights that while some combinations exhibit strong synergy, others can have antagonistic effects.[1][2]
Table 2: Synergistic Anti-Inflammatory Effects of Flavonoid Combinations
This table showcases the synergistic inhibition of pro-inflammatory mediators by combinations of flavonoids in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Synergy is determined by isobolographic analysis.[3][4]
| Flavonoid Combination | Inhibited Mediator | Observation |
| Chrysin + Kaempferol | Nitric Oxide (NO), Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α) | Highly significant synergistic inhibition |
| Chrysin + Morin | NO, PGE₂, TNF-α | Synergistic inhibition |
| Kaempferol + Morin | NO, PGE₂, TNF-α | Synergistic inhibition |
| Kaempferol + Silibinin | NO, PGE₂, TNF-α | Synergistic inhibition |
Data adapted from a study on the synergistic anti-inflammatory effects of flavonoid combinations.[3][4]
Table 3: Synergistic Anticancer Effects of Prenylated Flavonoids with Chemotherapeutic Agents
This table provides examples of prenylated flavonoids that have been shown to exhibit synergistic or antagonistic effects when combined with conventional anticancer drugs. The outcomes are often cell-line specific.
| Prenylated Flavonoid | Combination Drug | Cancer Cell Line | Effect |
| 6-Prenylnaringenin | Oxaliplatin | Colon cancer | Antagonistic[5] |
| 8-Prenylnaringenin | Oxaliplatin | Colon cancer | Antagonistic[5] |
| Xanthohumol | Doxorubicin | Doxorubicin-resistant breast cancer (MCF-7/ADR) | Strong synergistic effect[6] |
| Xanthohumol | SN38 (active metabolite of Irinotecan) | Resistant colon cancer (SW480) | Enhanced chemosensitivity[7] |
Experimental Protocols
Ferric Reducing Antioxidant Power (FRAP) Assay for Synergistic Antioxidant Activity
This protocol is used to determine the antioxidant capacity of compounds and their mixtures by measuring their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
a. Reagent Preparation:
-
FRAP Reagent: Prepared fresh by mixing 2.5 mL of a 10 mmol/L TPTZ (2,4,6-tri-(2-pyridyl)-1,3,5-triazine) solution in 40 mmol/L HCl with 2.5 mL of 20 mmol/L FeCl₃·6H₂O and 25 mL of 0.3 mol/L acetate buffer (pH 3.6). The reagent is warmed to 37°C before use.
-
Sample Solutions: Individual compounds and their mixtures are dissolved in an appropriate solvent.
-
Standard: A calibration curve is prepared using different concentrations of FeSO₄·7H₂O (250-1500 µM).
b. Assay Procedure:
-
40 µL of the sample solution is mixed with 0.2 mL of distilled water.
-
1.8 mL of the FRAP reagent is added to the mixture.
-
The reaction mixture is incubated at 37°C for 10 minutes.
-
The absorbance of the resulting blue-colored solution is measured at 593 nm.
c. Calculation of Synergistic Effect:
-
The experimental antioxidant capacity of the mixtures is determined from the absorbance reading using the FeSO₄ calibration curve.
-
The theoretical antioxidant activity is calculated as the sum of the FRAP values of the individual compounds in the mixture.
-
A synergistic effect is concluded if the experimental antioxidant activity is significantly greater than the theoretical activity. An antagonistic effect is noted if it is lower.
Cell Viability and Proliferation Assay for Anticancer Synergy
This protocol, often using the MTT or NRU assay, is employed to assess the cytotoxic effects of flavonoid-drug combinations on cancer cells. The Combination Index (CI) method of Chou-Talalay is a standard for quantifying synergy.
a. Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the flavonoid, the anticancer drug, and their combinations at fixed ratios.
b. Neutral Red Uptake (NRU) Assay:
-
After the treatment period (e.g., 72 hours), the medium is replaced with a medium containing neutral red.
-
Cells are incubated to allow for the uptake of the dye into the lysosomes of viable cells.
-
The cells are then washed, and the incorporated dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm).
c. Synergy Analysis:
-
The dose-response curves for each compound and their combinations are generated.
-
The Combination Index (CI) is calculated using software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Signaling Pathways and Mechanisms of Synergy
Flavonoids can modulate multiple signaling pathways that are crucial for cell survival, proliferation, and inflammation. Synergistic effects often arise from the simultaneous targeting of different nodes within these pathways by the flavonoid and the partner compound.
Modulation of PI3K/Akt and MAPK Pathways
The PI3K/Akt and MAPK signaling cascades are central to cell growth and survival. Many flavonoids have been shown to influence these pathways, which can potentiate the effects of drugs that also target these or downstream effectors.[8][9][10]
Caption: Flavonoid modulation of the PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Synergy Analysis
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a flavonoid with another compound in an in vitro cancer model.
Caption: Workflow for in vitro synergistic effect analysis.
Conclusion
While direct evidence for the synergistic effects of this compound is lacking, the broader family of flavonoids, including prenylated flavonoids, demonstrates significant potential for use in combination therapies. The data from structurally similar compounds suggest that synergistic interactions are plausible and could enhance therapeutic outcomes in cancer, inflammatory diseases, and conditions associated with oxidative stress. The provided experimental frameworks can guide future research to specifically evaluate the synergistic potential of this compound and elucidate its mechanisms of action in combination with other therapeutic agents. Further in vivo studies and clinical trials will be necessary to translate these preclinical findings into effective therapeutic strategies.
References
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoid combinations cause synergistic inhibition of proinflammatory mediator secretion from lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Cancer Selective Antiproliferative Activity of Natural Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Targets: A Comparative Guide to Validating Flavonoid Action Using Knockout Models
A definitive confirmation of the molecular target for the flavonoid (2S)-7,4'-dihydroxy-3'-prenylflavan using knockout models has yet to be documented in publicly available scientific literature. While its anti-inflammatory properties are noted, the precise protein it interacts with to exert these effects remains unverified through this gold-standard validation technique.
This guide addresses this knowledge gap by providing a comprehensive framework for researchers. It outlines a proposed strategy for confirming the molecular target of this compound, using a computationally predicted target as a case study. Furthermore, it presents a detailed comparison with an alternative flavonoid, Dihydromyricetin (DMY), for which the molecular target has been successfully validated using knockout models. This comparative approach offers a practical roadmap for drug development professionals and scientists seeking to rigorously validate the mechanisms of action for novel compounds.
Hypothetical Target Validation: this compound and the CISD3 Pathway
Recent computational studies have identified a potential molecular target for a structurally similar compound, (-)-(2S)-7,4'-dihydroxyflavanone, suggesting it may activate the CDGSH Iron Sulfur Domain 3 (CISD3) protein.[1] CISD3 is a mitochondrial protein crucial for regulating the mitochondrial redox state, maintaining intracellular calcium homeostasis, and safeguarding the endoplasmic reticulum and mitochondria.[1] It plays a significant role in mitigating the effects of accelerated aging and is implicated in age-related metabolic diseases.[1]
A proposed signaling pathway involving CISD3 suggests its role in maintaining mitochondrial integrity and function, which is essential for cellular health.
To experimentally validate CISD3 as the molecular target, a workflow employing a CISD3 knockout (KO) mouse model would be essential. This would involve comparing the compound's effect in wild-type (WT) mice versus CISD3 KO mice under disease-relevant conditions.
Comparative Case Study: Dihydromyricetin and the NLRP3 Inflammasome
In contrast to the hypothetical nature of this compound's target, the molecular target of the flavonoid Dihydromyricetin (DMY) has been successfully identified and confirmed as the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome using knockout mice.[2][3] DMY is a natural compound known for its anti-inflammatory properties, and its interaction with NLRP3 is critical for its therapeutic effects in models of colitis.[2][3]
The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines like IL-1β.[4][5][6][7]
Quantitative Data from Knockout Model Experiments
The confirmation of NLRP3 as the molecular target for DMY was demonstrated in a dextran sulfate sodium (DSS)-induced colitis mouse model. The therapeutic effects of DMY observed in wild-type mice were absent in NLRP3 knockout (NLRP3-/-) mice, providing strong evidence for target engagement.[2][3]
| Parameter | Group | Wild-Type (WT) | NLRP3-/- |
| Body Weight Change (%) | DSS | ↓↓ | ↓↓ |
| DSS + DMY | ↑ | ↓↓ (No improvement) | |
| Disease Activity Index (DAI) | DSS | ↑↑ | ↑↑ |
| DSS + DMY | ↓ | ↑↑ (No improvement) | |
| Colon Length (cm) | DSS | ↓↓ | ↓↓ |
| DSS + DMY | ↑ | ↓↓ (No improvement) | |
| Spleen Index | DSS | ↑↑ | ↑↑ |
| DSS + DMY | ↓ | ↑↑ (No improvement) | |
| mRNA Expression (Colon) | |||
| Nlrp3 | DSS + DMY | ↓ | Not Applicable |
| Il-1β | DSS + DMY | ↓ | No significant change |
| Protein Expression (Colon) | |||
| NLRP3 | DSS + DMY | ↓ | Not Applicable |
| ASC | DSS + DMY | ↓ | No significant change |
| Cleaved Caspase-1 | DSS + DMY | ↓ | No significant change |
Table showing the comparative effects of Dihydromyricetin (DMY) in a DSS-induced colitis model in Wild-Type versus NLRP3-/- mice. Arrows indicate the direction of change (↑ increase, ↓ decrease) relative to the DSS-only group. The lack of improvement in the NLRP3-/- + DSS + DMY group confirms NLRP3 as the molecular target. Data is a summary of findings reported in relevant studies.[3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of DMY's molecular target. These protocols can be adapted for the investigation of this compound.
DSS-Induced Colitis Mouse Model
-
Objective: To induce an inflammatory bowel disease-like condition in mice to test the efficacy of the compound.
-
Procedure:
-
Animal Housing: C57BL/6 mice (both wild-type and knockout strains) are housed under standard conditions (25°C, 12-hour light/dark cycle) with free access to food and water.[4]
-
Induction: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[3][4] Control groups receive regular drinking water.
-
Treatment: The treatment group receives the compound (e.g., DMY) via oral gavage daily. The vehicle control group receives the vehicle solution (e.g., 2% cyclodextrin).
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[3][6]
-
Termination: At the end of the experimental period (e.g., day 8 or 10), mice are euthanized, and colon tissues and spleens are collected for analysis.[1][3]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of target genes (e.g., Nlrp3, Il-1β, Tnf-α) in colon tissue.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from frozen colon tissue samples using TRIzol reagent according to the manufacturer's protocol.[3]
-
cDNA Synthesis: 500 ng of total RNA is reverse-transcribed into cDNA using a first-strand cDNA synthesis kit.[3]
-
qPCR Reaction: The qPCR is performed using a SYBR Green-based qPCR master mix on a real-time PCR system. A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 10-15 seconds and 60°C for 30-60 seconds.[3][8]
-
Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH serving as the internal reference gene for normalization.[3][9]
-
Western Blot Analysis
-
Objective: To detect and quantify the protein levels of inflammasome components (e.g., NLRP3, ASC, Caspase-1) in colon tissue.
-
Procedure:
-
Protein Extraction: Total protein is extracted from colon tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.[10]
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-NLRP3, anti-Caspase-1) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
-
Analysis: Band intensities are quantified using image analysis software (e.g., ImageJ), with β-actin or GAPDH used as a loading control.
-
Histological Analysis
-
Objective: To assess the extent of tissue damage, inflammation, and immune cell infiltration in the colon.
-
Procedure:
-
Tissue Fixation and Processing: Distal colon segments are fixed in 4% paraformaldehyde, dehydrated through a graded ethanol series, and embedded in paraffin.[12][13]
-
Sectioning and Staining: 5 µm-thick sections are cut and stained with Hematoxylin and Eosin (H&E).[13][14]
-
Microscopic Evaluation: Stained sections are examined under a light microscope to evaluate histological changes, such as loss of crypt architecture, epithelial damage, and inflammatory cell infiltration.[12][14]
-
Scoring: A histological score is assigned based on the severity of these changes to quantitatively compare the different experimental groups.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in serum or tissue homogenates.
-
Procedure:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.[15][16]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[17]
-
Sample and Standard Incubation: Standards of known cytokine concentrations and the experimental samples (serum or tissue supernatant) are added to the wells and incubated for 2-3 hours at room temperature.[15][18]
-
Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.[15]
-
Enzyme Conjugate and Substrate: Streptavidin-HRP conjugate is added, followed by a TMB substrate solution to develop a colorimetric signal.[15][18]
-
Measurement and Analysis: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by interpolating from the standard curve.[17][18]
-
References
- 1. DSS-induced experimental colitis in mice [bio-protocol.org]
- 2. Human colon tissue clearing and Immunohistochemistry [protocols.io]
- 3. dovepress.com [dovepress.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. Comprehensive analysis of genes associated with necroptosis and pyroptosis in intestinal ischemia-reperfusion injury | PLOS One [journals.plos.org]
- 9. Study of the NLRP3 inflammasome component genes and downstream cytokines in patients with type 2 diabetes mellitus with carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]
- 12. 2.3 Histological analysis [bio-protocol.org]
- 13. Hematoxylin and Eosin Staining to Assess Colon Damage in DSS-Induced Colitis [jove.com]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. immunology.org [immunology.org]
- 17. ELISA - Enzyme-Linked ImmunoSorbent Assay Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Navigating the Safe Disposal of (2S)-7,4'-dihydroxy-3'-prenylflavan: A Guide for Laboratory Professionals
Core Principles for Disposal
The fundamental principle for the disposal of (2S)-7,4'-dihydroxy-3'-prenylflavan is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer.[1] Improper disposal can lead to the contamination of water sources and harm aquatic ecosystems.[1][2] The recommended method for the ultimate disposal of phenolic compounds is incineration at a licensed chemical disposal facility.[1][3]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination. For small liquid spills (50 ml or less), absorb the material using non-reactive absorbents like vermiculite, sand, or diatomaceous earth.[1][4] The absorbent material should then be collected and placed in a sealed, properly labeled container for hazardous waste disposal.[1][4] For solid spills, the material should be carefully collected to avoid dust generation and placed in a sealed container for disposal.[2] When cleaning up spills, it is essential to wear appropriate personal protective equipment (PPE), including gloves.[4]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as paper towels, gloves, and other disposable labware, should be considered contaminated. These items must be collected in a suitable, leak-tight container, which is then placed in a designated hazardous waste stream, often a yellow bag for incineration.[3] It is crucial to not mix this waste with other waste streams like regular trash or biological waste.[5][6]
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Pure Compound (Solid or Solution) | Collect as chemical hazardous waste.[5] | Must be placed in a clearly labeled, sealed container.[4] Incineration at a licensed facility is the preferred final disposal method.[1] |
| Small Spills (<50 mL) | Absorb with inert material (e.g., vermiculite, sand).[1][4] | Place absorbent material in a sealed container for hazardous waste disposal.[4] |
| Contaminated Labware (e.g., gloves, paper towels) | Place in a designated, leak-tight container for hazardous waste.[3] | Segregate from other waste streams. Often disposed of via incineration.[3][6] |
| Rinsate from Cleaning Glassware | Collect as hazardous waste.[1][7] | Do not dispose of down the drain.[1] |
Experimental Protocol for Waste Neutralization (General Guidance)
While direct chemical neutralization of this compound is not a standard recommended procedure without a specific protocol, a general procedure for neutralizing acidic or basic waste streams containing phenolic compounds can be adapted. Note: This should only be performed by trained personnel in a fume hood with appropriate PPE.
-
Dilution: If the waste is in a concentrated solution, dilute it to less than 10% with cold water in a large, appropriate container. For acidic solutions, slowly add the acid to the water.
-
Neutralization: While stirring, slowly add a neutralizing agent. For acidic waste, use a base like sodium hydroxide. For basic waste, use an acid like sulfuric acid.
-
Monitoring: Monitor the pH of the solution continuously. The target pH should be between 6.0 and 8.0.
-
Cooling: The neutralization reaction can generate heat. Allow the solution to cool to room temperature.
-
Disposal: Once neutralized, the solution must still be collected as hazardous chemical waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling (2S)-7,4'-dihydroxy-3'-prenylflavan
Essential Safety and Handling Guide for (2S)-7,4'-dihydroxy-3'-prenylflavan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for powdered research chemicals.[1][2][3]
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Safety goggles that meet ANSI Z87.1 standards are required to protect against dust particles.[4] A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged handling or when working with solutions, butyl rubber or neoprene gloves are recommended. Always inspect gloves before use and wash hands thoroughly after removal.[2][4] |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-approved Respirator | When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation of dust.[6] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following protocol outlines the key steps for safe handling in a laboratory setting.
Preparation and Pre-Handling
-
Review Safety Information: Before beginning any work, review this guide and any available safety information for similar compounds.
-
Designated Work Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Assemble Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent-dispensing tools, are clean and readily accessible within the designated area.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and operational.[1][7]
Weighing and Aliquoting
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing the Compound: Carefully weigh the desired amount of the powdered compound on weighing paper or in a suitable container within the chemical fume hood to contain any airborne particles.
-
Avoid Dust Generation: Handle the powder gently to minimize the creation of dust.
Dissolution and Use in Experiments
-
Solvent Addition: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Container Sealing: Securely cap or seal the container immediately after adding the solvent.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.[1]
Post-Handling and Housekeeping
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated chemical waste container.[4]
-
Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and disposable PPE, should be considered hazardous waste.
-
Separate Waste Streams: Do not mix this waste with other non-hazardous laboratory trash.
Containerization and Labeling
-
Waste Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical and any solvents used.
-
Labeling Requirements: The label must include:
-
The words "HAZARDOUS WASTE"
-
The chemical name: "this compound Waste"
-
The associated hazards (e.g., "Irritant")
-
The date of waste accumulation
-
Storage and Disposal
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety office or a licensed chemical waste disposal contractor. Do not pour chemical waste down the sink.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. 7-HYDROXYFLAVONE - Safety Data Sheet [chemicalbook.com]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
